molecular formula C11H15NO4 B1363636 (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 792183-19-8

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Katalognummer: B1363636
CAS-Nummer: 792183-19-8
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: HUPNLRFWWQFWCS-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNLRFWWQFWCS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375913
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792183-19-8
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Importance

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure is distinguished by two key motifs of significant interest in modern medicinal chemistry: the β-amino acid backbone and the 3,5-dimethoxyphenyl ring system. The β-amino acid framework provides a unique structural scaffold that imparts conformational constraints and resistance to enzymatic degradation when incorporated into peptide sequences. This makes it a valuable building block for the design of peptidomimetics with enhanced stability and specific secondary structures.

The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore found in a variety of biologically active natural products and synthetic compounds. The meta-disposed methoxy groups create a specific electronic and steric profile that can facilitate targeted interactions with biological macromolecules. Dimethoxybenzene derivatives are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents[1]. This guide offers a comprehensive technical overview of the chemical properties, plausible synthetic routes, analytical characterization, and potential applications of this compound, designed for researchers and professionals in drug discovery and development.

Section 2: Physicochemical and Structural Properties

The core identity of this compound is defined by its molecular structure and resulting physicochemical properties. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on well-characterized isomers and related analogs[2][3].

Caption: 2D structure of this compound.

Table 1: Core Chemical Properties

Property Value / Description Source / Justification
IUPAC Name (3R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Standard nomenclature
CAS Number Not assigned No specific CAS found for this enantiomer.
Molecular Formula C₁₁H₁₅NO₄ Derived from structure.
Molecular Weight 225.24 g/mol Calculated from formula[2][3].
Appearance White to pale yellow solid (Predicted) Based on similar compounds[2].
Melting Point 90-105 °C (Predicted range) Based on related structures like 3-(3,4-Dimethoxyphenyl)propionic acid (96-97 °C).
Solubility Sparingly soluble in water; Soluble in DMSO, methanol. Typical for β-amino acids; DMSO is a common solvent for similar molecules[4].

| Stereochemistry | (R)-configuration at the C3 (β-carbon) position | As specified. |

Section 3: Synthesis and Stereochemical Control

The synthesis of chiral β-amino acids is a well-established field, with several robust methodologies available. A logical and efficient pathway to this compound involves an initial racemic synthesis followed by chiral resolution, or a direct asymmetric synthesis.

Racemic Synthesis via Rodionov Condensation

The most direct route to the racemic β-amino acid core is the Rodionov reaction, a one-pot, three-component condensation. This method is advantageous due to its operational simplicity and use of readily available starting materials.

Causality of Experimental Choice: This one-pot reaction is highly efficient as it combines a Knoevenagel condensation of the aldehyde and malonic acid with a subsequent Michael addition of ammonia and decarboxylation in a single step. Ethanol is a common solvent as it effectively dissolves the organic precursors while also being compatible with the ammonium acetate reagent.

start_aldehyde 3,5-Dimethoxy- benzaldehyde process_reaction One-Pot Condensation (Rodionov Reaction) Solvent: Ethanol Heat (Reflux) start_aldehyde->process_reaction start_malonic Malonic Acid start_malonic->process_reaction start_ammonia Ammonium Acetate (Ammonia Source) start_ammonia->process_reaction intermediate Intermediate Formation (Knoevenagel/Michael Addition) process_reaction->intermediate product_racemic Racemic (±)-3-Amino-3- (3,5-dimethoxyphenyl) propanoic acid intermediate->product_racemic process_resolution Chiral Resolution (e.g., Diastereomeric Salt Formation) product_racemic->process_resolution product_final (R)-Enantiomer process_resolution->product_final product_waste (S)-Enantiomer (Byproduct) process_resolution->product_waste

Caption: Workflow for synthesis and chiral resolution.

Protocol 1: Synthesis of Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration. Wash the crude solid with cold ethanol or diethyl ether to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure racemic β-amino acid.

  • Validation: Confirm the structure of the racemic product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Enantioselective Strategies

Obtaining the pure (R)-enantiomer is critical for pharmaceutical applications. This can be achieved through two primary strategies:

  • Chiral Resolution (Self-Validating System): This classical method involves reacting the synthesized racemic acid with a chiral base (e.g., (R)-(+)-α-phenylethylamine or brucine). This forms a pair of diastereomeric salts which have different solubilities. The key is that one salt will preferentially crystallize from a chosen solvent system.

    • Trustworthiness: This method is self-validating because the physical separation of diastereomeric crystals is a definitive step. The enantiomeric purity of the final product is then confirmed using a separate analytical technique like chiral HPLC, which validates the success of the resolution.

  • Asymmetric Synthesis: A more modern approach involves the direct synthesis of the chiral product. A prominent method is the asymmetric hydrogenation of a prochiral β-amino acrylic acid precursor using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine ligand[5][6].

    • Expertise: The choice of chiral ligand is paramount as it dictates the facial selectivity of the hydrogenation, thereby controlling the stereochemical outcome. This approach is often preferred in industrial settings as it avoids the loss of 50% of the material inherent in classical resolution.

Section 4: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 Broad singlet 1H -COOH Carboxylic acid proton, typically broad and downfield.
~6.5-6.7 Multiplet 3H Ar-H The 3,5-disubstitution pattern will result in two signals for the aromatic protons. One proton at C4 (triplet-like) and two equivalent protons at C2/C6 (doublet-like).
~4.2-4.4 Multiplet 1H CH (β)-NH₂ The chiral proton at the β-position, coupled to the adjacent CH₂ group.
~3.75 Singlet 6H 2 x -OCH₃ Two equivalent methoxy groups on the aromatic ring.
~2.5-2.7 Multiplet 2H -CH₂ (α)-COOH The two diastereotopic protons at the α-position, adjacent to the chiral center.

| ~2.0-3.0 | Broad singlet | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Further Analytical Techniques:

  • Mass Spectrometry (ESI+): Expected molecular ion peak at m/z = 226.11 ([M+H]⁺).

  • Infrared (IR) Spectroscopy: Characteristic peaks expected around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), 3300-3500 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and 1150-1250 cm⁻¹ (C-O stretch of aryl ethers).

  • Chiral HPLC: The definitive method for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (e.g., cellulose- or amylose-based column) which separates the (R) and (S) enantiomers, allowing for their quantification.

Section 5: Applications in Research and Drug Development

The unique combination of a conformationally constrained β-amino acid and a biologically relevant 3,5-dimethoxyphenyl moiety makes this compound a highly valuable building block.

core (R)-3-Amino-3-(3,5-dimethoxyphenyl) propanoic acid app1 Peptidomimetic Design core->app1 app2 Medicinal Chemistry Scaffold core->app2 app3 Asymmetric Synthesis core->app3 sub1a Increased Proteolytic Stability app1->sub1a sub1b Induction of Stable Secondary Structures (e.g., Helices, Turns) app1->sub1b sub2a Neuropharmacological Agents app2->sub2a sub2b Anticancer Drug Leads app2->sub2b sub2c Anti-inflammatory Compounds app2->sub2c sub3a Chiral Ligand Synthesis app3->sub3a sub3b Chiral Auxiliary app3->sub3b

Caption: Potential applications derived from the core chemical structure.

  • Peptidomimetics: The primary application is as a building block in solid-phase peptide synthesis[7]. Its incorporation can force peptide chains into specific conformations, which is crucial for mimicking or blocking protein-protein interactions. The β-amino acid structure also confers resistance to peptidases, increasing the in vivo half-life of the resulting therapeutic peptide.

  • Medicinal Chemistry Scaffolds: The 3,5-dimethoxyphenyl group is a key feature in compounds targeting various biological systems. For example, the related 3,4,5-trimethoxyphenyl moiety is a classic feature of tubulin polymerization inhibitors used in cancer therapy[8][9]. This compound could serve as a starting point for developing novel agents in oncology, neuropharmacology (by mimicking neurotransmitters), and inflammation[1][2][10].

  • Probes for Structure-Activity Relationship (SAR) Studies: The molecule can be used as a parent compound for the synthesis of a library of derivatives. By systematically modifying the amine or carboxylic acid functionalities, researchers can probe the structural requirements for binding to a specific biological target, accelerating the drug discovery process[7].

Section 6: Conclusion

This compound represents a convergence of two powerful motifs in modern drug design: the stereochemically defined β-amino acid and the electronically tuned dimethoxyphenyl ring. While not a widely commercialized reagent, its synthesis is accessible through established chemical transformations. Its true value lies in its potential as a sophisticated building block for creating next-generation therapeutics, particularly peptidomimetics and small molecule inhibitors with improved pharmacological profiles. This guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their research and development programs.

References

  • Chem-Impex. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • Chem-Impex. (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Journal of the American Chemical Society. Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. [Link]

  • Google Patents.
  • PubMed. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Modern Peptide Synthesis. [Link]

  • NIH National Library of Medicine. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. [Link]

  • ACS Publications. Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. [Link]

  • ResearchGate. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • NIH National Library of Medicine. Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

Sources

A Technical Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Aryl-β-Amino Acids

Chiral β-amino acids are crucial building blocks in contemporary medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation. Among these, β-aryl-β-amino acids are of particular interest due to their prevalence in a wide array of biologically active molecules. The specific stereochemistry and substitution pattern on the aryl ring can profoundly influence the pharmacological properties of the resulting compounds.

This guide focuses on (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a non-proteinogenic amino acid that serves as a valuable synthon for complex molecular architectures. While a dedicated CAS (Chemical Abstracts Service) registry number for this specific enantiomer is not readily found in major public databases, its structural motif is present in numerous compounds of scientific interest. This document will, therefore, provide a comprehensive overview of the synthesis, properties, and applications of this compound, placed within the broader context of chiral β-aryl-β-amino acid chemistry.

Physicochemical and Spectroscopic Profile

The properties of this compound can be inferred from its structure and data available for analogous compounds.

PropertyExpected Value
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
Appearance White to off-white solid
Solubility Soluble in aqueous acid and base, limited solubility in non-polar organic solvents
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 6.4-6.6 (m, 3H, Ar-H), 4.2-4.4 (m, 1H, CH-NH₂), 3.7 (s, 6H, 2 x OCH₃), 2.5-2.7 (m, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 173-175 (C=O), 160-162 (Ar-C-O), 140-142 (Ar-C), 105-107 (Ar-CH), 98-100 (Ar-CH), 55-56 (OCH₃), 50-52 (CH-NH₂), 40-42 (CH₂)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3000 (O-H stretch, carboxylic acid), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch, aromatic)
Mass Spectrometry (ESI+) m/z: 226.1 [M+H]⁺

Asymmetric Synthesis Strategies for Chiral β-Aryl-β-Amino Acids

The stereoselective synthesis of β-amino acids is a well-explored area of organic chemistry.[1] Several robust methods can be applied to the preparation of this compound.

The Rodionov Reaction

The Rodionov reaction provides a classical and straightforward approach to β-amino acids through the condensation of an aldehyde, malonic acid, and ammonia or an amine.[2][3] While traditionally a method for racemic synthesis, modern adaptations can achieve enantioselectivity. The likely mechanism involves a Knoevenagel condensation between 3,5-dimethoxybenzaldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.

  • Causality of Experimental Choices: The choice of solvent and temperature is critical in the Rodionov reaction to balance the rates of the competing Knoevenagel condensation, Michael addition, and decarboxylation, thereby maximizing the yield of the desired β-amino acid.[4]

Asymmetric Mannich-Type Reactions

A more contemporary and highly enantioselective method involves the asymmetric Mannich-type reaction.[1][5] This can be achieved by reacting a pre-formed imine from 3,5-dimethoxybenzaldehyde with a silyl ketene acetal in the presence of a chiral catalyst.

  • Expertise in Action: The selection of a suitable chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, is paramount for achieving high enantioselectivity. The catalyst creates a chiral environment that directs the approach of the nucleophile to one face of the imine.

Detailed Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

A reliable method for the asymmetric synthesis of β-aryl-β-amino acids utilizes a chiral auxiliary, such as a sulfinamide.[5] The following protocol is adapted for the synthesis of the target compound.

Step 1: Condensation of 3,5-Dimethoxybenzaldehyde with (R)-tert-Butanesulfinamide
  • To a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq).

  • Add Ti(OEt)₄ (2.0 eq) and heat the mixture to 60 °C for 5 hours.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine.

  • Self-Validation: The formation of the imine can be monitored by TLC and confirmed by ¹H NMR spectroscopy, observing the characteristic imine proton signal.

Step 2: Diastereoselective Addition of a Ketene Acetal
  • Dissolve the crude N-sulfinyl imine in anhydrous CH₂Cl₂ and cool to -78 °C under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of the silyl ketene acetal of methyl acetate (1.5 eq) in anhydrous CH₂Cl₂.

  • To the ketene acetal solution, add BF₃·OEt₂ (1.2 eq) dropwise at -78 °C.

  • After stirring for 15 minutes, add this solution cannula to the imine solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Trustworthiness: The high diastereoselectivity of this step is directed by the chiral sulfinyl group, which effectively shields one face of the imine from nucleophilic attack.

Step 3: Hydrolysis and Deprotection
  • Dissolve the crude product from the previous step in a 1:1 mixture of methanol and 2N HCl.

  • Stir the solution at room temperature for 1 hour to cleave the sulfinyl group.

  • Concentrate the reaction mixture under reduced pressure.

  • To the resulting residue, add 6N HCl and heat to reflux for 4 hours to hydrolyze the ester.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude amino acid by ion-exchange chromatography or recrystallization to afford this compound.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Mannich-Type Reaction cluster_2 Step 3: Deprotection A 3,5-Dimethoxybenzaldehyde C N-Sulfinyl Imine A->C Ti(OEt)₄, THF B (R)-tert-Butanesulfinamide B->C Ti(OEt)₄, THF E Protected Amino Ester C->E 1. Silyl Ketene Acetal 2. BF₃·OEt₂ D Silyl Ketene Acetal F This compound E->F 1. HCl/MeOH 2. 6N HCl, Reflux

Caption: Asymmetric synthesis of the target β-amino acid.

Applications in Research and Drug Development

The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore in various biologically active compounds. Its presence can confer favorable properties such as improved metabolic stability and receptor binding affinity.

  • Peptidomimetics and Constrained Peptides: this compound is an ideal building block for the synthesis of peptidomimetics.[6] Its incorporation can enforce specific secondary structures, which is crucial for mimicking the bioactive conformation of natural peptides.

  • Neuropharmacology: Structurally related dimethoxy-substituted phenyl amino acids have been explored for their potential in neuropharmacology, including the modulation of neurotransmitter systems.[7]

  • Anticancer and Antioxidant Agents: The 3,5-dimethoxyphenyl group is found in compounds with potential anticancer and antioxidant properties.[8] This suggests that derivatives of the title compound could be investigated for similar activities.

Conclusion

This compound represents a valuable, albeit not widely cataloged, chiral building block for organic synthesis and medicinal chemistry. The synthetic strategies outlined in this guide, particularly those employing chiral auxiliaries or catalysts, provide reliable pathways to this and other chiral β-aryl-β-amino acids in high enantiopurity. The anticipated biological significance of this compound, based on its structural motifs, warrants further investigation into its applications in drug discovery and development.

References

  • Chem-Impex. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

  • Rodionow, W. M., & Postovskaja, E. A. (1929). The Mechanism of Formation of Beta-Aryl-Beta-Amino Fatty Acids by the Condensation of Aromatic Aldehydes with Malonic Acid and Its Derivatives. Journal of the American Chemical Society, 51(3), 841-845. [Link]

  • Li, G., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 1-11. [Link]

  • MDPI. (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. [Link]

  • Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Müller, D. S., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3995-4001. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • ResearchGate. Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. [Link]

  • ResearchGate. Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. [Link]

  • Semantic Scholar. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(36), 6555-6559. [Link]

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Wang, C., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Organic Letters. [Link]

  • ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • El-Sayed, R., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975. [Link]

  • Das, B. C., et al. (2013). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o337. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Modern Peptide Synthesis. [Link]

  • Palkar, M. B., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Research Journal of Pharmacy and Technology, 13(5), 2465-2471. [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the hypothesized mechanism of action for the novel compound, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. Based on robust structural analogy to known centrally acting agents, this guide posits that the compound functions as a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor. We will explore the molecular underpinnings of this hypothesis, from receptor binding and G-protein-coupled signaling to downstream neuronal effects. Furthermore, this guide furnishes a comprehensive suite of validated experimental protocols designed to rigorously test this hypothesis, providing a clear roadmap for researchers seeking to characterize this and similar compounds. The insights and methodologies presented herein are intended to empower drug development professionals in the rational design and evaluation of next-generation GABAergic modulators.

Introduction: A Rational Basis for a GABA-B Agonist Hypothesis

This compound is a chiral β-aryl-β-amino acid. Its core structure is highly analogous to a class of compounds known to modulate the central nervous system's primary inhibitory neurotransmitter, GABA. The rationale for investigating this molecule as a GABAergic agent stems from its close resemblance to established drugs like baclofen [β-(4-chlorophenyl)-GABA] and phenibut (β-phenyl-GABA), both of which exert their effects primarily through the GABA-B receptor.[1][2]

The presence of a phenyl ring substitution on the β-carbon of a GABA analog is a critical feature for crossing the blood-brain barrier, a limitation of GABA itself.[1] The specific (R)-stereochemistry at this position is also crucial; for instance, (R)-baclofen is the pharmacologically active enantiomer. The 3,5-dimethoxy substitution on the phenyl ring represents a novel modification that warrants investigation for its influence on receptor affinity, selectivity, and potency. This guide, therefore, is built on the central hypothesis that this compound is a selective GABA-B receptor agonist.

Hypothesized Primary Pharmacological Target: The GABA-B Receptor

The primary molecular target is proposed to be the GABA-B receptor, a heterodimeric G-protein-coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits. Unlike the ionotropic GABA-A receptors, which are fast-acting chloride channels[3], GABA-B receptors mediate slower, more prolonged inhibitory signals.

  • GABA-B1 Subunit: Contains the orthosteric binding site for GABA and its agonists within a large extracellular Venus flytrap domain.

  • GABA-B2 Subunit: Lacks a functional ligand-binding site but is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins.

Activation of the GABA-B receptor is a cornerstone of synaptic inhibition and is critical for maintaining the balance of excitation and inhibition in the brain.

Proposed Molecular Mechanism of Action

The proposed mechanism follows the canonical signaling pathway for GABA-B receptor agonists.

Receptor Binding and G-Protein Activation

It is hypothesized that this compound binds within the Venus flytrap domain of the GABA-B1 subunit. This binding event is predicted to induce a conformational change in the heterodimer, which in turn activates associated inhibitory G-proteins (Gαi/o). This activation causes the G-protein to dissociate into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.

Downstream Effector Modulation

The dissociated G-protein subunits mediate the primary inhibitory effects:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates voltage-gated ion channels.

    • Activation of K+ Channels: It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ ions. This leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential (postsynaptic inhibition).

    • Inhibition of Ca2+ Channels: It inhibits high-voltage-activated Ca2+ channels (N-type and P/Q-type) on presynaptic terminals. This reduces the influx of calcium that is necessary for neurotransmitter vesicle fusion and release, thereby decreasing the release of excitatory neurotransmitters like glutamate (presynaptic inhibition).

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GABABR GABA-B Receptor (GABAB1/GABAB2) Ligand->GABABR Binds G_Protein Gαi/o-βγ GABABR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK K+ Channel G_betagamma->GIRK Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx

Caption: Hypothesized GABA-B receptor signaling pathway.

Experimental Validation: A Framework for Hypothesis Testing

To rigorously test the hypothesis that this compound is a selective GABA-B agonist, a phased experimental approach is required.

Experimental_Workflow cluster_phase1 Phase 1: Target Engagement & Affinity cluster_phase2 Phase 2: Functional Activity cluster_phase3 Phase 3: Cellular Confirmation cluster_phase4 Phase 4: Selectivity Profiling Binding Radioligand Binding Assay (Determine Ki) Functional [35S]GTPγS Binding Assay (Determine EC50 & Emax) Binding->Functional If Ki < 10 µM Electro Whole-Cell Patch Clamp (Confirm Neuronal Effects) Functional->Electro If confirmed agonist Selectivity Counter-Screening (GABA-A, other GPCRs) Electro->Selectivity Confirm cellular activity

Caption: Phased experimental validation workflow.
Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the GABA-B receptor.

  • Objective: To quantify the affinity of this compound for the GABA-B receptor.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing human GABA-B1 and GABA-B2 subunits.

    • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).

    • Non-specific binding control: Baclofen (1 mM).

    • Test Compound: this compound, dissolved in assay buffer.

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd, e.g., 2 nM), and 50 µL of the test compound dilution.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of 1 mM baclofen.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 10-20 µg protein/well).

    • Incubate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins upon receptor agonism, determining potency (EC₅₀) and efficacy (Emax).

  • Objective: To determine if the test compound is an agonist, antagonist, or inverse agonist at the GABA-B receptor and to quantify its potency and efficacy.

  • Materials:

    • GABA-B expressing cell membranes (as above).

    • Radioligand: [³⁵S]GTPγS.

    • Positive Control: GABA or Baclofen.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP (10 µM final concentration).

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, GDP, cell membranes (10-20 µg), and the test compound dilution.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).

    • Incubate for 60 minutes at 30°C.

    • Terminate and filter the reaction as described in the binding assay protocol.

    • Measure bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis:

    • Plot the stimulated binding (in cpm or dpm) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response).

    • Compare the Emax to that of a full agonist (e.g., GABA) to classify the compound as a full or partial agonist.

Hypothetical Data Summary

The following table presents a hypothetical data set that would support the primary hypothesis.

CompoundGABA-B Binding (Ki, nM)GABA-B Function (EC₅₀, nM)GABA-B Function (% Emax vs GABA)
GABA (Reference)150250100%
Baclofen (Reference)200400100%
This compound 85 120 98%
(S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid>10,000>10,000No Response

Conclusion and Future Directions

The structural characteristics of this compound provide a compelling, rational basis for the hypothesis that it acts as a selective GABA-B receptor agonist. Its design incorporates key features known to be essential for central activity and receptor interaction within this chemical class. The proposed mechanism, involving G-protein activation and subsequent modulation of adenylyl cyclase and key ion channels, represents a well-established pathway for neuronal inhibition.

The immediate path forward requires rigorous experimental validation as outlined in this guide. Successful confirmation of this hypothesis would position this compound as a valuable lead compound. Subsequent research should focus on comprehensive selectivity profiling against a panel of CNS receptors, detailed pharmacokinetic and pharmacodynamic studies in vivo, and exploration of its therapeutic potential in models of spasticity, anxiety, or neuropathic pain.

References

  • [No Author]. (n.d.). An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. PMC - PubMed Central. Retrieved from [Link]

  • Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • [No Author]. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF on ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate. Retrieved from [Link]

  • [No Author]. (2024). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Three Arginines in the GABAA Receptor Binding Pocket Have Distinct Roles in the Formation and Stability of Agonist- versus Antagonist-Bound Complexes. PMC - NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Excitatory actions of GABA increase BDNF expression via a MAPK-CREB-dependent mechanism--a positive feedback circuit in developing neurons. PubMed. Retrieved from [Link]

  • [No Author]. (2024). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. ACS Omega. Retrieved from [Link]

  • [No Author]. (n.d.). GABAA Receptor Dynamics and Constructing GABAergic Synapses. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). GABAA receptor. Wikipedia. Retrieved from [Link]

  • [No Author]. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). 5-HT2A receptor. Wikipedia. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. PubMed. Retrieved from [Link]

  • [No Author]. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. Retrieved from [Link]

  • [No Author]. (n.d.). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). (PDF) 3-Hydroxy-2 '-methoxy-6-methylflavone: A potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Retrieved from [Link]

  • [No Author]. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). GABA‐ρ receptors: distinctive functions and molecular pharmacology. PubMed Central. Retrieved from [Link]

  • [No Author]. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral β-amino acid of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structural motif, featuring a stereogenic center adjacent to a 3,5-dimethoxyphenyl group, renders it a valuable building block for the synthesis of bioactive molecules and complex natural products. This comprehensive technical guide provides an in-depth exploration of the viable synthetic pathways for producing this enantiomerically pure compound. The guide is tailored for researchers, scientists, and professionals in drug development, offering a critical analysis of asymmetric synthesis strategies, including catalytic asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution. Each methodology is presented with a detailed examination of its underlying principles, experimental protocols, and a discussion of its advantages and limitations.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are crucial components in the development of novel therapeutics. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational constraints on peptides and small molecules. This can lead to enhanced proteolytic stability, improved pharmacokinetic profiles, and novel biological activities. This compound, in particular, serves as a key precursor for a variety of pharmacologically active compounds, leveraging its specific stereochemistry and the electronic properties of the dimethoxyphenyl moiety.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure this compound necessitates a robust and stereocontrolled synthetic strategy. This guide will focus on three primary and effective approaches:

  • Catalytic Asymmetric Hydrogenation: A direct and atom-economical method.

  • Chiral Auxiliary-Mediated Synthesis: A reliable and well-established, albeit more classical, approach.

  • Enzymatic Resolution: A biocatalytic method for the separation of a racemic mixture.

The selection of a particular pathway in a research or industrial setting often depends on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity.

Pathway I: Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents one of the most elegant and efficient methods for establishing the stereocenter in the target molecule. This approach typically involves the hydrogenation of a prochiral enamine or β-aminoacrylate precursor in the presence of a chiral transition metal catalyst.

Mechanistic Rationale

The key to this approach is the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the double bond, leading to the preferential formation of one enantiomer. Rhodium and Ruthenium complexes with chiral phosphine ligands, such as BINAP and its derivatives, have proven to be highly effective for this transformation.[1] The electronic properties of the 3,5-dimethoxyphenyl group can influence the coordination of the substrate to the metal center, potentially impacting the efficiency and enantioselectivity of the hydrogenation.

Experimental Workflow

The general workflow for this pathway involves two main stages: the synthesis of the β-aminoacrylate precursor and its subsequent asymmetric hydrogenation.

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(3,5-dimethoxyphenyl)acrylic acid (3,5-Dimethoxycinnamic Acid)

This precursor can be synthesized via a Knoevenagel-Doebner condensation.

  • To a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in pyridine (3-5 vols), add malonic acid (1.2 eq) and piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford (E)-3-(3,5-dimethoxyphenyl)acrylic acid.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the synthesized acrylic acid derivative (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)(R-BINAP)]BF4 (0.01-0.001 eq), in a suitable solvent like methanol or ethanol.

  • Pressurize the reactor with hydrogen gas (1-50 atm) and stir the mixture at a controlled temperature (25-50 °C) for 12-24 hours.

  • After the reaction is complete, release the pressure and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography to yield this compound. High enantiomeric excesses (ee) of over 95% have been reported for similar substrates.[2]

Quantitative Data Summary
StepReactantsCatalystSolventYield (%)Enantiomeric Excess (ee %)Reference
13,5-Dimethoxybenzaldehyde, Malonic AcidPiperidinePyridine85-95N/A[3]
23-Amino-3-(aryl)acrylic acid derivative[Rh(COD)(R-BINAP)]BF4Methanol>90>95[1]

Pathway II: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and well-established method for asymmetric synthesis. This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs a subsequent diastereoselective reaction. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.

The Role of the Evans Auxiliary

The Evans oxazolidinone auxiliaries are widely used for the asymmetric synthesis of carboxylic acid derivatives.[4] The chiral auxiliary is first acylated with a suitable precursor, and the resulting N-acyloxazolidinone then undergoes a diastereoselective amination reaction.

Experimental Workflow

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Experimental Protocol

Step 1: Acylation of the Evans Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 30 minutes, add 3,5-dimethoxyphenylacetyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the N-acyloxazolidinone by column chromatography.

Step 2: Diastereoselective Azidation

  • Cool a solution of the N-acyloxazolidinone (1.0 eq) in THF to -78 °C and add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq).

  • After stirring for 30 minutes, add a source of electrophilic azide, such as trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) (1.2 eq).

  • Stir the reaction at low temperature for several hours until completion.

  • Quench the reaction and purify the azido intermediate.

Step 3: Cleavage of the Auxiliary and Reduction

  • Cleave the chiral auxiliary by treating the azido intermediate with lithium hydroxide and hydrogen peroxide.

  • The resulting azido acid is then reduced to the corresponding amino acid using a standard method such as catalytic hydrogenation (H2, Pd/C) or with a reducing agent like triphenylphosphine/water.

  • Purification by recrystallization or chromatography affords the target compound.

Quantitative Data Summary
StepKey ReagentsDiastereomeric Ratio (d.r.)Yield (%)Reference
Acylationn-BuLi, 3,5-dimethoxyphenylacetyl chlorideN/A85-95General Evans Auxiliary Chemistry
AzidationNaHMDS, Trisyl azide>95:570-85[4]
Cleavage & ReductionLiOH/H2O2, H2/Pd-CN/A>90[4]

Pathway III: Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer from a racemic mixture. This method relies on the ability of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic substrate.

Principle of Kinetic Resolution

In a kinetic resolution, the enzyme selectively transforms one enantiomer into a new product, leaving the other enantiomer unreacted. The success of this method depends on the enzyme's enantioselectivity (E-value), where a high E-value indicates a large difference in the reaction rates for the two enantiomers.

Experimental Workflow

Sources

A-Technical-Guide-to-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic-acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Abstract

This guide provides a comprehensive technical overview of this compound, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. We will delve into its systematic nomenclature, explore validated synthetic and resolution methodologies, detail analytical characterization techniques, and discuss its current and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs found in a variety of biologically active molecules and pharmaceuticals.[1] Unlike their α-amino acid counterparts, the additional carbon in their backbone imparts unique conformational properties to peptides and small molecules, often leading to enhanced metabolic stability and specific biological activities. The chirality at the β-carbon further introduces a critical element of stereospecificity, which is paramount for molecular recognition in biological systems.[2] this compound, with its defined stereochemistry and substituted phenyl ring, serves as a valuable chiral building block in the synthesis of complex molecular architectures.[2]

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is (3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid .

Let's break down the IUPAC name:

  • Propanoic acid : This defines the parent chain, which is a three-carbon carboxylic acid.[3]

  • 3-amino : An amino group (-NH2) is attached to the third carbon of the propanoic acid chain.

  • 3-(3,5-dimethoxyphenyl) : A phenyl group substituted with two methoxy groups at positions 3 and 5 is also attached to the third carbon.

  • (3R) : This designates the absolute stereochemistry at the chiral center, which is the third carbon atom, as 'R' according to the Cahn-Ingold-Prelog priority rules.

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure β-amino acids can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

3.1. Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, often employing chiral catalysts or auxiliaries.[4] A common and effective method is the asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester.[5]

Workflow for Asymmetric Synthesis:

G start Start: 3,5-Dimethoxycinnamic acid ester reaction Asymmetric Michael Addition start->reaction reagent Chiral Amine (e.g., (R)-α-methylbenzylamine) reagent->reaction intermediate Diastereomeric Adduct reaction->intermediate Formation of diastereomer deprotection Hydrogenolysis (e.g., H2, Pd/C) intermediate->deprotection Removal of chiral auxiliary product This compound ester deprotection->product hydrolysis Ester Hydrolysis (e.g., LiOH) product->hydrolysis final_product Final Product hydrolysis->final_product

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Asymmetric Michael Addition

  • Preparation of the Chiral Nucleophile: In an inert atmosphere, dissolve (R)-α-methylbenzylamine in an anhydrous aprotic solvent (e.g., THF). Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) dropwise to form the lithium amide.

  • Michael Addition: To the freshly prepared lithium amide solution, add a solution of methyl 3,5-dimethoxycinnamate in THF dropwise, maintaining the temperature at -78 °C. The causality here is that the low temperature controls the kinetics of the reaction, favoring the formation of one diastereomer.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting diastereomeric product can be purified by column chromatography.

  • Deprotection and Hydrolysis: The chiral auxiliary is removed by hydrogenolysis, followed by ester hydrolysis to yield the final product.

3.2. Chiral Resolution of Racemic Mixtures

An alternative and often practical approach is the synthesis of the racemic mixture followed by chiral resolution.[6] This can be achieved through various techniques, including diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.[7]

Workflow for Chiral Resolution:

G start Start: Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid reaction Diastereomeric Salt Formation start->reaction reagent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) reagent->reaction salts Mixture of Diastereomeric Salts reaction->salts separation Fractional Crystallization salts->separation salt_R Less Soluble Diastereomeric Salt ((R,R) or (R,S)) separation->salt_R salt_S More Soluble Diastereomeric Salt separation->salt_S liberation_R Acid/Base Treatment salt_R->liberation_R liberation_S Acid/Base Treatment salt_S->liberation_S product_R Enantiomerically Pure (R)-acid liberation_R->product_R product_S Enantiomerically Pure (S)-acid liberation_S->product_S

Caption: Chiral resolution workflow.

Experimental Protocol: Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid. The choice of solvent is critical as it influences the differential solubility of the diastereomeric salts.

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be assessed by measuring its specific rotation.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to liberate the free amino acid, which can then be extracted.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Technique Purpose Expected Observations
¹H NMR Structural elucidationAromatic protons in the 3,5-dimethoxyphenyl region, methoxy singlets, and signals for the propanoic acid backbone.
¹³C NMR Structural confirmationCarboxylic acid carbon, aromatic carbons, methoxy carbons, and aliphatic carbons of the backbone.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₅NO₄.
Chiral HPLC Enantiomeric purity determinationA single peak for the (R)-enantiomer when using a suitable chiral stationary phase.[8]
Polarimetry Confirmation of stereochemistryA specific optical rotation value characteristic of the (R)-enantiomer.
Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its structural features can be exploited to design molecules with specific pharmacological activities. For instance, β-amino acids are known to be incorporated into peptidomimetics to enhance their resistance to enzymatic degradation.[4] The dimethoxyphenyl moiety can engage in specific interactions with biological targets.

Potential therapeutic areas where this scaffold could be utilized include:

  • Neuroscience: As a precursor to compounds that modulate neurotransmitter systems.[9]

  • Oncology: In the development of novel anticancer agents.[10]

  • Metabolic Diseases: As a component of molecules designed to interact with metabolic enzymes or receptors.

Conclusion

This compound is a chiral molecule with significant potential in synthetic and medicinal chemistry. A thorough understanding of its nomenclature, synthesis, and characterization is crucial for its effective utilization in research and development. The methodologies outlined in this guide provide a solid foundation for scientists working with this and related compounds, emphasizing the importance of stereochemical control and rigorous analytical validation in the pursuit of novel therapeutics.

References
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. (2023). Retrieved January 22, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - ACS Publications. (2021). Retrieved January 22, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. (2024). Retrieved January 22, 2026, from [Link]

  • NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents. (n.d.).
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed. (2024). Retrieved January 22, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Retrieved January 22, 2026, from [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). Retrieved January 22, 2026, from [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Publishing. (2020). Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. (n.d.). Retrieved January 22, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024). Retrieved January 22, 2026, from [Link]

  • Propionic acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Introduction

This compound is a chiral non-proteinogenic β-amino acid of significant interest to the fields of medicinal chemistry, pharmacology, and synthetic organic chemistry. As a derivative of β-alanine, its unique structural architecture, featuring a stereocenter at the C3 position and a 3,5-dimethoxyphenyl moiety, makes it a valuable and versatile building block for the synthesis of complex bioactive molecules and peptidomimetics. The dimethoxy substitution pattern on the phenyl ring can impart favorable pharmacological properties, including increased metabolic stability and enhanced binding affinity to biological targets. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and handling protocols, tailored for researchers and professionals in drug development. The molecular weight of this compound is 225.24 g/mol .

Physicochemical and Structural Properties

The identity and purity of a chemical entity are paramount in research and development. The key properties of this compound are summarized below.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₅NO₄-
Molecular Weight 225.24 g/mol Calculated from the molecular formula.[1]
IUPAC Name (3R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid-
CAS Number 138621-64-4For the specific (R)-isomer.[2]
Appearance White to off-white or pale yellow solidBased on typical appearance of similar amino acids.[3]
Solubility Soluble in aqueous base and acid. Limited solubility in non-polar organic solvents.Inferred from the zwitterionic nature of amino acids.
Storage Conditions Store at 2-8°C in a dry, well-ventilated place.[4]Recommended to prevent degradation.

Synthesis and Stereochemical Control

The asymmetric synthesis of β-amino acids is a critical challenge in organic chemistry. The goal is to produce the desired (R)-enantiomer with high purity, as the biological activity of chiral molecules is often stereospecific.

Representative Synthetic Workflow: Asymmetric Reduction

A common and reliable method for synthesizing chiral β-amino acids involves the diastereoselective or enantioselective reduction of a prochiral precursor. The following protocol is a representative example of such a strategy.

Causality Behind Experimental Choices: This multi-step synthesis relies on the principle of chiral induction, where a chiral auxiliary directs the stereochemical outcome of a key reaction. The choice of a robust protecting group for the amine is critical to prevent side reactions, and the final deprotection step must be performed under conditions that do not racemize the newly formed stereocenter.

Experimental Protocol:

  • Step 1: Condensation to Form Enamine.

    • React 3,5-dimethoxybenzaldehyde with a suitable nitrogen source (e.g., a chiral amine like (R)-α-methylbenzylamine) in a solvent such as toluene with azeotropic removal of water.

    • Rationale: This step forms a chiral imine or enamine intermediate, setting the stage for the stereoselective addition.

  • Step 2: Michael Addition.

    • The chiral imine is reacted with a malonate derivative (e.g., diethyl malonate) in the presence of a suitable base.

    • Rationale: This is the key bond-forming step. The steric bulk of the chiral auxiliary directs the incoming nucleophile to one face of the imine, establishing the desired stereochemistry.

  • Step 3: Hydrolysis and Decarboxylation.

    • The resulting adduct is subjected to acidic or basic hydrolysis to cleave the ester groups, followed by gentle heating to induce decarboxylation, yielding the β-amino acid backbone.

    • Rationale: This step unmasks the carboxylic acid functionality.

  • Step 4: Hydrogenolysis/Deprotection.

    • The chiral auxiliary is removed, typically via catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst) if it's a benzyl-type auxiliary.

    • Rationale: This final step liberates the free amino group, yielding the target molecule, this compound. The catalyst facilitates the cleavage of the C-N bond of the auxiliary without affecting the rest of the molecule.

Workflow Visualization:

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A 3,5-Dimethoxy- benzaldehyde Step1 Step 1: Condensation (Formation of Chiral Imine) A->Step1 B Chiral Amine (e.g., (R)-α-methylbenzylamine) B->Step1 C Malonate Derivative Step2 Step 2: Michael Addition (Stereoselective C-C Bond Formation) C->Step2 Step1->Step2 Step3 Step 3: Hydrolysis & Decarboxylation Step2->Step3 Step4 Step 4: Deprotection (Removal of Chiral Auxiliary) Step3->Step4 Product (R)-3-Amino-3-(3,5-dimethoxy- phenyl)propanoic acid Step4->Product

Caption: Asymmetric synthesis workflow for the target compound.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include:

      • A singlet around 3.7-3.8 ppm integrating to 6H for the two equivalent methoxy (-OCH₃) groups.

      • Multiplets in the aromatic region (6.5-7.0 ppm) corresponding to the three protons on the phenyl ring. The symmetry of the 3,5-substitution pattern simplifies this region.

      • A multiplet for the chiral proton (-CH(NH₂)-) adjacent to the phenyl ring.

      • Two distinct multiplets for the diastereotopic protons of the adjacent methylene (-CH₂) group, often appearing as a doublet of doublets.

      • A broad singlet for the amine (NH₂) protons and a broad singlet for the carboxylic acid (COOH) proton, which are often exchangeable with D₂O.

    • ¹³C NMR: The carbon spectrum confirms the carbon framework. Key signals include the carbonyl carbon (~175 ppm), aromatic carbons (distinguishing between methoxy-substituted, protonated, and the C-1 carbon), the methoxy carbons (~55 ppm), the chiral C3 carbon, and the C2 methylene carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
Carboxylic Acid (O-H stretch)3300 - 2500 (broad)
Amine (N-H stretch)3400 - 3250
Carbonyl (C=O stretch)1725 - 1700
Aromatic (C=C stretch)1600 - 1450
Ether (C-O stretch)1250 - 1050
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a prominent ion at m/z 226.24 corresponding to [M+H]⁺.

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated, allowing for precise quantification of the enantiomeric excess (e.e.), which should ideally be >99%.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable precursor in several research areas.

  • Chiral Building Block: Its primary application is as a chiral synthon. The presence of two reactive functional groups (amine and carboxylic acid) and a defined stereocenter allows for its incorporation into larger, more complex molecules with precise three-dimensional structures.

  • Peptidomimetics and Peptide Synthesis: The Fmoc-protected version of this compound is used in solid-phase peptide synthesis to introduce an unnatural β-amino acid into a peptide sequence.[5] This modification can confer resistance to enzymatic degradation by proteases, improve oral bioavailability, and constrain the peptide into a specific conformation to enhance binding to its target receptor.

  • Neuropharmacology: Phenyl-substituted amino acids are known to be scaffolds for compounds targeting the central nervous system. This compound serves as a valuable tool in studying neurotransmitter systems and can be used to synthesize novel molecules for exploring potential treatments for neurological disorders such as depression and anxiety.[3]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

  • Hazard Identification:

    • May be harmful if swallowed.

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Recommended Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling and Engineering Controls:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

    • Avoid formation of dust and aerosols.[4]

    • Wash hands thoroughly after handling.[6]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[4][6]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[7]

    • Recommended storage temperature is 2-8°C.[4]

References

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • AA Blocks. (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid Safety Data Sheet. [Link]

  • Fisher Scientific. 3-Amino-3-(3-methoxyphenyl)propionic acid Safety Data Sheet. [Link]

Sources

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can be elaborated to address a multitude of therapeutic targets. Within this context, β-amino acids, particularly those with aryl substitutions, represent a privileged class of compounds. Their utility as building blocks in the synthesis of peptidomimetics, natural products, and pharmacologically active small molecules is well-established. This guide focuses on a specific, yet largely unexplored, member of this family: this compound. While direct literature on this exact scaffold is sparse, this document will serve as a technical primer, leveraging established synthetic methodologies and drawing logical inferences from closely related analogs to provide a forward-looking perspective on the synthesis of its derivatives and their potential therapeutic applications. The availability of the Fmoc-protected (R)-enantiomer of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid from commercial suppliers provides a critical starting point for the derivatization strategies discussed herein.[1]

The Strategic Importance of the this compound Scaffold

The 3-amino-3-arylpropanoic acid framework is a recurring motif in a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for target engagement, with the (R)-enantiomer frequently conferring the desired pharmacological activity. The choice of the 3,5-dimethoxyphenyl substituent is deliberate and based on several key considerations:

  • Metabolic Stability: The meta-dimethoxy substitution pattern is less prone to O-demethylation by cytochrome P450 enzymes compared to other methoxy-substituted phenyl rings (e.g., 3,4-dimethoxy or 4-methoxy). This can lead to improved pharmacokinetic profiles in vivo.

  • Conformational Constraint: The bulky methoxy groups at the 3 and 5 positions can restrict the rotation of the phenyl ring, which can be advantageous for locking the molecule into a bioactive conformation.

  • Hydrogen Bonding and Lipophilicity: The methoxy groups can act as hydrogen bond acceptors and contribute to the overall lipophilicity of the molecule, influencing its solubility, cell permeability, and binding to target proteins.

Derivatives of structurally similar compounds, such as those with 2,3-dimethoxy or 3,4-dimethoxy substitutions, have shown promise in neuropharmacology and as building blocks for bioactive molecules, suggesting that the 3,5-dimethoxy scaffold is a promising area for investigation.[2][3][4]

Proposed Enantioselective Synthesis of the Core Scaffold

While the Fmoc-protected core is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or modify the synthetic route. A robust and scalable enantioselective synthesis is paramount. The following proposed synthesis is based on well-established asymmetric methodologies.

Overview of the Proposed Synthetic Workflow

The proposed synthesis begins with 3,5-dimethoxybenzaldehyde and utilizes an asymmetric Mannich-type reaction to introduce the chiral amine center, followed by functional group manipulations to yield the final product.

G A 3,5-Dimethoxybenzaldehyde E Asymmetric Mannich-type Reaction A->E B Reformatsky Reagent (e.g., Ethyl bromoacetate, Zn) B->E C β-Hydroxy Ester Intermediate D Chiral Auxiliary (e.g., (R)-N-benzyl-α-methylbenzylamine) D->E F Chiral β-Amino Ester E->F Diastereoselective addition G Hydrolysis (e.g., LiOH) F->G Ester hydrolysis H Final Product: This compound G->H Removal of chiral auxiliary I Protection (e.g., Fmoc-OSu) H->I J Fmoc-protected Core I->J

Caption: Proposed Asymmetric Synthesis Workflow.

Detailed Experimental Protocol (Proposed)

Step 1: Asymmetric Mannich-type Reaction

  • To a solution of (R)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 min.

  • Add a solution of ethyl acetate (1.2 eq) in THF and stir for 1 h.

  • Add a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in THF and stir at -78 °C for 4 h.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral β-amino ester.

Causality behind Experimental Choices: The use of a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine, allows for the diastereoselective addition of the enolate to the imine formed in situ, thereby establishing the desired (R)-stereocenter. The low temperature (-78 °C) is critical to ensure high diastereoselectivity by minimizing side reactions and preventing racemization.

Step 2: Hydrolysis and Deprotection

  • Dissolve the chiral β-amino ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~6 with 1 M HCl.

  • Extract with ethyl acetate and concentrate to obtain the crude amino acid.

  • The chiral auxiliary can be removed via hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.

Self-Validating System: The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC analysis or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Therapeutic Potential and Derivative Design: A Forward Look

Given the biological activities of related dimethoxy and trimethoxy-phenyl derivatives, we can hypothesize the potential therapeutic applications for derivatives of this compound.

  • Oncology: Certain trimethoxyphenyl derivatives have shown cytotoxic activity against cancer cell lines.[5] The 3,5-dimethoxyphenyl moiety could be incorporated into novel anticancer agents.

  • Neuropharmacology: The ability of related compounds to modulate neurotransmitter activity suggests potential applications in treating neurological disorders.[3]

  • Antimicrobial and Antiparasitic Agents: Some 3-aminopropanoic acid derivatives have demonstrated antibacterial and antifungal properties.[6] Additionally, related trimethoxyphenyl compounds have shown antileishmanial activity.[7]

Design of a Representative Derivative: An Amide-Coupled Anticancer Agent

To illustrate the potential for derivatization, we will design a hypothetical anticancer agent by coupling the core scaffold to a known cytotoxic moiety, such as a derivative of combretastatin, which also contains a trimethoxyphenyl ring. The amide bond will be formed between the amino group of our core and the carboxylic acid of a suitable partner.

G A Fmoc-(R)-3-amino-3- (3,5-dimethoxyphenyl)propanoic acid B Piperidine in DMF A->B Fmoc Deprotection C Free Amine Intermediate B->C F Amide Coupling Reaction C->F D Bioactive Carboxylic Acid (e.g., a combretastatin analog) E Coupling Reagents (e.g., HATU, DIPEA) D->E E->F G Final Derivative F->G

Caption: Workflow for Amide Derivative Synthesis.

Experimental Protocol for a Representative Derivative

Step 1: Fmoc Deprotection of the Core Scaffold

  • Dissolve Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid (1.0 eq) in 20% piperidine in DMF.

  • Stir at room temperature for 30 minutes.

  • Remove the solvent under high vacuum to obtain the crude free amine, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the bioactive carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Add a solution of the crude free amine from the previous step in DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over Na₂SO₄.

  • Concentrate in vacuo and purify by flash chromatography to yield the final amide derivative.

Trustworthiness of the Protocol: This protocol uses standard and well-documented peptide coupling conditions. The progress of the reaction can be monitored by TLC or LC-MS. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Interpretation and Future Directions

Should a series of derivatives be synthesized based on this scaffold, a systematic evaluation of their biological activity would be the next logical step.

Quantitative Data Summary (Hypothetical)

The following table illustrates how data from an in vitro cytotoxicity screen against a cancer cell line (e.g., HepG2) could be presented.

CompoundR Group (at the N-terminus)IC₅₀ (µM)
1 H> 100
2a 3,4,5-Trimethoxybenzoyl5.2
2b 4-Nitrobenzoyl15.8
2c Cinnamoyl8.1

This structured data allows for the initial elucidation of structure-activity relationships (SAR). For instance, the hypothetical data above suggests that an N-terminal 3,4,5-trimethoxybenzoyl group provides the highest potency.

Future Research
  • Expansion of the Derivative Library: Synthesize a wider range of derivatives to explore the SAR more thoroughly. Modifications could be made at the N-terminus, the C-terminus (e.g., esters, amides), or on the phenyl ring itself.

  • Mechanism of Action Studies: For the most potent compounds, investigate their mechanism of action. This could involve assays to determine their effects on cell cycle, apoptosis, or specific signaling pathways.

  • In Vivo Efficacy and Pharmacokinetics: Promising candidates should be advanced to in vivo studies in animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. While direct research on its derivatives is limited, by leveraging established synthetic methods and drawing parallels with structurally related compounds, a clear path forward for its investigation can be delineated. This guide provides the foundational knowledge for researchers to embark on the synthesis and evaluation of this exciting class of molecules, with the potential for discoveries in oncology, neuropharmacology, and beyond.

References

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • ResearchGate. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-methoxy-, methyl ester. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: Synthesis, Chiral Resolution, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their unique structural properties and biological activities. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, which imparts distinct conformational preferences and metabolic stability. This structural feature makes them valuable building blocks for the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacokinetic properties such as resistance to enzymatic degradation. The incorporation of β-amino acids into peptide sequences can induce stable secondary structures, including helices, sheets, and turns, which are crucial for molecular recognition and biological activity.

The specific stereochemistry at the β-carbon, in this case, the (R)-configuration, is often critical for determining the biological efficacy and target selectivity of the final molecule. Furthermore, the 3,5-dimethoxyphenyl substituent on the β-carbon can influence the compound's lipophilicity, solubility, and potential for specific interactions with biological targets. While the direct biological activities of this compound are not extensively documented in publicly available literature, its structural analogs have shown promise in various therapeutic areas. For instance, related compounds are being explored for their potential in treating neurological disorders.[1] This guide will provide a comprehensive overview of the synthesis, chiral resolution, and potential applications of this valuable chiral building block.

Racemic Synthesis: The Rodionov Reaction

A common and effective method for the synthesis of racemic β-aryl-β-amino acids is the Rodionov reaction. This one-pot multicomponent reaction involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol or acetic acid.

In the context of synthesizing 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid, the starting materials would be 3,5-dimethoxybenzaldehyde, malonic acid, and ammonium acetate. The probable reaction mechanism involves the initial Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with malonic acid to form an unsaturated dicarboxylic acid intermediate. This is followed by a Michael addition of ammonia to the α,β-unsaturated system and subsequent decarboxylation to yield the desired β-amino acid.

Rodionov Reaction 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Rodionov Reaction Rodionov Reaction 3,5-Dimethoxybenzaldehyde->Rodionov Reaction + Malonic Acid Malonic Acid Malonic Acid->Rodionov Reaction + Ammonium Acetate Ammonium Acetate Ammonium Acetate->Rodionov Reaction + Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Rodionov Reaction->Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Figure 1: General scheme of the Rodionov reaction for the synthesis of racemic 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Experimental Protocol: Racemic Synthesis

The following is a generalized protocol for the Rodionov reaction, which can be optimized for the specific synthesis of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (or other organic solvent for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethoxybenzaldehyde and malonic acid in ethanol.

  • Add ammonium acetate to the solution. The molar ratio of aldehyde:malonic acid:ammonium acetate is typically 1:1.5:2.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the amino group and the carboxyl group.

  • Wash the aqueous solution with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 5-6) using a solution of sodium hydroxide. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield racemic 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Yields and Purity: The yield and purity of the product can be influenced by factors such as reaction time, temperature, and the purity of the starting materials. Typical yields for the Rodionov reaction can range from moderate to good. The purity of the product can be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Chiral Resolution: Isolating the (R)-Enantiomer

Obtaining the enantiomerically pure this compound is crucial for its application in the development of chiral drugs and peptidomimetics. Two primary strategies for achieving this are asymmetric synthesis and the resolution of a racemic mixture. This guide will focus on the resolution of the racemate, which is often a more practical approach.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. Lipases are a class of enzymes commonly employed for the resolution of racemic esters of amino acids. The principle behind this method is that the enzyme will selectively catalyze the hydrolysis of one enantiomer of the ester at a much faster rate than the other, allowing for the separation of the unreacted ester and the hydrolyzed acid.

For the resolution of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid, the racemic amino acid would first be converted to its corresponding ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to enzymatic hydrolysis.

Enzymatic Resolution cluster_0 Racemic Ester Mixture cluster_1 Separated Products (R)-Ester (R)-Ester Lipase Lipase (R)-Ester->Lipase (S)-Ester (S)-Ester (S)-Ester->Lipase (R)-Ester (unreacted) (R)-Ester (unreacted) (S)-Acid (hydrolyzed) (S)-Acid (hydrolyzed) Lipase->(R)-Ester (unreacted) Slow or no reaction Lipase->(S)-Acid (hydrolyzed) Fast hydrolysis

Figure 2: Principle of enzymatic kinetic resolution of a racemic β-amino acid ester using a lipase.

Experimental Protocol: Enzymatic Resolution

Step 1: Esterification of the Racemic Amino Acid

  • Suspend the racemic 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid in an excess of methanol or ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for a few hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude racemic ester hydrochloride.

  • Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the free ester into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the racemic ester.

Step 2: Lipase-Catalyzed Hydrolysis

  • Dissolve the racemic ester in a suitable buffer solution (e.g., phosphate buffer, pH 7) containing a co-solvent like tert-butanol if needed to improve solubility.

  • Add a commercially available lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). The choice of enzyme and its immobilization can significantly impact the enantioselectivity and reaction rate.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

  • Once the desired conversion is reached, acidify the reaction mixture to stop the enzymatic reaction and protonate the carboxylic acid.

  • Extract the unreacted (R)-ester with an organic solvent.

  • Adjust the pH of the aqueous layer to the isoelectric point of the (S)-acid and extract it with an appropriate organic solvent or collect the precipitate.

  • Hydrolyze the recovered (R)-ester under acidic or basic conditions to obtain the desired this compound.

Data on Enantioselectivity and Yields from Related Compounds:

Substrate (Ester)EnzymeEnantioselectivity (E)Reference
Ethyl 3-amino-3-phenylpropanoateCandida antarctica lipase B>200[2]
Methyl 3-amino-3-(4-methoxyphenyl)propanoatePseudomonas cepacia lipase>100[3]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful method for the separation of enantiomers and can be used both analytically to determine enantiomeric excess and preparatively to isolate pure enantiomers. The choice of the chiral stationary phase (CSP) is critical for successful separation. For amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based phases) are often effective.

A PhD thesis has reported the successful separation of the enantiomers of the closely related 3-amino-3-(3-methoxyphenyl)propionic acid, suggesting that a similar approach would be effective for the 3,5-dimethoxy analog.[4]

General Chiral HPLC Method Development:

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).

  • Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is typically used. For polar organic or reversed-phase modes, mixtures of acetonitrile or methanol with water and additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and resolution are common.

  • Detection: UV detection is suitable for aromatic compounds like this compound.

  • Optimization: The resolution can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Potential Applications in Drug Discovery and Development

As a chiral building block, this compound holds considerable potential in medicinal chemistry and drug development.

  • Peptidomimetics: Its incorporation into peptide sequences can lead to analogs with enhanced metabolic stability and specific conformational constraints. This is particularly valuable in the design of enzyme inhibitors and receptor ligands.

  • Synthesis of Bioactive Molecules: The amino and carboxylic acid functionalities provide versatile handles for further chemical modifications, allowing for its use as a scaffold in the synthesis of more complex molecules.

  • Neurological Disorders: Given that some aryl-substituted amino acids have shown activity in the central nervous system, this compound could be a precursor for novel therapeutic agents targeting neurological pathways.[1]

  • Anticancer and Antimicrobial Agents: The 3,5-dimethoxyphenyl moiety is found in some natural products with biological activity. Derivatives of this β-amino acid could be explored for their potential as anticancer or antimicrobial agents.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. While its direct synthesis and biological evaluation are not extensively reported, established methods for the synthesis of related β-amino acids, such as the Rodionov reaction, provide a clear pathway for its racemic preparation. Subsequent chiral resolution, likely achievable through enzymatic kinetic resolution or chiral HPLC, can provide access to the enantiomerically pure (R)-form. The unique structural features of this compound, combining the conformational constraints of a β-amino acid with the electronic properties of the 3,5-dimethoxyphenyl group, make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis, resolution, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

References

  • Rodionov, V. N. The Rodionov Reaction. Reactions and Reagents, 1949, 10, 1-78.
  • Request PDF. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • PubMed. Kinetic resolution of amino acid esters catalyzed by lipases. [Link]

  • MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]

  • ResearchGate. (PDF) Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • PMC. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]

  • ResearchGate. Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. [Link]

  • Google Patents. Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)
  • PMC. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • ResearchGate. Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid | Request PDF. [Link]

  • PubMed. Kinetic resolution of amino acid esters catalyzed by lipases. [Link]

  • MDPI. Radiochemical and Biological Evaluation of 3p-C-NETA-ePSMA-16, a Promising PSMA-Targeting Agent for Radiotheranostics. [Link]

  • PMC. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. [Link]

  • Chiral Technologies. Chiral Technologies Amino Acid Database - HPLC. [Link]

  • ResearchGate. Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • MDPI. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. [Link]

Sources

An In-Depth Technical Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: A Keystone for Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, chiral β-amino acids and their derivatives have emerged as privileged scaffolds, bestowing unique conformational constraints and metabolic stability upon bioactive molecules. Among these, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid represents a compound of significant interest, particularly for researchers, scientists, and drug development professionals in the field of neuropharmacology. Its distinct stereochemistry and the electronic properties of the 3,5-dimethoxyphenyl moiety offer a compelling starting point for the rational design of novel therapeutics targeting the central nervous system (CNS).

This technical guide provides a comprehensive overview of this compound, delving into its chemical background, potential therapeutic applications, and methodologies for its synthesis and evaluation. The content herein is curated to empower researchers with the foundational knowledge and practical insights necessary to harness the potential of this versatile building block. While direct and extensive biological data for this specific molecule remains an area of active investigation, this guide will draw upon established principles and data from closely related analogs to provide a robust framework for its application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and biological assays.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄Chem-Impex[1]
Molecular Weight 225.24 g/mol Chem-Impex[1]
Appearance Pale yellow or white solidChem-Impex[1]
Chirality (R)-enantiomer-
CAS Number 511272-41-6 (for Fmoc-protected form)[2]
Purity ≥ 99.5% (Chiral HPLC) for related analogsChem-Impex[1]
Storage Conditions 0 - 8 °CChem-Impex[1]

Note: Some data is for the closely related (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid and is expected to be comparable.

Rationale for Use in Neuropharmacology: A Focus on GABAergic Modulation

The structural architecture of this compound, a γ-aminobutyric acid (GABA) analog, strongly suggests its potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the CNS. GABA receptors, particularly GABA-B receptors, are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, spasticity, and epilepsy.

Derivatives of 3-aryl-β-amino acids have been explored as modulators of GABA receptors. The phenyl ring allows for a variety of substitutions that can fine-tune the molecule's affinity and efficacy for specific receptor subtypes. The 3,5-dimethoxy substitution pattern on the phenyl ring of the target molecule is of particular interest due to its influence on lipophilicity and potential for specific hydrogen bonding interactions within the receptor binding pocket.

Potential Therapeutic Applications

The unique structural features of this compound position it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications in several key areas of neuroscience.

Neuroprotective Agents

There is a growing body of evidence suggesting that compounds derived from β-amino acids possess neuroprotective properties. These effects are often attributed to their ability to modulate excitatory and inhibitory neurotransmission, thereby reducing excitotoxicity, a common pathway in many neurodegenerative diseases. While not directly demonstrated for this specific molecule, related halogenated derivatives of L-phenylalanine have been shown to attenuate glutamatergic synaptic transmission and exhibit neuroprotection in models of brain ischemia.[3]

Anxiolytics and Anticonvulsants

Given its structural similarity to GABA, derivatives of this compound are prime candidates for the development of anxiolytic and anticonvulsant agents. By potentially acting as agonists or positive allosteric modulators of GABA receptors, these compounds could enhance inhibitory neurotransmission, leading to a reduction in neuronal hyperexcitability that underlies anxiety and seizures.

Synthetic Strategies: Towards an Enantiomerically Pure Product

The stereochemistry at the C3 position is critical for the biological activity of 3-aryl-β-amino acids. Therefore, the development of a robust and efficient enantioselective synthesis is a primary concern for researchers. While a specific, detailed protocol for this compound is not widely published, several established methodologies for the asymmetric synthesis of β-amino acids can be adapted.

Enzymatic Kinetic Resolution

One of the most powerful and scalable methods for obtaining enantiomerically pure amino acids is enzymatic kinetic resolution. This approach utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the two.

Conceptual Workflow for Enzymatic Resolution:

G cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Resolution cluster_products Separation & Isolation cluster_recycling Optional Racemization rac_syn Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid ester lipase Lipase (e.g., Candida antarctica lipase B) rac_syn->lipase hydrolysis Enantioselective hydrolysis lipase->hydrolysis r_acid This compound (desired product) hydrolysis->r_acid s_ester (S)-ester (unreacted) hydrolysis->s_ester racemization Racemization of (S)-ester s_ester->racemization racemization->rac_syn Recycle

Caption: Enzymatic resolution workflow.

Detailed Protocol for Enzymatic Resolution (Adapted from General Procedures):

  • Esterification of the Racemic Acid:

    • Dissolve racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of acid (e.g., H₂SO₄ or HCl).

    • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure and neutralize the residue to obtain the racemic ester.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Add a lipase, such as Candida antarctica lipase B (CALB), immobilized on a solid support.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the product and the remaining substrate.

  • Separation and Isolation:

    • Filter off the immobilized enzyme for reuse.

    • Acidify the aqueous solution to protonate the newly formed (R)-acid and extract the unreacted (S)-ester with an organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the this compound.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The (S)-ester can be recovered from the organic layer and either racemized for recycling or hydrolyzed to the (S)-acid.

Asymmetric Synthesis using Chiral Auxiliaries

Another robust strategy involves the use of a chiral auxiliary to direct the stereoselective addition of a nucleophile to an imine or a related precursor.

Conceptual Workflow for Asymmetric Synthesis:

G cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage start 3,5-Dimethoxybenzaldehyde imine_formation Formation of Chiral Imine start->imine_formation chiral_aux Chiral Auxiliary (e.g., Evans auxiliary) chiral_aux->imine_formation nucleophilic_addition Diastereoselective Nucleophilic Addition imine_formation->nucleophilic_addition cleavage Cleavage of Chiral Auxiliary nucleophilic_addition->cleavage product This compound cleavage->product

Caption: Asymmetric synthesis workflow.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound and its derivatives, a series of well-defined in vitro and in vivo assays are necessary.

In Vitro Radioligand Binding Assays for GABA Receptor Affinity

This protocol is designed to determine the binding affinity of the test compound for GABA-A and GABA-B receptors.

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membranes multiple times by resuspension and centrifugation in buffer.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • For GABA-A receptors, incubate the membranes with [³H]-muscimol (a selective GABA-A agonist) and varying concentrations of the test compound.

    • For GABA-B receptors, incubate the membranes with [³H]-GABA in the presence of isoguvacine (to block GABA-A sites) and varying concentrations of the test compound.

    • Incubate at 4°C for a defined period.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay assesses the ability of the compound to protect neurons from cell death induced by excessive glutamate exposure.

  • Primary Neuronal Culture:

    • Isolate cortical neurons from embryonic rats and plate them on poly-D-lysine coated culture plates.

    • Maintain the cultures in a neurobasal medium supplemented with B27 and glutamine.

  • Neurotoxicity Assay:

    • After 7-10 days in vitro, pre-incubate the neuronal cultures with varying concentrations of this compound for a specified time.

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for a short period.

    • Wash the cells and replace the medium with fresh culture medium containing the test compound.

    • After 24 hours, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the test compound at each concentration relative to the glutamate-treated control.

    • Determine the EC₅₀ value (the concentration of the compound that provides 50% neuroprotection).

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecular entity with significant potential in the field of neuropharmacology. Its structural analogy to GABA, combined with the unique electronic and steric properties conferred by the 3,5-dimethoxyphenyl substituent, makes it an attractive starting point for the development of novel CNS-active agents.

While this guide provides a foundational understanding of its properties and potential applications based on the broader class of β-amino acids, it is imperative that future research endeavors focus on elucidating the specific biological targets and mechanisms of action of this particular compound. Detailed structure-activity relationship (SAR) studies, beginning with the synthesis and evaluation of a focused library of analogs, will be crucial in unlocking its full therapeutic potential. The protocols and conceptual frameworks presented herein offer a robust starting point for such investigations. As our understanding of the intricate neurochemical pathways underlying neurological and psychiatric disorders continues to grow, so too will the importance of versatile and strategically designed chemical probes and drug candidates like this compound.

References

  • Cheng, D., Song, Q., Ding, Y., et al. (2021). Comparative study on the protective effect of chlorogenic acid and 3-(3-hydroxyphenyl) propionic acid against cadmium-induced erythrocyte cytotoxicity: In vitro and in vivo evaluation. J. Agric. Food Chem. 69(13), 3859-3870.
  • Chem-Impex. (n.d.). (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Axxora. (n.d.). Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Kryzhanovska, L. H., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Neuroscience Research, 86(14), 3167-3176.
  • Peppercorn, M.A., and Goldman, P. (1971). Caffeic acid metabolism by bacteria of the human gastrointestinal tract. J. Bacteriol. 108(3), 996-1000.
  • Wang, D., Ho, L., Faith, J., et al. (2015). Role of intestinal microbiota in the generation of polyphenol-derived phenolic acid mediated attenuation of Alzheimer's disease β-amyloid oligomerization. Mol. Nutr. Food Res. 59(6), 1025-1040.
  • Zhao, H., Lazarenko, O.P., and Chen, J.-R. (2020). Hippuric acid and 3-(3-hydroxyphenyl) propionic acid inhibit murine osteoclastogenesis through RANKL-RANK independent pathway. J. Cell. Physiol. 235(1), 599-610.

Sources

The Advent of a Chiral Scaffold: A Technical Guide to the Synthesis and Characterization of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the architectural precision of a molecule is paramount. Chiral β-amino acids, non-canonical proteinogenic building blocks, have emerged as pivotal structural motifs. Their incorporation into peptide-based therapeutics imparts enhanced stability against enzymatic degradation, modulates conformational pre-organization, and can elicit novel biological activities. The specific chirality and substitution pattern on the aryl ring of β-aryl-β-amino acids are critical determinants of their pharmacological profiles. This guide delves into the core principles and methodologies behind the discovery and synthesis of a specific, valuable chiral building block: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This compound serves as a key intermediate in the synthesis of various biologically active molecules, and understanding its stereoselective synthesis is crucial for researchers in the field.

Core Synthesis Strategy: A Logic-Driven Approach to Asymmetric Induction

The "discovery" of a novel chiral molecule in a laboratory context is intrinsically linked to the successful design and execution of a stereoselective synthetic route. For this compound, the primary challenge lies in the precise installation of the stereocenter at the C3 position. Several robust strategies have been developed for the asymmetric synthesis of β-amino acids, with the choice of method often depending on factors such as substrate scope, scalability, and desired enantiopurity. This guide will focus on two prevalent and effective approaches: asymmetric hydrogenation and enzymatic kinetic resolution .

I. Asymmetric Hydrogenation of a Prochiral Precursor

This is one of the most efficient and widely employed methods for establishing stereocenters. The causality behind this approach is the use of a chiral catalyst to deliver hydrogen to one face of a prochiral double bond, thereby creating the desired stereoisomer with high enantioselectivity.

Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

The synthesis commences with the preparation of a suitable prochiral precursor, typically a β-(acylamino)acrylate. This is followed by the critical asymmetric hydrogenation step.

Asymmetric_Hydrogenation cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A 3,5-Dimethoxybenzaldehyde C Acetic Anhydride, Sodium Acetate A->C Reactant 1 B N-Acetylglycine B->C Reactant 2 D (Z)-2-acetamido-3-(3,5-dimethoxyphenyl)acrylic acid C->D Erlenmeyer-Plöchl azlactone synthesis E (Z)-2-acetamido-3-(3,5-dimethoxyphenyl)acrylic acid G H2 (pressure), Methanol E->G Substrate F [Rh(COD)(R,R-Me-DuPhos)]BF4 F->G Chiral Catalyst H N-acetyl-(R)-3-amino-3- (3,5-dimethoxyphenyl)propanoic acid G->H Stereoselective Reduction I N-acetyl-(R)-3-amino-3- (3,5-dimethoxyphenyl)propanoic acid J Aqueous HCl, Heat I->J Protected Amino Acid K This compound J->K Hydrolysis

Figure 1: Workflow for Asymmetric Hydrogenation.

Step-by-Step Protocol:

  • Precursor Synthesis: The synthesis begins with the Erlenmeyer-Plöchl reaction between 3,5-dimethoxybenzaldehyde and N-acetylglycine in the presence of acetic anhydride and sodium acetate to yield the corresponding azlactone, which is then hydrolyzed to (Z)-2-acetamido-3-(3,5-dimethoxyphenyl)acrylic acid.

  • Asymmetric Hydrogenation: The unsaturated precursor is dissolved in a suitable solvent, typically methanol, and placed in a high-pressure reactor. A catalytic amount of a chiral rhodium complex, such as [Rh(COD)(R,R-Me-DuPhos)]BF4, is added. The reactor is then pressurized with hydrogen gas and stirred until the reaction is complete. The choice of a chiral phosphine ligand (e.g., Me-DuPhos) is critical as it creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the double bond.[1]

  • Deprotection: The resulting N-acetylated amino acid is then deprotected by heating in the presence of an aqueous acid, such as hydrochloric acid, to yield the final product, this compound.

  • Purification and Characterization: The final compound is purified by recrystallization or chromatography. Characterization is performed using standard analytical techniques.

Data Presentation:

ParameterExpected Value/Result
Enantiomeric Excess (ee) >95% (determined by chiral HPLC)
¹H NMR Characteristic peaks for the aromatic protons, the methoxy groups, the benzylic proton, and the methylene protons.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
Optical Rotation A specific value for the dextrorotatory isomer.
II. Enzymatic Kinetic Resolution of a Racemic Mixture

This methodology leverages the high stereoselectivity of enzymes to separate a racemic mixture. The underlying principle is that an enzyme will selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus resolved.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

This approach begins with the synthesis of a racemic mixture of the target β-amino acid, followed by enzymatic resolution.

Enzymatic_Resolution cluster_0 Racemate Synthesis cluster_1 Esterification cluster_2 Enzymatic Resolution A 3,5-Dimethoxybenzaldehyde C Ethanol, Heat A->C Reactant 1 B Malonic Acid, Ammonium Acetate B->C Reactants 2 & 3 D Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid C->D One-pot reaction E Racemic Amino Acid F Methanol, H+ catalyst E->F Substrate G Racemic methyl ester F->G Fischer Esterification H Racemic methyl ester J Aqueous buffer H->J Substrate I Lipase (e.g., Candida antarctica lipase B) I->J Enzyme K This compound J->K Selective Hydrolysis (R-ester) L (S)-methyl ester J->L Unreacted (S-ester)

Figure 2: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Protocol:

  • Racemate Synthesis: A racemic mixture of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid can be synthesized via a one-pot reaction of 3,5-dimethoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.[2]

  • Esterification: The racemic amino acid is then converted to its corresponding methyl or ethyl ester through Fischer esterification to make it a suitable substrate for the lipase.

  • Enzymatic Resolution: The racemic ester is incubated with a lipase, such as Candida antarctica lipase B (CALB), in an aqueous buffer. The enzyme will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted.[3]

  • Separation and Deprotection (if necessary): The resulting mixture of the (R)-acid and the (S)-ester can be separated by extraction. The aqueous layer will contain the salt of the (R)-acid, which can be isolated by acidification. The organic layer will contain the unreacted (S)-ester, which can be hydrolyzed to the (S)-acid if desired.

  • Purification and Characterization: The isolated (R)-acid is purified and characterized as described previously.

Data Presentation:

ParameterExpected Value/Result
Enantiomeric Excess (ee) of (R)-acid >98% (determined by chiral HPLC)
Conversion ~50% (for a highly selective resolution)
¹H NMR, ¹³C NMR, Mass Spec. Consistent with the structure of the target molecule.
Optical Rotation A specific value for the dextrorotatory isomer.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The stereochemical outcome of the asymmetric hydrogenation is directly dependent on the chirality of the catalyst used. Employing the enantiomeric ligand (e.g., (S,S)-Me-DuPhos) should yield the (S)-enantiomer of the product, providing a clear validation of the method's stereocontrol. In the case of enzymatic resolution, the use of a different enzyme or a pseudo-enantiomeric substrate can be used to validate the observed selectivity. The purity and identity of the final compound must be rigorously confirmed by a suite of analytical techniques, including NMR, mass spectrometry, and chiral HPLC, to ensure the integrity of the results.

Conclusion and Future Outlook

The "discovery" of this compound is a testament to the power of modern asymmetric synthesis. The methodologies outlined in this guide, particularly asymmetric hydrogenation and enzymatic resolution, provide reliable and efficient pathways to this valuable chiral building block. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methods will remain a key area of research. The principles and techniques discussed herein provide a solid foundation for researchers and scientists engaged in the synthesis of complex, biologically active molecules.

References

  • Request PDF: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • An enzyme-catalyzed resolution of amino acids. (1970). Journal of Chemical Education, 47(8), 597. [Link]

Sources

Methodological & Application

Application Notes and Protocols for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid in neuroscience research. This document outlines the hypothesized mechanism of action, provides detailed protocols for in vitro and in vivo characterization, and offers insights into the experimental design and data interpretation.

Introduction: Unveiling a Putative GABA-B Receptor Agonist

This compound is a β-amino acid derivative with a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Its structural features, particularly the phenyl ring with dimethoxy substitutions, suggest its potential as a modulator of GABAergic neurotransmission. While direct literature on this specific compound is emerging, its analogy to known GABA-B receptor agonists, such as baclofen, forms a strong basis for hypothesizing its primary mechanism of action through the activation of GABA-B receptors.[2][3]

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[4] They exist as heterodimers of GABA-B1 and GABA-B2 subunits and are located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically, where they induce hyperpolarization.[4] The activation of GABA-B receptors is implicated in a multitude of physiological processes and their dysfunction is linked to various neurological and psychiatric disorders, including spasticity, anxiety, depression, and epilepsy.[3][5][6]

These application notes will, therefore, proceed under the well-founded hypothesis that this compound acts as a GABA-B receptor agonist. The subsequent protocols are designed to rigorously test this hypothesis and characterize the compound's pharmacological profile.

Physicochemical Properties and Handling

A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible experimental outcomes. While specific data for this compound is not extensively published, we can infer some characteristics from similar molecules.

PropertyEstimated Value/InformationRationale/Source
Molecular FormulaC₁₁H₁₅NO₄Based on chemical structure
Molecular Weight225.24 g/mol Calculated from molecular formula[7]
Melting Point178 - 182 °CFor the Fmoc-protected version, suggesting high purity and stability[1]
SolubilitySoluble in DMSO and aqueous solutions with pH adjustment.Inferred from similar propanoic acid derivatives[8]
StorageStore as a solid at -20°C for long-term stability. Prepare fresh solutions or store aliquots at -80°C.General best practice for research compounds[8]

Note: It is imperative for the researcher to empirically determine the precise solubility and stability in the specific experimental buffers used.

PART 1: In Vitro Characterization of GABA-B Receptor Activity

The initial step in characterizing this compound is to confirm its interaction with and activation of the GABA-B receptor in controlled in vitro systems.

Radioligand Binding Assay: Assessing Affinity for the GABA-B Receptor

This assay determines the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.

Principle: The assay quantifies the competition between the unlabeled test compound and a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) for binding to the receptor in a membrane preparation from a cell line expressing the receptor or from brain tissue.[9]

Experimental Workflow:

G_1 prep Prepare brain tissue or cell membranes incubate Incubate membranes with [³H]CGP54626 and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., rapid filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine Ki quantify->analyze

Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue or cells expressing recombinant human GABA-B receptors in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[9]

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CGP54626 (e.g., 1-2 nM), and a range of concentrations of this compound. Include a control with a known GABA-B agonist (e.g., baclofen) and a non-specific binding control with a high concentration of an unlabeled antagonist.

  • Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay: Measuring G-protein Activation

This functional assay directly measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Principle: Agonist binding to the GABA-B receptor promotes the exchange of GDP for GTP on the α-subunit of the coupled Gi/o protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to the extent of G-protein activation.[10]

Experimental Workflow:

G_2 prep Prepare cell membranes expressing GABA-B receptors incubate Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of test compound prep->incubate separate Separate bound and free [³⁵S]GTPγS (filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine EC₅₀ and Emax quantify->analyze

Workflow for [³⁵S]GTPγS Binding Assay.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS (e.g., 0.1 nM), GDP (e.g., 10 µM), and varying concentrations of this compound.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration and Quantification: Follow the same procedure as in the radioligand binding assay.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Electrophysiology: Assessing Neuronal Inhibition

Whole-cell patch-clamp recording from cultured neurons or brain slices provides a direct measure of the physiological effect of GABA-B receptor activation on neuronal excitability.

Principle: Activation of postsynaptic GABA-B receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in a slow, prolonged inhibitory postsynaptic potential (IPSP) or current (IPSC).[11][12]

Signaling Pathway:

G_3 cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Agonist This compound GABAB_R GABA-B Receptor (GABA-B1/B2) Agonist->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates GIRK GIRK Channel G_protein->GIRK Opens K_ion K⁺ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_ion->Hyperpolarization

Sources

Application Notes and Protocols: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid as a Potential Neurotransmitter Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel β-Amino Acid Derivative

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral β-amino acid derivative that holds promise as a modulator of neurotransmitter systems. While direct and extensive research on this specific molecule is emerging, its structural similarity to other pharmacologically active compounds suggests a potential for interaction with key neurological targets. For instance, analogs with a dimethoxyphenyl moiety are under investigation for their utility in neuropharmacology, serving as building blocks for bioactive molecules aimed at treating neurological disorders.[1] Furthermore, related structures like 1-(2,5-dimethoxyphenyl)isopropylamine analogs have been identified as agonists of the serotonin 5-HT2A receptor, a critical player in synaptic plasticity and cognition.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the neurotransmitter modulator properties of this compound. We present a series of established protocols, from initial in vitro screening to in vivo behavioral analysis, to systematically characterize its pharmacological profile. The proposed workflow is designed to elucidate the compound's mechanism of action and to provide a solid foundation for its potential therapeutic applications.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is paramount for accurate experimental design and interpretation of results.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄PubChem
Molecular Weight225.24 g/mol PubChem
IUPAC Name(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acidN/A
SMILESCOC1=CC(=CC(=C1)C(CC(=O)O)N)OCN/A

Proposed Investigational Workflow

To systematically evaluate the neuromodulatory activity of this compound, a multi-tiered approach is recommended. This workflow progresses from broad initial screens to more specific and complex biological assays.

Sources

Pharmaceutical Applications of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive overview of the potential pharmaceutical applications of the chiral β-amino acid, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. While direct research on this specific molecule is limited, this guide synthesizes information from closely related analogues and compounds featuring the 3,5-dimethoxyphenyl moiety to project its potential therapeutic value and provide actionable experimental protocols for its investigation.

Introduction: The Potential of a Chiral Scaffold

This compound belongs to the class of unnatural β-amino acids, which are gaining significant attention in medicinal chemistry.[1] These molecules serve as valuable building blocks in drug discovery, offering the potential to create novel therapeutics with improved stability and biological activity.[2][3] The incorporation of a chiral center and a substituted aromatic ring suggests a high potential for specific interactions with biological targets.

The 3,5-dimethoxyphenyl group, in particular, is a structural motif found in a variety of biologically active compounds, including those with anticancer and neuroprotective properties. This suggests that this compound could serve as a key intermediate or a pharmacologically active agent in its own right.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄-
Molecular Weight225.24 g/mol -
XLogP30.8-
Hydrogen Bond Donor Count2-
Hydrogen Bond Acceptor Count5-

Synthesis Protocol: A General Approach

One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_resolution Chiral Resolution cluster_final_product Final Product A 3,5-Dimethoxybenzaldehyde D One-Pot Reaction (e.g., in Ethanol) A->D B Malonic Acid B->D C Ammonium Acetate C->D E (R,S)-3-Amino-3- (3,5-dimethoxyphenyl)propanoic acid (Racemic Mixture) D->E Forms racemic mixture F Enzymatic or Chromatographic Resolution E->F Separation of enantiomers G (R)-3-Amino-3- (3,5-dimethoxyphenyl)propanoic acid F->G Isolated (R)-enantiomer

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent such as ethanol.

  • Addition of Amine Source: Add ammonium acetate (1.5 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization.

  • Chiral Resolution: The resulting product will be a racemic mixture. Enantiomeric resolution can be achieved through several methods, including:

    • Enzymatic Resolution: Utilizing lipases, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, allowing for separation.

    • Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the (R) and (S) enantiomers.

Potential Pharmaceutical Applications & Investigational Protocols

Based on the known activities of structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The 3,5-dimethoxyphenyl and related 3,4,5-trimethoxyphenyl moieties are present in a number of compounds with demonstrated cytotoxic activity against various cancer cell lines.[5][6] These compounds often act by inhibiting tubulin polymerization, a critical process in cell division.

Hypothesized Mechanism of Action

G A This compound or its derivatives C Tubulin Polymerization A->C Inhibits B Cancer Cell B->C Requires D Microtubule Formation C->D Leads to E Mitotic Arrest D->E Disruption leads to F Apoptosis E->F Induces

Caption: Hypothesized anticancer mechanism of action.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of amino acids have shown promise as novel antimicrobial agents, capable of combating multidrug-resistant bacteria and fungi.[7] The unique structural features of this compound may allow it to interfere with microbial processes.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Neuroprotective Potential

The blood-brain barrier poses a significant challenge for drug delivery to the central nervous system. Amino acid-based compounds are of interest due to the presence of specific transporters that can facilitate their entry into the brain.[9] Given that some amino acid derivatives have shown neuroprotective effects, this is a plausible area of investigation.[10]

Protocol for Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to differentiate into a neuronal phenotype if necessary.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a defined duration. Include a control group that is not exposed to the stressor.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe, such as DCFH-DA, to quantify intracellular ROS levels.

  • Data Analysis: Compare the cell viability and ROS levels in the compound-treated groups to the vehicle-treated, stressed group to determine if the compound confers a protective effect.

Concluding Remarks

This compound represents a promising, yet underexplored, molecule in the landscape of pharmaceutical research. Its structural similarity to known bioactive compounds suggests a high probability of interesting pharmacological properties. The protocols outlined in this guide provide a solid foundation for initiating the investigation of its potential as an anticancer, antimicrobial, or neuroprotective agent. As with any novel compound, careful optimization of synthetic and analytical methods will be crucial for robust and reproducible results.

References

  • Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. ACS Omega.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
  • Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. PubMed.
  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central.
  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI.
  • The Effects of Essential Amino Acid Supplementation on Hippocampal Neurotrophin, Dopaminergic and Serotonergic Changes in an Overtraining Mouse Model. MDPI.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH.
  • Modifications on the Amino-3,5-dicyanopyridine Core To Obtain Multifaceted Adenosine Receptor Ligands with Antineuropathic Activity. PubMed.
  • Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. PubMed Central.
  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PMC - PubMed Central.
  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. PDF - Scribd.
  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum.
  • (PDF) Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. ResearchGate.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. KTU ePubl.
  • Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their.
  • (PDF) Unnatural amino acid substitutions to improve in vivo stability and tumor uptake of Ga-labeled GRPR-targeted TacBOMB2 derivatives for cancer imaging with positron emission tomography. ResearchGate.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Docta Complutense.
  • Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. PubMed Central.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
  • Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish. MDPI.
  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed.
  • Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents. PubMed.

Sources

Application Notes and Protocols for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid in CNS Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting the GABA-B Receptor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and depression. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1][2][3] This document focuses on the investigation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a novel compound with therapeutic potential as a GABA-B receptor agonist.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[4][5] They are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[5][6][7] Upon activation by an agonist, GABA-B receptors trigger a signaling cascade that leads to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, as well as the inhibition of adenylyl cyclase.[4][6] This cascade ultimately results in a hyperpolarization of the neuronal membrane, reducing neuronal excitability.

The unique structural features of this compound, particularly its chiral center and the substitution pattern on the phenyl ring, make it a compelling candidate for selective and potent activation of GABA-B receptors. This guide provides a comprehensive overview of the application and protocols for the preclinical evaluation of this compound, from its synthesis and initial in vitro characterization to in vivo assessment of its therapeutic efficacy in relevant CNS disorder models.

Chemical Synthesis: A Pathway to the Target Molecule

The synthesis of enantiomerically pure β-amino acids is a critical step in the development of chiral drugs. The following protocol is an adaptation of established methods for the synthesis of similar aryl-substituted β-amino acids.[8][9]

Protocol 1: Asymmetric Synthesis of this compound

This multi-step synthesis aims to produce the target compound with high enantiomeric purity.

Step 1: Synthesis of the Chiral Auxiliary Intermediate

  • Reaction: Condensation of L-asparagine monohydrate with pivalaldehyde in the presence of potassium hydroxide to form (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone.

  • Rationale: This step establishes the chiral scaffold that will direct the stereochemistry of the subsequent reactions.

Step 2: Introduction of the Aryl Moiety

  • Reaction: The chiral intermediate is reacted with 3,5-dimethoxybenzaldehyde.

  • Rationale: This step introduces the desired substituted phenyl group onto the core structure.

Step 3: Reduction and Ring Opening

  • Reaction: The resulting intermediate is subjected to reduction with sodium borohydride.

  • Rationale: This step reduces a key functional group, setting the stage for the formation of the β-amino acid.

Step 4: Hydrolysis and Isolation

  • Reaction: The final intermediate is hydrolyzed to yield this compound.

  • Rationale: This final step removes the chiral auxiliary and reveals the target molecule. The product is then purified by recrystallization or chromatography.

In Vitro Characterization: Unveiling the Molecular Mechanism of Action

A thorough in vitro characterization is essential to confirm the compound's interaction with the GABA-B receptor and to quantify its potency and efficacy.

Protocol 2: GABA-B Receptor Radioligand Binding Assay

This assay determines the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human GABA-B1 and GABA-B2 subunits.

  • [³H]-CGP54626 (a high-affinity GABA-B receptor antagonist).

  • This compound.

  • Baclofen (a known GABA-B receptor agonist, as a positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

Procedure:

  • Prepare cell membranes from the HEK293 cells expressing the GABA-B receptor.

  • In a 96-well plate, add the cell membranes, [³H]-CGP54626 at a concentration near its Kd, and varying concentrations of the test compound or baclofen.

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Protocol 3: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing an indication of the compound's efficacy as an agonist.

Materials:

  • Cell membranes expressing GABA-B receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound.

  • GABA (as a positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with the test compound or GABA at various concentrations.

  • Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • Analyze the data to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect produced by the compound).

Data Presentation: In Vitro Pharmacological Profile
CompoundGABA-B Binding Affinity (Ki, nM)GABA-B Functional Activity (EC₅₀, nM)Emax (%)
This compoundTo be determinedTo be determinedTo be determined
Baclofen (Control)Literature ValueLiterature Value100
GABA-B Receptor Signaling Pathway

GABA_B_Signaling GABAB_R GABA-B Receptor (GB1/GB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP converts K_ion K+ K_channel->K_ion Efflux Ca_channel->Ca_ion_out Agonist (R)-3-Amino-3- (3,5-dimethoxyphenyl) propanoic acid Agonist->GABAB_R ATP ATP ATP->AC Ca_ion_in Ca2+ Ca_ion_in->Ca_channel Influx InVivo_Workflow start Animal Acclimatization dosing Dosing: - Test Compound - Vehicle - Positive Control start->dosing EPM Elevated Plus Maze (Anxiety Model) dosing->EPM PTZ PTZ-Induced Seizure (Epilepsy Model) dosing->PTZ behavior Behavioral Recording & Scoring EPM->behavior PTZ->behavior analysis Data Analysis behavior->analysis results Efficacy Assessment analysis->results

Caption: A streamlined workflow for conducting in vivo efficacy studies.

Pharmacokinetic Profiling: Assessing Drug-Like Properties

Understanding the pharmacokinetic (PK) properties of a compound is crucial for its development as a CNS drug. The ability to cross the blood-brain barrier (BBB) is a key determinant of efficacy.

Protocol 6: In Vitro BBB Permeability Assay

This assay provides an initial assessment of a compound's ability to cross the BBB.

Materials:

  • A cell-based in vitro BBB model (e.g., co-culture of brain endothelial cells and astrocytes).

  • This compound.

  • Lucifer yellow (a marker for paracellular transport).

  • Propranolol (a marker for high passive permeability).

Procedure:

  • Culture the BBB model on a transwell insert.

  • Add the test compound to the apical (blood) side of the transwell.

  • At various time points, collect samples from the basolateral (brain) side.

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 7: In Vivo Pharmacokinetic Study in Rodents

This study determines the concentration of the drug in the plasma and brain over time after administration.

Procedure:

  • Administer the test compound to rodents via the intended clinical route (e.g., oral or intravenous).

  • At various time points, collect blood and brain tissue samples.

  • Process the samples and analyze the drug concentration using LC-MS/MS.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio.

Data Presentation: Key Pharmacokinetic Parameters
ParameterValueUnits
In Vitro BBB Permeability (Papp)To be determined10⁻⁶ cm/s
Cmax (Plasma)To be determinedng/mL
Tmax (Plasma)To be determinedh
AUC (Plasma)To be determinedng*h/mL
Cmax (Brain)To be determinedng/g
Brain-to-Plasma RatioTo be determined-

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for CNS disorders. A comprehensive assessment of its synthesis, in vitro pharmacology, in vivo efficacy, and pharmacokinetic properties will be critical in determining its potential for further development. Positive outcomes from these studies would warrant further investigation into its safety profile, mechanism of action in more complex models, and ultimately, its translation to clinical trials.

References

  • GABA-B receptor. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]

  • Pin J-P, Bettler B. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Curr Opin Pharmacol. 2016;20:64-70.
  • GABA receptor. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]

  • Shaye H, Papoian T, Glembotski CC. Molecular mechanisms of metabotropic GABAB receptor function. J Biol Chem. 2021;296:100537.
  • Frangaj A, Vol C. The GABA B Receptor—Structure, Ligand Binding and Drug Development. Int J Mol Sci. 2020;21(19):7348.
  • Ribosome Studio. How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube; 2023. Accessed January 22, 2026. [Link]

  • Science With Tal. GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) | Clip. YouTube; 2023. Accessed January 22, 2026. [Link]

  • Neuro Transmissions. 2-Minute Neuroscience: GABA. YouTube; 2018. Accessed January 22, 2026. [Link]

  • Enna SJ, Möhler H. The GABA Receptors. Humana Press; 2007.
  • Komada M, Takao K, Miyakawa T. Elevated plus maze for mice. J Vis Exp. 2008;(22):e1088.
  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Accessed January 22, 2026. [Link]

  • Pin J-P, Prézeau L. Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Curr Neuropharmacol. 2007;5(3):195-201.
  • Becker A, Grecksch G. Pentylenetetrazole-Induced Kindling Mouse Model. J Vis Exp. 2018;(136):e57579.
  • Enna SJ. Characterization of GABA Receptors. Curr Protoc Neurosci. 2001;Chapter 6:Unit 6.9.
  • Malyshev A, et al. Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. J Med Chem. 2015;58(1):119-133.
  • Nicolazzo JA, Loryan I, Tashima T, Wen L. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics. 2020;12(11):1099.
  • Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. Published online 2021.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF.
  • Elevated plus maze protocol. Protocols.io. Published online January 12, 2023.
  • What are the preclinical assets being developed for GABAA? Patsnap Synapse. Published March 11, 2025.
  • Li G, et al. Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Curr Protoc. 2020;1(1):e2.
  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Accessed January 22, 2026. [Link]

  • Maccioni P, Colombo G. GABAB Receptors and Alcohol Use Disorders: Preclinical Studies. Adv Pharmacol. 2018;82:281-306.
  • Banks WA. Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. Expert Opin Drug Deliv. 2020;17(3):297-300.
  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Accessed January 22, 2026. [Link]

  • Elevated Plus Maze Model of Anxiety. Melior Discovery. Accessed January 22, 2026. [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. J Vis Exp. 2025;(209):e66699.
  • Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. J Vis Exp. 2017;(125):e55938.
  • In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT Preclinical Contract Research Organization (CRO). Accessed January 22, 2026. [Link]

  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience. Accessed January 22, 2026. [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI. Accessed January 22, 2026. [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. Int J Mol Sci. 2020;21(18):6806.
  • Elevated plus maze protocol v1.
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Adv. 2020;10(14):8229-8238.
  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
  • Tennigkeit F, et al. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. J Neurophysiol. 1998;80(2):638-650.
  • Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Request PDF.

Sources

Application Notes and Protocols: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid as a Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Chiral β-Amino Acids in Complex Synthesis

The synthesis of complex, biologically active natural products is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms is paramount to a molecule's function, making the use of enantiomerically pure building blocks, or "chiral synthons," an indispensable strategy.[1][2] Among these, non-proteinogenic β-amino acids have garnered significant attention due to their prevalence in a variety of natural products with potent pharmacological activities, including antifungal, insecticidal, and anticancer properties.[3][4] Their incorporation into peptide-like structures often imparts increased metabolic stability by rendering them resistant to proteolytic degradation.[5]

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a particularly noteworthy chiral building block. Its structure combines two key features: a defined stereocenter at the β-position and an electron-rich 3,5-dimethoxyphenyl moiety. This aromatic substitution pattern is found in various natural products and is known to influence molecular interactions and pharmacokinetic properties. The (R)-configuration at the β-carbon provides a specific stereochemical foundation for the asymmetric synthesis of larger, more complex target molecules. While direct, published total syntheses of natural products employing this specific building block are not extensively documented in the current literature, its structural motifs are present in several important classes of natural products. This makes it a high-potential precursor for the synthesis of novel analogues of these compounds.

This application note will provide a detailed overview of the potential applications of this compound in natural product synthesis. We will present a representative protocol for the incorporation of a structurally related β-amino acid into a depsipeptide, illustrating the key chemical transformations and strategic considerations. This serves as a robust template for researchers aiming to utilize the title compound in their synthetic endeavors.

Conceptual Application: Synthesis of Cryptophycin Analogues

Cryptophycins are a class of highly potent cyclic depsipeptides isolated from cyanobacteria that exhibit powerful anticancer activity by interfering with tubulin polymerization.[6][7] Their structure is composed of four units, designated A, B, C, and D. Unit B is a β-amino acid derivative, and modifications to this unit have been a key strategy in the development of synthetic analogues with improved therapeutic profiles.[7][8]

The 3,5-dimethoxyphenyl moiety of our title compound is a bioisostere for other substituted phenyl groups found in various bioactive molecules. Therefore, this compound represents an excellent starting material for the synthesis of novel Cryptophycin analogues, where it would serve as the precursor to a modified Unit B.

The general synthetic workflow for incorporating a new Unit B into a Cryptophycin analogue involves several key stages:

  • Protection of Functional Groups: The amino and carboxylic acid functionalities of the β-amino acid must be suitably protected to ensure chemoselectivity in subsequent coupling reactions.

  • Peptide Coupling: The protected β-amino acid is coupled to the other fragments of the target molecule.

  • Deprotection and Macrolactamization: After assembly of the linear precursor, the protecting groups are removed, and the cyclic structure is formed via an intramolecular amide or ester bond formation.

Below is a logical workflow illustrating this conceptual approach.

G cluster_0 Preparation of Building Block cluster_1 Fragment Assembly cluster_2 Final Steps A This compound B N-Fmoc and O-Methyl Protection A->B E Peptide Coupling (Unit A + Protected Unit B) B->E C Protected Unit A C->E D Protected Unit C-D Dipeptide F Linear A-B-C-D Precursor D->F E->F G Global Deprotection F->G H Macrolactamization G->H I Cryptophycin Analogue H->I G cluster_0 Pre-Coupling Stage cluster_1 Coupling Stage cluster_2 Post-Coupling Stage AminoAcid (R)-β-Amino Acid NH₂ COOH Protection Protection Fmoc-OSu on NH₂ SOCl₂/MeOH on COOH AminoAcid:N->Protection AminoAcid:C->Protection ProtectedAA Protected β-Amino Acid Fmoc-NH COOMe Protection->ProtectedAA Activation Activation HBTU / DIPEA ProtectedAA:C->Activation Resin Peptide-Resin Free NH₂ Coupling Coupling Reaction Resin->Coupling Activation->Coupling CoupledResin Extended Peptide-Resin Fmoc-NH Coupling->CoupledResin Deprotection Fmoc Removal 20% Piperidine CoupledResin->Deprotection Cleavage Cleavage from Resin TFA Cocktail CoupledResin->Cleavage FinalPeptide Linear Peptide Cleavage->FinalPeptide

Caption: Key stages and dependencies in solid-phase peptide synthesis.

Conclusion

This compound is a valuable chiral building block with significant potential for the synthesis of novel natural product analogues, particularly in the realm of depsipeptides and alkaloids. While its direct application in total synthesis is an emerging area, the established methodologies for the incorporation of similar β-amino acids provide a clear and reliable roadmap for its use. The protocols and strategic considerations outlined in this document are intended to empower researchers, scientists, and drug development professionals to leverage this compound's unique structural features in the pursuit of new therapeutic agents. The combination of its defined stereochemistry and the electronically distinct 3,5-dimethoxyphenyl moiety makes it an attractive tool for probing structure-activity relationships and developing next-generation natural product-based drugs.

References

  • Buck, S. B., & Georg, G. (1999). Total Synthesis of Cryptophycin A and Analogs.
  • Chen, J., et al. (2018). Total Synthesis of Two 8-Oxoprotoberberine Alkaloids: Alangiumkaloids A and B. European Journal of Organic Chemistry.
  • Cui, J., et al. (2020). Synthesis of Fluorescent Jasplakinolide Analogues for Live-Cell STED Microscopy of Actin. The Journal of Organic Chemistry, 85(11), 7357–7367. [Link]

  • Ding, Y., et al. (2015). Chemoenzymatic Synthesis of Cryptophycin Anticancer Agents by an Ester Bond Forming NRPS Module. ACS Chemical Biology, 10(10), 2295–2303. [Link]

  • Enamine. (n.d.). Chiral Building Blocks Selection. Retrieved from a relevant chemical supplier website.
  • Gerwick, W. H., et al. (2010). Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids. Journal of the American Chemical Society, 132(35), 12432–12434.
  • Maier, M. E., et al. (2006). Synthesis and Conformational Analysis of Jasplakinolide Analogues and Approach towards the Synthesis of Stereotetrad of Cruent. University of Tübingen.
  • Maier, M. E., et al. (2008). Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs. Bioorganic & Medicinal Chemistry, 16(13), 6357–6375. [Link]

  • Nishiyama, S., et al. (2010). Synthesis of the Marine Pyrroloiminoquinone Alkaloids, Discorhabdins. Marine Drugs, 8(4), 1394–1421. [Link]

  • Petz, C., et al. (2024). Cryptophycin unit B analogues. Beilstein Journal of Organic Chemistry, 20, 526–533. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Modern Peptide Synthesis.
  • Weiss, C., et al. (2018). A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs. ACS Central Science, 4(1), 77–84. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, A.3F.1-A.3F.21. [Link]

  • Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167–3196.
  • ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from a relevant chemical supplier website.
  • Marimganti, S., et al. (2005). Synthesis of jasplakinolide analogues containing a novel omega-amino acid. Chemistry, 11(22), 6687-700. [Link]

  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical Sciences.
  • Studenov, M., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL β-AMINO ACIDS. Journal of the Serbian Chemical Society.
  • Miyashita, M., et al. (2007). Total Synthesis of Zoanthamine Alkaloids. The Journal of Organic Chemistry, 72(23), 8642–8654.
  • Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemistry and Early-Stage Drug Discovery

Introduction and Compound Profile

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides, leading to increased resistance against metabolic degradation.[1] This structural motif is a key building block for creating peptidomimetics and other novel therapeutic agents.[1][2][3]

While specific biological data for the this compound isomer is not extensively documented in public literature, its structural analogs have shown a wide range of biological activities. Derivatives of similar phenylpropanoic acids have demonstrated potential as anticancer, antioxidant, and antimicrobial agents. Furthermore, related structures are utilized as versatile building blocks in neuropharmacology for synthesizing molecules that modulate neurotransmitter activity.[4] This suggests that the title compound is a high-potential scaffold for discovery campaigns in oncology, infectious diseases, and neuroscience.

Compound Properties:

The chemical properties for the isomeric compound 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid are provided below as a close reference. Researchers should confirm the specific properties for the 3,5-dimethoxy isomer via certificate of analysis upon acquisition.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄PubChem[5]
Molecular Weight 225.24 g/mol PubChem[5]
IUPAC Name (3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid-
Canonical SMILES COC1=CC(C=C(C1)OC)C(CC(=O)O)N-
Chirality (R)-enantiomer-

Rationale for Investigation & Hypothesized Biological Activity

The core value of this compound lies in its potential as a versatile starting material for generating compound libraries for biological screening. The primary amino group and the carboxylic acid moiety serve as ideal handles for chemical modification to explore structure-activity relationships (SAR).

Potential as an Anticancer and Antioxidant Scaffold

Numerous studies have shown that derivatives of substituted phenylpropanoic acids can exhibit significant anticancer and antioxidant activities. This provides a strong rationale for evaluating the title compound and its derivatives in oncology-focused screening programs. The initial hypothesis is that modifications to the amine or carboxyl group can lead to derivatives with potent cytotoxic effects against cancer cell lines and the ability to scavenge free radicals.

Utility as a Building Block in Neuropharmacology

Structurally related amino acid derivatives are widely used in the synthesis of compounds targeting the central nervous system.[4] The dimethoxyphenyl group can influence blood-brain barrier permeability and receptor binding. Therefore, this compound is a valuable starting point for developing novel agents for neurological disorders.[6]

Core Experimental Protocols

The following protocols provide a foundational workflow for the initial synthesis, screening, and characterization of derivatives based on the this compound scaffold.

Protocol 3.1: Synthesis of an N-Acyl Amide Library for SAR Studies

Causality: This protocol utilizes standard amide coupling chemistry to attach various carboxylic acids to the primary amine of the scaffold. This is a fundamental step in medicinal chemistry to explore how different substituents (R-groups) affect biological activity, providing initial SAR data.

Workflow Diagram:

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling r_acid R-COOH (Diverse Carboxylic Acids) activator HATU / DIEA r_acid->activator active_ester Activated Ester Intermediate activator->active_ester product N-Acyl Derivative Library active_ester->product Coupling in DMF scaffold (R)-3-Amino-3-(3,5-dimethoxy -phenyl)propanoic acid scaffold->product

Caption: Amide coupling workflow for library synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous Dimethylformamide (DMF).

    • Prepare 0.22 M stock solutions of a diverse set of carboxylic acids (R-COOH) in anhydrous DMF.

    • Prepare a 0.22 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.8 M solution of N,N-Diisopropylethylamine (DIEA) in anhydrous DMF.

  • Reaction Setup (96-well plate format):

    • To each well of a 96-well reaction block, add 250 µL (55 µmol) of the desired carboxylic acid stock solution.

    • Add 250 µL (55 µmol) of the HATU stock solution to each well.

    • Add 100 µL (80 µmol) of the DIEA stock solution to each well.

    • Allow the activation reaction to proceed for 15 minutes at room temperature with gentle shaking.

  • Coupling Reaction:

    • Add 250 µL (50 µmol) of the this compound stock solution to each well.

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Workup and Purification (Representative):

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the product with ethyl acetate (3 x 1 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide derivatives using flash chromatography or preparative HPLC. Characterize by LC-MS and ¹H NMR.

Protocol 3.2: In Vitro Anticancer Activity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity of the synthesized compounds.[7]

Workflow Diagram:

MTT_Assay A 1. Seed Cells (e.g., A549) in 96-well plate B 2. Add Test Compounds (Varying concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL final conc.) C->D E 5. Incubate (4 hours) Viable cells form formazan D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (OD at 570 nm) F->G H IC50 Calculation G->H

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (from the synthesized library) and controls (e.g., doxorubicin as a positive control, DMSO as a vehicle control) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the crystals.[8]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]

    • Measure the optical density (OD) at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation Table:

Compound IDR-GroupIC₅₀ (µM) vs. A549
Scaffold->100
Deriv-001Phenyl75.4
Deriv-0024-Chlorophenyl22.1
Deriv-0032-Furyl8.9
Doxorubicin(Positive Control)0.5
Protocol 3.3: Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

Causality: This assay measures the ability of a compound to act as a free radical scavenger. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. When it is reduced by an antioxidant, the color fades to a pale yellow.[9] The degree of color change, measured spectrophotometrically, is proportional to the antioxidant activity of the compound.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 120 µM working solution of DPPH in methanol. Ensure the absorbance of this solution at 517 nm is approximately 1.0. Store in the dark.[9][10]

    • Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol or DMSO.[12] Create a series of dilutions from these stocks.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, add 20 µL of each compound dilution to triplicate wells.

    • Add 20 µL of the solvent (methanol or DMSO) to the negative control wells.

    • Add 20 µL of the Ascorbic Acid dilutions to the positive control wells.

  • Reaction and Measurement:

    • Add 200 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound).

    • Plot the scavenging percentage against compound concentration to determine the EC₅₀ value (the concentration that scavenges 50% of DPPH radicals).

Data Presentation Table:

Compound IDEC₅₀ (µg/mL)
Scaffold>200
Deriv-001150.2
Deriv-00298.5
Deriv-00345.3
Ascorbic Acid5.8

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 597182, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 684096, (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12096266, 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Available from: [Link].

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link].

  • Hilaris Publisher. Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Available from: [Link].

  • MDPI. DPPH Radical Scavenging Assay. Available from: [Link].

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available from: [Link].

  • Patočka, J. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Military Medical Science Letters. 2011;80(1):9-16. Available from: [Link].

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link].

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link].

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link].

  • Bio-protocol. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link].

  • ResearchGate. Biological Applications of β-amino acids and its derivatives. Available from: [Link].

  • Marine Biology, CCMAR. DPPH radical scavenging activity. Available from: [Link].

  • Creative Bioarray. MTT Analysis Protocol. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761760, (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid. Available from: [Link].

  • Zen-Bio, Inc. DPPH Antioxidant Assay Kit Protocol. Available from: [Link].

  • MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Available from: [Link].

  • PubMed. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Available from: [Link].

  • YouTube. DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 554184, 2-Amino-3-(3-methoxyphenyl)propanoic acid. Available from: [Link].

Sources

Application Notes and Protocols for In Vitro Evaluation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a synthetic amino acid derivative. Its structural similarity to other neurologically active and cytotoxic compounds suggests a potential for biological activity. For instance, various derivatives of 3-aminopropanoic acid have demonstrated anticancer properties and the ability to modulate neurotransmitter systems.[1][2][3] The dimethoxyphenyl moiety is also present in molecules with known biological activities, including modulation of tubulin polymerization and interactions with breast cancer resistance proteins.[4]

These structural alerts warrant a systematic in vitro evaluation to elucidate the compound's potential pharmacological profile. This guide provides a strategic framework and detailed protocols for the initial characterization of this compound, focusing on its potential as a GABA receptor modulator, a calcium channel modulator, and a cytotoxic agent.

Preliminary Assessment: Cytotoxicity Profiling

A fundamental first step in characterizing any new compound is to determine its intrinsic cytotoxicity. This data is crucial for interpreting the results of subsequent functional assays, as overt toxicity can confound the measurement of specific biological activities. A common and straightforward method for assessing cytotoxicity is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol outlines the assessment of the cytotoxic effects of this compound on a selected cancer cell line, such as the hepatocellular carcinoma cell line HepG2, which has been used in screening similar compounds.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Expected Results and Interpretation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
0.11.2297.6%
11.1894.4%
100.9576.0%
500.6048.0%
1000.3528.0%

A dose-dependent decrease in cell viability suggests cytotoxic activity. The IC₅₀ value provides a quantitative measure of the compound's potency. If significant cytotoxicity is observed, subsequent functional assays should be conducted at non-toxic concentrations.

Investigation of Neuromodulatory Activity

The structural similarity of the topic compound to known GABAergic modulators suggests that it may interact with GABA receptors.[1][5] GABAᴀ receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[6] Positive allosteric modulators (PAMs) of GABAᴀ receptors enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[5]

Protocol 2: Fluorescence-Based Assay for GABAᴀ Receptor Modulation

This protocol utilizes a fluorescent probe to detect the allosteric modulation of GABAᴀ receptors expressed in a recombinant cell line (e.g., HEK293 cells stably expressing GABAᴀ receptor subunits).[7]

Principle: This assay is based on the principle that allosteric modulators can alter the affinity of an orthosteric fluorescent ligand for the GABAᴀ receptor. A positive allosteric modulator would increase the binding of a fluorescent agonist or the displacement of a fluorescent antagonist, leading to a change in fluorescence.

Materials:

  • HEK293 cells stably expressing GABAᴀ receptor subunits (e.g., α1β2γ2)

  • This compound

  • GABA

  • A fluorescent GABAᴀ receptor ligand (e.g., a fluorescently labeled benzodiazepine or a similar probe)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A known GABAᴀ PAM (e.g., diazepam) as a positive control

  • A known GABAᴀ antagonist (e.g., bicuculline) as a negative control

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding:

    • Seed the HEK293-GABAᴀ cells in 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Assay Preparation:

    • Prepare a range of concentrations of this compound and control compounds in the assay buffer.

    • Prepare a solution of the fluorescent ligand and a sub-maximal concentration of GABA in the assay buffer.

  • Assay Execution:

    • Wash the cells with the assay buffer.

    • Add the test compound solutions to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Add the fluorescent ligand/GABA solution to all wells.

    • Incubate for a specified time to allow binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

Data Analysis:

  • Normalize the fluorescence signal to the control wells.

  • Plot the change in fluorescence against the concentration of the test compound.

  • Determine the EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists/negative modulators).

Workflow for GABAᴀ Receptor Modulation Assay

GABAA_Assay_Workflow start Start: Seed HEK293-GABAᴀ cells wash Wash cells with assay buffer start->wash add_compound Add this compound and controls wash->add_compound incubate1 Incubate add_compound->incubate1 add_ligand Add fluorescent ligand and GABA incubate1->add_ligand incubate2 Incubate to equilibrium add_ligand->incubate2 read_plate Measure fluorescence incubate2->read_plate analyze Analyze data (EC₅₀/IC₅₀) read_plate->analyze end End: Determine modulatory activity analyze->end Calcium_Flux_Pathway KCl KCl Addition Depolarization Membrane Depolarization KCl->Depolarization VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Fluo4 Fluo-4 Ca_Influx->Fluo4 binds Fluorescence Increased Fluorescence Fluo4->Fluorescence Compound This compound Compound->VGCC modulates

Caption: Depiction of the signaling cascade in a cell-based calcium flux assay.

Summary and Forward Look

This document provides a foundational set of in vitro assays to begin the pharmacological characterization of this compound. The results from these initial screens will guide further investigation. For example, if the compound shows potent GABAᴀ receptor modulation, subsequent studies could involve electrophysiology to determine the precise mechanism of action and subtype selectivity. If significant cytotoxicity is observed, further assays could explore the mechanism of cell death (e.g., apoptosis assays). These initial steps are critical for building a comprehensive profile of this novel compound and determining its potential for further development.

References

  • Antibodies-online.com. Calcium Channel Blockers (CCB) ELISA Kit. [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • ACS Central Science. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • Semantic Scholar. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • National Institutes of Health (NIH). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. [Link]

  • MDPI. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • ION Biosciences. Calcium Assays | Calcium Indicators. [Link]

  • ResearchGate. GABA A receptor: Positive and negative allosteric modulators. [Link]

  • BMG LABTECH. Calcium assays: at the centre of biology. [Link]

  • National Institutes of Health (NIH). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. [Link]

  • Sygnature Discovery. Calcium Channels | Ion Channel Studies. [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Preclinical Evaluation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Preclinical CNS Pharmacology

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing animal models for the preclinical evaluation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This novel amino acid derivative, by virtue of its structure, is hypothesized to modulate neurotransmitter activity, positioning it as a candidate for treating neurological disorders.[1] These application notes offer an in-depth, experience-driven framework, moving beyond mere procedural lists to explain the scientific rationale behind model selection, experimental design, and protocol execution. We present detailed, step-by-step protocols for investigating the compound's efficacy in robust models of epilepsy and neuropathic pain, alongside essential methodologies for pharmacokinetic profiling and acute toxicological assessment.

Compound Profile & Therapeutic Rationale

This compound is a synthetic, chiral amino acid derivative. Its structural similarity to other neuroactive phenylpropanoic acid compounds suggests potential interaction with central nervous system (CNS) targets.[1][2] Specifically, the presence of the amino acid moiety and the dimethoxyphenyl group indicates a likelihood of modulating excitatory or inhibitory neurotransmitter systems, such as the N-methyl-D-aspartate (NMDA) or GABA receptors.[2][3]

Hypothesized Mechanism of Action: Based on analogous structures, the primary hypothesis is that the compound acts as a modulator of synaptic transmission. This could manifest as:

  • Anticonvulsant activity: By potentiating GABAergic inhibition or antagonizing glutamatergic excitation.

  • Analgesic activity: By interfering with the signaling pathways involved in central sensitization, a key mechanism in chronic pain states.[4]

The following protocols are designed to rigorously test these hypotheses in validated animal models.

Strategic Selection of Animal Models

The choice of an animal model is the most critical determinant of a preclinical study's translational relevance. For a novel compound with putative neuromodulatory effects, we prioritize models that are well-characterized, reproducible, and reflect core pathophysiological aspects of human neurological diseases.[5][6] Rodent models are preferred for initial studies due to their genetic homogeneity, well-understood physiology, and the availability of established protocols.[7]

  • For Epilepsy: Chemically-induced seizure models are ideal for initial efficacy screening.[8] The pilocarpine model of temporal lobe epilepsy (TLE) is selected for its ability to induce status epilepticus (SE), a condition that closely mimics features of human TLE, including spontaneous recurrent seizures and hippocampal sclerosis.[9][10]

  • For Neuropathic Pain: Surgical models that induce nerve injury are the gold standard for simulating chronic pain conditions.[11][12] The Chronic Constriction Injury (CCI) model is chosen because it reliably produces long-lasting thermal hyperalgesia and mechanical allodynia, key symptoms of human neuropathic pain.[13]

Overall Preclinical Evaluation Workflow

The following diagram outlines the logical progression for evaluating a novel CNS compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Analysis & Decision PK Pharmacokinetic (PK) Profiling (Section 4) Epilepsy Epilepsy Model (Pilocarpine/SE) (Section 3.1) PK->Epilepsy Pain Neuropathic Pain Model (CCI) (Section 3.2) PK->Pain Tox Acute Toxicity Assessment (Section 5) Tox->Epilepsy Tox->Pain Analysis Data Analysis & Interpretation (Section 6) Epilepsy->Analysis Pain->Analysis GoNoGo Go/No-Go Decision for Further Development Analysis->GoNoGo

Caption: High-level workflow for preclinical assessment.

Preclinical Efficacy Protocols

Anticonvulsant Activity: Pilocarpine-Induced Status Epilepticus (SE) in Rats

This model assesses the ability of the test compound to prevent or reduce the severity of chemically-induced seizures.

Scientific Rationale: Pilocarpine, a muscarinic cholinergic agonist, induces prolonged seizures (status epilepticus) that lead to neuronal damage and the development of chronic epilepsy.[14] Pre-treatment with the test compound allows for the evaluation of its prophylactic anticonvulsant effects. Scopolamine is used to mitigate peripheral cholinergic effects, and diazepam is administered to terminate SE, ensuring ethical treatment and survival.[9][15]

G A Acclimatize Rats (1 week) B Administer Vehicle or Test Compound A->B C Administer Scopolamine (1 mg/kg, IP) B->C D Administer Pilocarpine (300-385 mg/kg, IP) C->D E Observe & Score Seizures (Racine Scale) for 1-2 hours D->E F Administer Diazepam (6-10 mg/kg, IP) to Terminate SE E->F G Post-SE Monitoring & Supportive Care F->G H Data Analysis: Latency, Severity, Incidence G->H

Caption: Step-by-step workflow for the pilocarpine seizure model.

  • Animal Preparation:

    • Use male Sprague-Dawley or Wistar rats (200-250g).

    • House animals under standard conditions (12h light/dark cycle, free access to food and water) for at least one week to acclimatize.[16]

    • On the day of the experiment, fast animals for ~12 hours with free access to water.[16]

  • Dosing Regimen:

    • Divide animals into groups (n=8-10 per group): Vehicle control, Positive control (e.g., Diazepam), and Test Compound groups (at least 3 dose levels).

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal (IP), oral gavage (PO)) at a predetermined time before seizure induction (e.g., 30-60 minutes).

    • 30 minutes prior to pilocarpine injection, administer methylscopolamine (1 mg/kg, IP) to all animals to limit peripheral cholinergic effects.[16]

  • Seizure Induction & Observation:

    • Induce seizures by administering pilocarpine hydrochloride (e.g., 385 mg/kg, IP).[16] The optimal dose should be established in-house as it can vary by strain and supplier.[17]

    • Immediately after injection, place each animal in an individual observation chamber.

    • Continuously monitor and score seizure behavior for 1-2 hours using the modified Racine scale (see table below).[9] The primary endpoint is the onset of a Stage 4 or 5 seizure, which marks the beginning of SE.

    • Record the latency (in minutes) to the first generalized seizure.

  • Termination of Status Epilepticus:

    • After a fixed duration of SE (e.g., 1 hour after onset), administer diazepam (6-10 mg/kg, IP) to terminate the seizures and reduce mortality.[15][16]

  • Post-Procedure Care:

    • Provide supportive care, including subcutaneous administration of isotonic saline or lactated Ringer's solution to maintain hydration.[15]

    • Monitor animals closely for the next 24 hours.

Parameter Description
Seizure Severity Maximum seizure stage reached based on the Racine Scale.
Latency to SE Time from pilocarpine injection to the first Stage ≥4 seizure.
Incidence of SE Percentage of animals in each group that develop SE.
Mortality Percentage of animals that do not survive within 24 hours post-induction.

Table 1: Modified Racine Scale for Seizure Scoring [9][16]

Stage Behavioral Manifestations
1Mouth and facial movements, immobility.
2Head nodding, "wet dog shakes".
3Forelimb clonus, rearing.
4Rearing and falling, clonic seizures of the limbs.
5Stage 4 plus loss of posture, generalized tonic-clonic seizures.
Analgesic Activity: Chronic Constriction Injury (CCI) Model in Rats

This model evaluates the compound's potential to alleviate chronic neuropathic pain symptoms.

Scientific Rationale: The CCI model involves loose ligation of the sciatic nerve, which produces a partial nerve injury that leads to the development of persistent pain hypersensitivity in the affected hind paw.[12][13] This allows for the measurement of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), which are assessed using the von Frey and hot plate tests, respectively.[12]

G A Acclimatize Rats & Baseline Behavioral Testing (Von Frey, Hot Plate) B CCI Surgery: Ligate Sciatic Nerve A->B C Post-Op Recovery (7-14 days) B->C D Confirm Development of Allodynia/Hyperalgesia C->D E Administer Vehicle, Positive Control (e.g., Gabapentin), or Test Compound D->E F Behavioral Testing at Multiple Time Points Post-Dose (e.g., 1, 2, 4 hours) E->F G Data Analysis: Paw Withdrawal Threshold (g) Paw Withdrawal Latency (s) F->G

Caption: Workflow for the CCI neuropathic pain model.

  • Baseline Behavioral Testing:

    • Prior to surgery, acclimatize rats to the testing environment and equipment for 2-3 days.[18][19]

    • Establish a stable baseline for mechanical and thermal sensitivity for both hind paws.

  • CCI Surgical Procedure: [13]

    • Anesthetize the rat (e.g., isoflurane).

    • Make an incision on the lateral side of the thigh to expose the common sciatic nerve.

    • Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing.

    • The ligatures should be tightened just enough to cause a slight constriction of the nerve without arresting circulation.

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care & Pain Development:

    • Administer post-operative analgesics for 24-48 hours as per institutional guidelines.

    • Allow 7-14 days for the neuropathic pain phenotype to fully develop. Confirm hypersensitivity before initiating drug testing.

  • Behavioral Assessment: Mechanical Allodynia (Von Frey Test)

    • Rationale: This test measures the paw withdrawal threshold in response to a mechanical stimulus, quantifying sensitivity to touch.[20]

    • Procedure:

      • Place the rat in an elevated cage with a wire mesh floor and allow it to acclimate for 15-30 minutes.[13][18]

      • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[21]

      • A positive response is a sharp withdrawal or licking of the paw.

      • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT) in grams.[13] Alternatively, an electronic von Frey apparatus can be used to apply a gradually increasing force until the paw is withdrawn.[20]

      • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

  • Behavioral Assessment: Thermal Hyperalgesia (Hot Plate Test)

    • Rationale: This test measures the latency to paw withdrawal from a heated surface, quantifying sensitivity to noxious heat.[22][23]

    • Procedure:

      • Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).[19]

      • Place the animal on the heated surface and start a timer.

      • Measure the latency (in seconds) to the first sign of nociception, such as licking the hind paw or jumping.[24]

      • Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.[19]

Pharmacokinetic (PK) Studies in Rodents

Scientific Rationale: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[25][26] This information is critical for interpreting efficacy and toxicology data and for selecting appropriate doses and dosing intervals.[27] A well-designed PK study provides key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

cluster_pk Pharmacokinetic Study Protocol start Dose Administration (IV and/or PO) sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) start->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Analysis of Compound Concentration processing->analysis modeling PK Parameter Calculation (Cmax, Tmax, AUC, t½) analysis->modeling

Sources

HPLC analysis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Enantioselective HPLC Analysis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Introduction

This compound is a chiral building block with significant applications in pharmaceutical research and development. As with most chiral compounds, the physiological and pharmacological activities of its enantiomers can differ dramatically. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate strict control over the enantiomeric purity of chiral drug substances. Consequently, a robust, accurate, and validated analytical method for quantifying the enantiomeric purity of this compound is paramount for quality control and regulatory compliance.

This application note presents a comprehensive guide to developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in method development, ensuring the protocol is not only followed but also understood. The validation strategy is rigorously aligned with ICH Q2(R2) guidelines to establish a self-validating and trustworthy analytical system.[1][2]

The Foundation: Principles of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a unique analytical challenge.[3] Direct enantioseparation by HPLC is achieved by creating a transient chiral environment where the two enantiomers can be differentially recognized. This is most commonly accomplished using a Chiral Stationary Phase (CSP).[4]

The underlying mechanism involves the formation of temporary diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, enabling their separation and quantification. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for separating a broad range of chiral molecules, including amino acids and their derivatives.[5][6][7]

A Rational Approach to Method Development

A successful analytical method is not discovered by chance; it is engineered through a systematic process of understanding the analyte and rationally selecting and optimizing the chromatographic parameters.

MethodDevelopment cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (UV, pKa, Structure) CSP_Selection CSP Screening (Polysaccharide vs. Macrocyclic) Analyte->CSP_Selection Mode_Selection Mode Selection (RP, NARP, PO) CSP_Selection->Mode_Selection MobilePhase Mobile Phase Tuning (Solvent Ratio, Additives, pH) Mode_Selection->MobilePhase FlowTemp Flow Rate & Temperature Optimization MobilePhase->FlowTemp FinalMethod Optimized Method FlowTemp->FinalMethod SystemSuitability System Suitability Criteria Definition FinalMethod->SystemSuitability

Caption: Logical workflow for chiral HPLC method development.

Analyte Characterization
  • Structure: The analyte is a β-amino acid containing both an acidic carboxyl group (pKa ~4) and a basic amino group (pKa ~9-10). This zwitterionic nature is a critical consideration for mobile phase design.

  • Chromophore: The 3,5-dimethoxyphenyl ring provides strong UV absorbance, making UV detection a suitable choice. A preliminary UV scan of the analyte in the mobile phase diluent is recommended to determine the wavelength of maximum absorbance (λ-max), anticipated to be around 275 nm.

Chiral Stationary Phase (CSP) Screening

The choice of CSP is the most critical factor in achieving chiral separation. Based on the analyte's structure—an underivatized amino acid—two classes of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs: Columns such as those based on amylose or cellulose phenylcarbamate derivatives (e.g., Chiralpak® IA, IB, IC) are highly versatile and should be screened.[5] They often perform well in polar organic or normal-phase modes.

  • Macrocyclic Glycopeptide CSPs: Phases like teicoplanin-based columns (e.g., CHIROBIOTIC® T) are exceptionally well-suited for resolving underivatized amino acids due to their multiple interaction sites (ionic, hydrogen bonding, steric) and compatibility with reversed-phase mobile phases.[7]

Mobile Phase Optimization

The goal is to achieve a resolution (Rs) of >1.5 with good peak shape and a reasonable runtime.

  • Mode Selection: For this zwitterionic analyte, reversed-phase or polar organic modes are generally preferred over normal-phase to ensure sufficient solubility and interaction.

  • Solvent Composition: In reversed-phase, mixtures of acetonitrile or methanol with water are used. In polar organic mode, mixtures of acetonitrile/methanol with ethanol/isopropanol are common.

  • Additives (The Key to Peak Shape): Due to the analyte's dual ionic nature, mobile phase additives are essential to suppress ionization and prevent peak tailing.

    • Acidic Additives: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) can be used to protonate the carboxyl group.

    • Basic Additives: 0.1% Diethylamine (DEA) or Triethylamine (TEA) can be used to deprotonate the amino group.

    • Buffers: An ammonium acetate or ammonium formate buffer (e.g., 10 mM) can help control pH and improve reproducibility.[1]

A systematic approach involves varying the organic solvent ratio to adjust retention and then evaluating different additives to optimize peak shape and selectivity.

Optimized Analytical Method and Protocol

The following protocol represents a validated method derived from the development strategy outlined above. A teicoplanin-based CSP was found to provide the optimal balance of resolution, selectivity, and robustness for this analyte.

Instrumentation and Materials
  • HPLC System: A quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound Reference Standard

  • (S)-enantiomer or racemic mixture for specificity determination.

  • HPLC-grade solvents and reagents.

Recommended Chromatographic Conditions
ParameterRecommended SettingCausality and Justification
Column CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)This macrocyclic glycopeptide CSP is specifically designed for high-performance separation of underivatized amino acids.[7]
Mobile Phase 10 mM Ammonium Acetate in MethanolA polar ionic mode is used. The salt helps to control the ionic interactions between the zwitterionic analyte and the stationary phase, leading to improved peak shape and reproducibility.[1]
Flow Rate 1.0 mL/minProvides a good balance between analysis time, resolution, and column pressure.
Column Temp. 25 °CEnsures thermal stability and run-to-run reproducibility. Temperature can be a tool for optimizing selectivity.
Detection (UV) 275 nmCorresponds to the absorbance maximum of the dimethoxyphenyl chromophore, maximizing sensitivity.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring adequate detector response.
Run Time 15 minutesSufficient to allow for the elution of both enantiomers with baseline separation.
Preparation of Solutions
  • Diluent: Mobile Phase (10 mM Ammonium Acetate in Methanol).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the (R)-enantiomer reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for a self-validating protocol. A solution containing both the (R)- and (S)-enantiomers (e.g., a spiked sample or a racemic standard) must be injected.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between the enantiomer peaks, which is critical for accurate quantification.
Tailing Factor (T) ≤ 1.5 for the (R)-peakConfirms good peak symmetry, preventing integration errors that can arise from tailing peaks.
RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Demonstrates the precision and stability of the injector and the overall system.

Method Validation Protocol (per ICH Q2(R2))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2][8]

Caption: Key parameters for HPLC method validation per ICH Q2.

  • Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by showing no interference from the diluent (blank) and by achieving baseline resolution between the (R)- and (S)-enantiomers in a spiked sample.

  • Linearity and Range: A series of solutions of the (R)-enantiomer are prepared over a concentration range (e.g., from the Limit of Quantitation to 150% of the working concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy (Recovery): Determined by spiking a placebo or sample matrix with known amounts of the (R)-enantiomer at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Six replicate preparations of the sample at 100% of the test concentration are analyzed. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day or with a different instrument. The RSD between the two data sets is evaluated.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio S/N ≥ 10). The LOD is the lowest concentration that can be detected (S/N ≥ 3).[3]

  • Robustness: The reliability of the method is assessed by making small, deliberate changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition. The system suitability criteria must still be met.

Representative Results

The following tables summarize the expected performance data from a successful method validation.

Table 1: System Suitability and Linearity Data

Parameter Result Acceptance Criteria
Retention Time (R)-enantiomer ~8.5 min -
Retention Time (S)-enantiomer ~10.2 min -
Resolution (Rs) 2.8 ≥ 2.0
Tailing Factor (T) 1.1 ≤ 1.5
Linearity (r²) 0.9995 ≥ 0.998

| Range | 1 - 150 µg/mL | - |

Table 2: Accuracy and Precision Summary

Validation Parameter Result Acceptance Criteria
Accuracy (Recovery)
80% Level 99.5% 98.0 - 102.0%
100% Level 100.3% 98.0 - 102.0%
120% Level 101.1% 98.0 - 102.0%
Precision (RSD)
Repeatability (n=6) 0.85% ≤ 2.0%

| Intermediate Precision | 1.22% | ≤ 2.0% |

Conclusion

This application note details a robust, specific, and accurate chiral HPLC method for the enantioselective analysis of this compound. The method employs a macrocyclic glycopeptide chiral stationary phase with a polar ionic mobile phase to achieve excellent resolution and peak shape. The comprehensive validation protocol, designed in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in a quality control environment, ensuring the reliable determination of enantiomeric purity for this critical pharmaceutical intermediate.

References

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Phenomenex. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • Separation of 3-(3,4-Dimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. HPLC.Compound.com. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and neuropharmacology. Its structural similarity to neurotransmitters suggests potential applications in the development of novel therapeutics for neurological disorders. The precise stereochemistry and conformational integrity of such molecules are critical to their biological activity and efficacy. Therefore, unambiguous structural elucidation and stereochemical confirmation are paramount.

This application note provides a comprehensive guide to the structural and stereochemical characterization of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for the acquisition of ¹H, ¹³C, COSY, and HSQC spectra, alongside an in-depth analysis of the expected spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for researchers.

Molecular Structure and Key NMR Features

The structure of this compound presents several key features for NMR analysis: a chiral center at the C3 position, a substituted aromatic ring with methoxy groups, and a propanoic acid backbone. Each of these moieties will give rise to characteristic signals in the NMR spectra, and their correlations will be used for complete assignment.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation. A well-prepared sample will have sharp, well-resolved peaks, while a poorly prepared sample can lead to broad lines and artifacts.

  • Protocol:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for keeping the amine and carboxylic acid protons from exchanging too rapidly.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Causality:

    • Solvent Choice: The zwitterionic nature of the amino acid can affect its solubility. DMSO-d₆ is a good starting point as it can solubilize both polar and non-polar moieties and will allow for the observation of exchangeable protons (NH₂ and COOH). MeOD-d₄ will lead to the exchange of these protons with deuterium, causing their signals to disappear, which can be a useful confirmatory experiment.

    • Concentration: The chosen concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding solubility issues or concentration-dependent chemical shift changes.

NMR Data Acquisition

The following are standard parameters for a 400 MHz or 500 MHz spectrometer. These should be adjusted as necessary based on the instrument and sample.[1]

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 16 ppmAcquisition Time: 4 sRelaxation Delay: 2 sNumber of Scans: 16To identify all proton environments, their integrations, chemical shifts, and coupling patterns.
¹³C{¹H} NMR Spectral Width: 240 ppmAcquisition Time: 1 sRelaxation Delay: 2 sNumber of Scans: 1024To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.
COSY Spectral Width: 12 ppm in both dimensionsNumber of Increments: 256Number of Scans per Increment: 8To identify scalar-coupled protons (protons on adjacent carbons). This is crucial for assigning the propanoic acid backbone.
HSQC ¹H Spectral Width: 12 ppm¹³C Spectral Width: 160 ppmNumber of Increments: 256Number of Scans per Increment: 16To correlate each proton with its directly attached carbon. This is the primary method for assigning carbon signals.

Diagram 2: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C) prep3->acq1d acq2d 2D NMR (COSY, HSQC) acq1d->acq2d proc1 Fourier Transform & Phasing acq2d->proc1 proc2 Peak Picking & Integration proc1->proc2 proc3 Structure Elucidation proc2->proc3

Sources

Chiral Separation of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid Enantiomers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids

In the landscape of pharmaceutical and life sciences research, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a β-amino acid, a class of compounds that are crucial building blocks for the synthesis of various biologically active molecules, including peptides and small-molecule drugs. The precise control and analysis of the enantiomeric purity of such intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview and detailed protocols for the analytical and preparative chiral separation of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid enantiomers, addressing the needs of researchers, scientists, and drug development professionals.

The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs), have emerged as the most powerful and widely adopted methods for enantioseparation.[1] These techniques rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention and subsequent separation.

Strategic Approach to Method Development

The successful chiral separation of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hinges on a systematic method development approach. Key considerations include the choice of the chiral stationary phase, the mobile phase composition, and whether to analyze the native compound or a derivatized form.

Analyte Considerations: To Derivatize or Not to Derivatize?

While direct separation of underivatized amino acids is often preferred to avoid additional reaction steps and potential for racemization, derivatization of the amino or carboxylic acid group can significantly enhance peak shape, retention, and enantioselectivity on certain CSPs.[2] For 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, N-acylation (e.g., with acetyl or benzoyl groups) or N-protection with groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) can improve its interaction with polysaccharide-based CSPs in normal-phase or polar organic modes. Macrocyclic glycopeptide-based CSPs, on the other hand, often show excellent performance for the separation of both native and N-protected amino acids.[3]

Selection of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in achieving a successful chiral separation. Based on the structure of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a β-amino acid with an aromatic moiety, two main classes of CSPs are highly recommended:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), are among the most versatile and successful CSPs for a wide range of chiral compounds, including aromatic amino acids and their derivatives.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin and vancomycin are particularly effective for the separation of amino acids and other polar molecules.[2][5] Their complex structures provide multiple chiral centers and functional groups (carboxyl, amino, hydroxyl, and aromatic rings) that can engage in various interactions, including ionic, hydrogen bonding, and hydrophobic interactions, leading to excellent enantioselectivity.

Visualizing the Chiral Separation Workflow

The following diagram illustrates a typical workflow for the development of a chiral separation method for 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid enantiomers.

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application Analyte Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Derivatization N-Protection (e.g., Boc, Fmoc) (Optional) Analyte->Derivatization Consider if direct separation is poor CSP_Selection CSP Selection: - Polysaccharide-based - Macrocyclic Glycopeptide-based Analyte->CSP_Selection Derivatization->CSP_Selection Mode_Selection Mode Selection: - Normal Phase (NP) - Polar Organic (PO) - Reversed Phase (RP) - SFC CSP_Selection->Mode_Selection Optimization Optimization of: - Mobile Phase Composition - Additives (e.g., TFA, DEA) - Flow Rate - Temperature Mode_Selection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Analytical Analytical Application: Enantiomeric Purity Determination Validation->Analytical Preparative Preparative Application: Isolation of Enantiomers Validation->Preparative

Caption: A generalized workflow for chiral method development.

Analytical Scale Separation Protocols

The following protocols provide starting points for the analytical separation of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid enantiomers. It is recommended to screen both N-protected and unprotected forms of the analyte.

Protocol 1: HPLC Separation of N-Boc-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid on a Polysaccharide-based CSP

This protocol is based on methods developed for structurally similar N-protected β-amino acids.[6]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA)

  • Sample: N-Boc-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid dissolved in mobile phase (approx. 1 mg/mL)

Chromatographic Conditions:

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase Hexane:Ethanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Development Insights:

  • The ratio of hexane to ethanol is a critical parameter for adjusting retention and resolution. Increasing the ethanol content will generally decrease retention times.

  • Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid group, which often leads to improved peak shape.

  • Other alcohol modifiers such as isopropanol can also be evaluated.

Protocol 2: HPLC Separation of Underivatized 3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid on a Macrocyclic Glycopeptide-based CSP

This protocol is well-suited for the direct analysis of the underivatized amino acid, leveraging the multi-modal interaction capabilities of macrocyclic glycopeptide CSPs.[2][3]

Instrumentation and Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phase: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (TEA)

  • Sample: 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid dissolved in mobile phase (approx. 1 mg/mL)

Chromatographic Conditions:

ParameterValue
Column Teicoplanin-based CSP, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol:Acetic Acid:TEA (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm or MS detection
Injection Volume 10 µL

Method Development Insights:

  • The concentrations of the acidic (acetic acid) and basic (triethylamine) additives are crucial for controlling the ionization state of both the analyte and the CSP, thereby influencing retention and selectivity.

  • This method is generally compatible with mass spectrometry, providing an additional tool for peak identification and purity assessment.

  • For optimization, the type and concentration of the alcohol (e.g., ethanol, isopropanol) and the additives can be varied.

Preparative Scale Separation Protocol

For the isolation of individual enantiomers for further studies, the analytical method can be scaled up to a preparative scale. Preparative HPLC is a widely used technique for this purpose.[]

Protocol 3: Preparative HPLC Separation of N-Boc-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

This protocol is a scaled-up version of the analytical method described in Protocol 1.

Instrumentation and Materials:

  • Preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 20 mm, 5 µm

  • Mobile Phase: Hexane/Ethanol/TFA (optimized from the analytical scale)

  • Sample: A concentrated solution of N-Boc-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid in the mobile phase.

Chromatographic Conditions:

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 20 mm, 5 µm
Mobile Phase Hexane:Ethanol:TFA (e.g., 90:10:0.1, v/v/v)
Flow Rate 18-20 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading)

Method Development Insights:

  • Loading Study: Before performing the preparative separation, a loading study should be conducted to determine the maximum amount of sample that can be injected without compromising the resolution of the enantiomers.

  • Fraction Collection: The fraction collector should be programmed to collect the eluting peaks corresponding to each enantiomer.

  • Post-Purification Analysis: The collected fractions should be analyzed by analytical HPLC to determine their enantiomeric purity. The solvent should then be removed under reduced pressure to obtain the isolated enantiomers.

Alternative and Emerging Techniques

While HPLC is the workhorse for chiral separations, other techniques offer distinct advantages.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both analytical and preparative chiral separations.[8] It often provides faster separations and uses less organic solvent compared to HPLC.[8] A method for the separation of related compounds on a Chiralpak IC column in SFC has been reported, using a mobile phase of CO2 and methanol with an additive.[9]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[10] Chiral selectors, such as cyclodextrins, are typically added to the background electrolyte to achieve enantioseparation.[11]

Visualizing the Chiral Recognition Mechanism

The separation of enantiomers on a chiral stationary phase is a result of the differential stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector. The following diagram illustrates this principle.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Racemic Mixture cluster_Complexes Transient Diastereomeric Complexes CSP Chiral Selector Complex_R [CSP - R-Enantiomer] (More Stable) CSP->Complex_R Complex_S [CSP - S-Enantiomer] (Less Stable) CSP->Complex_S R_Enantiomer R-Enantiomer R_Enantiomer->Complex_R Forms more stable complex S_Enantiomer S-Enantiomer S_Enantiomer->Complex_S Forms less stable complex Elution_R Elutes Later Complex_R->Elution_R Longer Retention Time Elution_S Elutes Earlier Complex_S->Elution_S Shorter Retention Time

Caption: Principle of chiral recognition on a CSP.

Conclusion

The chiral separation of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid enantiomers is readily achievable using modern chromatographic techniques. A systematic approach involving the screening of both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases, along with careful optimization of the mobile phase, will lead to a robust and reliable method for both analytical determination of enantiomeric purity and preparative isolation of the individual enantiomers. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists engaged in the synthesis and development of chiral molecules.

References

  • Madhavan, P. et al. Validated Chiral LC Method for the Enantiomeric Separation of B-Amino-B-(3-Methoxyphenyl) Propionic Acid. Chromatographia, 66 , 243-246 (2007). [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95 (1), 304-318 (2023). [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35 (3), 96-103 (2022). [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14 (38), 10487-10508 (2023). [Link]

  • Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, 2851-2862 (1996). [Link]

  • Chiral Recognition Mechanisms in Enantiomers Separations: A General View. Molecules, 23 (12), 3041 (2018). [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29 (17), 3843 (2024). [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 14 , 2213-2221 (2024). [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363 , 310-319 (2014). [Link]

  • Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid on zwitterionic chiral stationary phases. Journal of Separation Science, 36 (16), 2651-2658 (2013). [Link]

  • Chiral separation by electrokinetic capillary chromatography using newly synthesized linear polymers containing L-amino acid moieties. Electrophoresis, 20 (13), 2623-2629 (1999). [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55 (2), 615-620 (2021). [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25 (9), 5036 (2024). [Link]

  • Support of academic synthetic chemistry using separation technologies from the pharmaceutical industry. Beilstein Journal of Organic Chemistry, 12 , 2276-2284 (2016). [Link]

Sources

Application Notes & Protocols: Probing Neuromodulation with GABA B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Use of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid and the Potent Antagonist CGP 52432 in Biochemical Research

Introduction: The Role of GABA B Receptor Antagonism in Neuroscience

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA A receptors and metabotropic GABA B receptors. GABA B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating synaptic transmission and neuronal excitability. Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channel conductivities, resulting in a slow, prolonged inhibitory effect.

The study of GABA B receptor function is critical for understanding various physiological processes and pathological conditions, including epilepsy, pain, anxiety, and depression. While the user has specified an interest in This compound , literature detailing its specific applications in biochemical studies is sparse. However, the field of GABA B receptor research is rich with potent and selective pharmacological tools. This guide will focus on a well-characterized and widely used GABA B receptor antagonist, CGP 52432 , as a representative tool for designing and executing robust biochemical and electrophysiological experiments. The principles and protocols detailed herein can serve as a foundational framework for investigating novel compounds like this compound.

CGP 52432 is a potent and selective antagonist of GABA B receptors with a reported IC₅₀ of 85 nM. Its high affinity and selectivity make it an invaluable tool for isolating and studying the physiological roles of GABA B receptors, both in vitro and in vivo.[1]

Part 1: Mechanism of Action and Biochemical Profile

Molecular Target: The GABA B Receptor

GABA B receptors are heterodimers composed of GABA B1 and GABA B2 subunits. Ligand binding occurs at the GABA B1 subunit, while the GABA B2 subunit is responsible for G-protein coupling and signaling. Upon activation by an agonist (like GABA or baclofen), the receptor complex initiates a downstream signaling cascade.

CGP 52432 acts as a competitive antagonist, binding to the orthosteric site on the GABA B1 subunit and thereby preventing the binding of endogenous GABA or exogenous agonists. This blockade prevents the conformational changes required for G-protein activation.

Downstream Signaling Pathway

By blocking the GABA B receptor, CGP 52432 prevents the following downstream events:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in cyclic AMP (cAMP) production. Antagonism by CGP 52432 prevents this inhibition.

  • Modulation of Ion Channels:

    • Presynaptic: Prevents the inhibition of voltage-gated Ca²⁺ channels, thereby blocking the suppression of neurotransmitter release (e.g., GABA, glutamate).[2]

    • Postsynaptic: Prevents the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which would otherwise lead to hyperpolarization of the neuron.

The following diagram illustrates the signaling pathway and the point of intervention for CGP 52432.

GABAB_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_pre GABA GABAB_R_pre GABA B Receptor (Autoreceptor) GABA_pre->GABAB_R_pre Binds GABA_post GABA Vesicle Vesicle Ca_Channel_pre Ca²⁺ Channel (Voltage-Gated) Ca_Channel_pre->Vesicle Triggers Release GABAB_R_pre->Ca_Channel_pre Inhibits CGP52432_pre CGP 52432 CGP52432_pre->GABAB_R_pre Blocks GABAB_R_post GABA B Receptor GABA_post->GABAB_R_post Binds GIRK_Channel GIRK Channel (K⁺ Efflux) GABAB_R_post->GIRK_Channel Activates CGP52432_post CGP 52432 CGP52432_post->GABAB_R_post Blocks Hyperpolarization Hyperpolarization (Inhibition) GIRK_Channel->Hyperpolarization Leads to caption GABA B Receptor Signaling and Antagonism by CGP 52432 Ephys_Workflow A Prepare Acute Brain Slices (e.g., Hippocampus) B Transfer Slice to Recording Chamber (Perfused with aCSF) A->B C Obtain Stable Baseline Recording (e.g., Whole-cell patch clamp) B->C D Bath-apply GABA B Agonist (e.g., 10 µM Baclofen) C->D Establish Positive Control E Observe Agonist Effect (e.g., Outward current, hyperpolarization) D->E F Washout Agonist E->F G Bath-apply CGP 52432 (e.g., 5 µM) F->G Test Antagonist H Re-apply Agonist + CGP 52432 G->H I Confirm Blockade of Agonist Effect H->I J Analyze Data (Compare membrane potential, current, firing rate) I->J

Caption: Experimental workflow for electrophysiological testing.

Detailed Protocol:

  • Slice Preparation: Prepare 300-400 µm thick brain slices from the desired region (e.g., rat hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF (32-34°C).

  • Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). Record baseline membrane potential and firing activity.

  • Antagonist Application: Switch the perfusion to aCSF containing the desired concentration of CGP 52432. Working concentrations often range from 1-10 µM. [3]For example, a study on epileptiform activity in hippocampal tissue used a high concentration of 5 µM. [3]6. Data Acquisition: Record changes in neuronal properties. A blockade of tonic GABA B activation may result in a slight depolarization, an increase in input resistance, or an increase in spontaneous firing rate.

  • Positive Control (Optional but Recommended): Before applying CGP 52432, apply a GABA B agonist like baclofen (5-20 µM) to confirm receptor presence and function. After washout, co-application of baclofen and CGP 52432 should show a complete block of the baclofen-induced effect.

  • Data Analysis: Quantify the changes in membrane potential, input resistance, and action potential frequency before and after the application of CGP 52432.

Application 2: Neurotransmitter Release Assay (Synaptosomes)

Objective: To determine if GABA B autoreceptors are modulating the release of a specific neurotransmitter (e.g., glutamate or GABA) from nerve terminals. CGP 52432 is used to block these autoreceptors, which is expected to increase neurotransmitter release.

Causality: Presynaptic GABA B autoreceptors inhibit neurotransmitter release by suppressing Ca²⁺ influx. Blocking these receptors with CGP 52432 removes this "brake," thus enhancing depolarization-evoked release. This is a powerful method to study presynaptic modulation. Research has shown CGP 52432 effectively antagonizes the effects of baclofen on the K⁺-evoked release of GABA, glutamate, and somatostatin from rat cortical synaptosomes. [2] Protocol: K⁺-Evoked Glutamate Release

  • Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from the brain region of interest using differential centrifugation over a Percoll gradient.

  • Loading (Optional): If measuring radiolabeled neurotransmitter, pre-load synaptosomes with a radioactive tracer (e.g., [³H]D-aspartate as a marker for glutamate).

  • Pre-incubation: Resuspend the synaptosomes in a buffered salt solution (e.g., Krebs-Ringer) and pre-incubate them for 10-15 minutes with either vehicle or CGP 52432 (e.g., 1 µM).

  • Stimulation: Stimulate neurotransmitter release by depolarization. This is typically achieved by adding a high concentration of KCl (e.g., final concentration of 30-50 mM) to the synaptosome suspension.

  • Sample Collection: After a short incubation period (1-2 minutes), terminate the release by rapid filtration or centrifugation.

  • Quantification: Measure the amount of glutamate released into the supernatant. This can be done via HPLC, an enzyme-linked fluorescent assay, or by measuring radioactivity if a tracer was used.

  • Data Analysis: Compare the amount of glutamate released in the vehicle-treated group versus the CGP 52432-treated group. A significant increase in release in the presence of CGP 52432 indicates the presence of functional inhibitory GABA B autoreceptors.

Expected Results & Interpretation:

ConditionExpected OutcomeInterpretation
Baseline (Low K⁺) Low neurotransmitter releaseBasal, non-depolarized state.
Vehicle + High K⁺ Significant releaseDepolarization-evoked neurotransmitter release.
CGP 52432 + High K⁺ Significantly higher release than Vehicle + High K⁺Blockade of tonic autoinhibition enhances release.
Baclofen + High K⁺ Significantly lower release than Vehicle + High K⁺Agonist activation of autoreceptors inhibits release.
Baclofen + CGP 52432 + High K⁺ Release level similar to Vehicle + High K⁺CGP 52432 competitively blocks the inhibitory effect of baclofen.

Part 3: Important Considerations and Caveats

  • Selectivity: While CGP 52432 is highly selective for GABA B receptors, at very high concentrations, off-target effects can never be fully excluded. Always perform dose-response curves to use the lowest effective concentration.

  • Context-Dependent Effects: The effect of blocking GABA B receptors can vary significantly between different brain regions, neuron types, and developmental stages. For example, some studies have noted that CGP 52432 can exhibit intrinsic activity in the hippocampus but acts as a silent antagonist in the spinal cord for certain assays. [4]* Controls are Crucial: The self-validating nature of a protocol relies on appropriate controls. Always include a positive control (a known agonist like baclofen) and a vehicle control in your experimental design.

By employing potent and selective tools like CGP 52432 with carefully designed protocols, researchers can effectively dissect the complex roles of GABA B receptors in neural function and disease, paving the way for new therapeutic strategies.

References

  • Raiteri, L., et al. (2010). The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice. Pharmacological Research, 61(6), 547-552.
  • Chem-Impex. (n.d.). (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Retrieved January 22, 2026, from [Link]

  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
  • Lanza, M., et al. (1993). CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex. European Journal of Pharmacology, 237(2-3), 191-195.
  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Chem-Impex. (n.d.). (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. Retrieved January 22, 2026, from [Link]

  • Mösli, H. R., et al. (1993). GABAB Receptors in Various in Vitro and in Vivo Models of Epilepsy: A Study With the GABAB Receptor Blocker CGP 35348. Epilepsy Research, 16(3), 193-203.
  • Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 58, 19-62.
  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI.
  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral β-amino acid. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to optimize your synthetic route, enhance enantioselectivity, and streamline purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The synthesis of chiral β-amino acids, such as the target molecule, typically involves one of three main strategies:

  • Asymmetric Synthesis: This is often the most efficient approach, aiming to directly produce the desired enantiomer. Key methods include:

    • Asymmetric Mannich Reaction: A three-component reaction involving 3,5-dimethoxybenzaldehyde, a suitable amine, and a ketone or malonate derivative in the presence of a chiral catalyst.[1] This method is advantageous for its atom economy.

    • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine precursor derived from 3,5-dimethoxybenzaldehyde using a chiral catalyst, often based on rhodium or ruthenium.[2][3]

  • Enzymatic Resolution: This method utilizes enzymes, such as those from Rhodococcus species, to selectively resolve a racemic mixture of the β-amino acid or its precursor.[4] This can be a highly enantioselective and environmentally friendly approach.

  • Chiral Resolution via Chromatography: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[5][6][7]

Q2: Why is achieving high enantioselectivity a significant challenge in this synthesis?

A2: Achieving high enantioselectivity is paramount as often only one enantiomer possesses the desired biological activity.[8] The primary challenges in controlling stereochemistry during the synthesis of this compound stem from:

  • Steric Hindrance: The bulky 3,5-dimethoxyphenyl group can influence the approach of reactants to the chiral catalyst, potentially leading to a mixture of enantiomers.

  • Catalyst Efficiency: The choice of chiral catalyst or ligand is critical. Not all catalysts are equally effective for every substrate, and extensive screening may be necessary to find the optimal system for this specific aryl aldehyde.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time can all significantly impact the enantiomeric excess (ee). Sub-optimal conditions can lead to racemization or favor the formation of the undesired enantiomer.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Several side reactions can reduce the yield and complicate the purification of the target molecule. A notable example is in the Rodionov reaction, a variation of the Mannich reaction, where the Knoevenagel condensation of the aldehyde with malonic acid can occur as a competing reaction, leading to the formation of propenoic acid and ylidenemalonic acid by-products.[9] In other approaches, self-condensation of the starting aldehyde or ketone can also occur, particularly under basic conditions.

Troubleshooting Guide

Problem 1: Low Yield in the Asymmetric Mannich Reaction

Q: I am attempting a three-component Mannich reaction with 3,5-dimethoxybenzaldehyde, but my yields are consistently low. What are the likely causes and how can I improve them?

A: Low yields in the Mannich reaction for the synthesis of β-amino carbonyl compounds can be attributed to several factors. Here is a systematic troubleshooting approach:

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Imine Formation The reaction between 3,5-dimethoxybenzaldehyde and the amine source is a crucial first step. Inefficient imine formation will starve the subsequent nucleophilic addition.Ensure anhydrous conditions, as water can hydrolyze the imine. Consider using a dehydrating agent like molecular sieves.
Low Reactivity of Nucleophile Malonic esters and their derivatives are common nucleophiles. Their reactivity can be influenced by the choice of base and solvent.Experiment with different bases to generate the enolate. Stronger, non-nucleophilic bases may be required. Optimize the solvent system; polar aprotic solvents often work well.
Catalyst Inactivity The chiral catalyst may be poisoned by impurities or may not be suitable for the specific substrates.Purify all starting materials. Screen a variety of chiral catalysts and ligands. Ensure the catalyst loading is optimized; too little or too much can be detrimental.
Side Reactions As mentioned in the FAQs, side reactions like the Knoevenagel condensation can consume starting materials.Adjust the reaction temperature; lower temperatures often favor the desired Mannich product over competing pathways. Modify the order of addition of reactants.

Experimental Workflow for Optimizing the Mannich Reaction:

Mannich_Troubleshooting start Low Yield in Mannich Reaction check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents optimize_imine Optimize Imine Formation (e.g., add molecular sieves) check_reagents->optimize_imine If reagents are pure screen_catalysts Screen Chiral Catalysts and Ligands optimize_imine->screen_catalysts optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) screen_catalysts->optimize_conditions analyze_byproducts Analyze Byproducts (e.g., via GC-MS or NMR) optimize_conditions->analyze_byproducts final_product Improved Yield optimize_conditions->final_product If successful analyze_byproducts->optimize_conditions Iterate based on findings

Caption: Troubleshooting workflow for low yield in the Mannich reaction.

Problem 2: Poor Enantioselectivity in Asymmetric Hydrogenation

Q: My asymmetric hydrogenation of the enamine precursor to this compound is resulting in a low enantiomeric excess (ee). How can I improve the stereocontrol?

A: Low enantioselectivity in asymmetric hydrogenation is a common hurdle. The key is to fine-tune the interaction between the substrate and the chiral catalyst.

Key Factors Influencing Enantioselectivity:

Factor Explanation Optimization Strategies
Chiral Ligand The chiral ligand on the metal catalyst (e.g., Rhodium) is the primary determinant of stereoselectivity.[2]Screen a library of chiral phosphine ligands (e.g., BINAP, Josiphos, etc.). The electronic and steric properties of the ligand must be matched to the substrate.
Hydrogen Pressure The pressure of hydrogen gas can influence the reaction kinetics and, in some cases, the enantioselectivity.Vary the hydrogen pressure systematically (e.g., from 1 to 50 atm) to find the optimal range for your specific catalyst-substrate combination.
Solvent Choice The solvent can affect the conformation of the catalyst-substrate complex and thus the stereochemical outcome.Test a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, dichloromethane, THF).
Temperature Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C), but be mindful that this may decrease the reaction rate.

Protocol for Asymmetric Hydrogenation Screening:

  • Substrate Preparation: Synthesize the N-protected enamine precursor from 3,5-dimethoxybenzaldehyde.

  • Catalyst Preparation: In a glovebox, prepare stock solutions of the rhodium precursor (e.g., [Rh(COD)2]BF4) and a variety of chiral phosphine ligands.

  • Parallel Screening: In a parallel reactor system, set up multiple reactions, each with a different chiral ligand, keeping other parameters (substrate concentration, solvent, temperature, pressure) constant.

  • Analysis: After the reaction is complete, determine the conversion and enantiomeric excess of each reaction using chiral HPLC or GC.

  • Optimization: Based on the initial screen, select the most promising ligand(s) and further optimize the reaction conditions (pressure, temperature, solvent) to maximize the ee.

Problem 3: Difficulty in Purification and Separation of Enantiomers

Q: I have synthesized a racemic mixture of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, but I am struggling with the purification and subsequent separation of the enantiomers. What are the best practices?

A: The polar nature of amino acids can make them challenging to purify by standard silica gel chromatography. Chiral separation adds another layer of complexity.

Purification of the Racemic Mixture:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Ion-Exchange Chromatography: Due to the zwitterionic nature of the amino acid, ion-exchange chromatography can be a powerful purification technique.

  • Reverse-Phase Chromatography: For less polar N-protected derivatives, reverse-phase HPLC can be employed.

Separation of Enantiomers:

  • Chiral HPLC/SFC: This is a widely used and effective method for both analytical and preparative scale separation of enantiomers.[5][]

    • Column Selection: Chiral stationary phases (CSPs) based on polysaccharides or macrocyclic glycopeptides are often effective for separating amino acid enantiomers.[11]

    • Mobile Phase Optimization: The choice of mobile phase (a mixture of a non-polar solvent like hexane and a polar solvent like ethanol or isopropanol, often with additives) is crucial for achieving good separation.

  • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) forms a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.[8] The desired enantiomer is then recovered by treating the separated diastereomer with an acid or base.

Decision Tree for Purification and Resolution:

Purification_Strategy start Racemic Product Mixture initial_purification Initial Purification of Racemate start->initial_purification recrystallization Recrystallization initial_purification->recrystallization If solid ion_exchange Ion-Exchange Chromatography initial_purification->ion_exchange If highly polar chiral_separation Chiral Resolution recrystallization->chiral_separation ion_exchange->chiral_separation hplc_sfc Chiral HPLC/SFC chiral_separation->hplc_sfc For direct separation diastereomeric_salt Diastereomeric Salt Formation chiral_separation->diastereomeric_salt For crystallization-based separation final_product (R)-Enantiomer hplc_sfc->final_product diastereomeric_salt->final_product

Caption: Decision-making flowchart for purification and chiral resolution.

References

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved from [Link]

  • Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future. (2022). Frontiers in Microbiology. Retrieved from [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). RotaChrom. Retrieved from [Link]

  • The Mechanism of Formation of Beta-Aryl-Beta-Amino Fatty Acids by the Condensation of Aromatic Aldehydes with Malonic Acid and Its Derivatives. (1947). Journal of the American Chemical Society. Retrieved from [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025, August 6). Request PDF. Retrieved from [Link]

  • Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025, August 5). Nature Communications. Retrieved from [Link]

  • Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Three-component Mannich reaction with the participation of benzaldehyde: synthesis of norbornene aminophenoxy derivatives. (n.d.). Processes of petrochemistry and oil-refining. Retrieved from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. Retrieved from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved from [Link]

  • The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. (2008). Journal of the American Chemical Society. Retrieved from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PubMed. Retrieved from [Link]

  • CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode. (2023, May 13). YouTube. Retrieved from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). ResearchGate. Retrieved from [Link]

  • Resolution of racemic amino acids. (1983). Google Patents.
  • Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Mannich reaction: A versatile and convenient approach to bioactive skeletons. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2012). PubMed. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved from [Link]

  • Untitled. (n.d.). CHOSUN. Retrieved from [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). Organic Letters. Retrieved from [Link]

  • Unusual amino acids III. Asymmetric synthesis of 3-arylalanines. (1993). Sci-Hub. Retrieved from [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2021). Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and enantioselectivity of your synthesis. My insights are based on established chemical principles and practical experience in the field of asymmetric synthesis.

I. Overview of Synthetic Strategies

The synthesis of chiral β-amino acids, such as this compound, is a critical task in medicinal chemistry due to their role as building blocks for various therapeutic agents. The key challenge lies in controlling the stereochemistry at the β-carbon to obtain the desired (R)-enantiomer with high purity and yield. The presence of the electron-rich 3,5-dimethoxyphenyl group introduces specific considerations in the synthetic design.

Several primary routes are employed for this synthesis:

  • Asymmetric Hydrogenation of Enamides: This is a powerful method that utilizes a chiral catalyst, often based on rhodium or ruthenium, to stereoselectively reduce a prochiral enamide precursor.

  • Mannich-type Reactions: This classic C-C bond-forming reaction can be rendered asymmetric through the use of chiral catalysts or auxiliaries, involving the condensation of an enolate (or equivalent) with an imine derived from 3,5-dimethoxybenzaldehyde.

  • Chiral Resolution of a Racemic Mixture: In this approach, a racemic mixture of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is prepared, and then the enantiomers are separated using a chiral resolving agent.

This guide will delve into the practical challenges and optimization of these methods.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address common issues encountered during the synthesis in a direct question-and-answer format.

A. Asymmetric Hydrogenation Route

The asymmetric hydrogenation of a β-(acylamino)acrylate precursor is a highly effective method for producing the target compound. A general workflow is depicted below.

Asymmetric Hydrogenation Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde β-(acylamino)acrylate β-(acylamino)acrylate 3,5-Dimethoxybenzaldehyde->β-(acylamino)acrylate Erlenmeyer-Plöchl reaction N-acylglycinate N-acylglycinate N-acylglycinate->β-(acylamino)acrylate N-acyl-(R)-β-amino acid ester N-acyl-(R)-β-amino acid ester β-(acylamino)acrylate->N-acyl-(R)-β-amino acid ester [Rh(COD)(chiral phosphine)]BF4 H2 (pressure) Final Product This compound N-acyl-(R)-β-amino acid ester->Final Product Acid or Base Hydrolysis

Caption: Workflow for Asymmetric Hydrogenation.

Q1: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A1: Low enantioselectivity is a common challenge in asymmetric catalysis and can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Choice and Quality: The choice of the chiral ligand is paramount. For β-(acylamino)acrylates, rhodium complexes with chiral bisphosphine ligands like Me-DuPhos or BICP have shown high efficacy.[1]

    • Actionable Advice:

      • Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.

      • Screen a variety of chiral ligands. The electronic and steric properties of the 3,5-dimethoxyphenyl group may necessitate a specific ligand architecture for optimal stereodifferentiation.

  • Substrate Geometry (E/Z Isomers): The geometry of the double bond in your β-(acylamino)acrylate precursor can significantly influence the enantioselectivity. Some catalysts are more effective for a specific isomer.[1]

    • Actionable Advice:

      • Analyze the E/Z ratio of your precursor using ¹H NMR.

      • If you have a mixture, consider either separating the isomers or choosing a catalyst that is effective for the mixture, such as Rh-BICP.[1]

  • Hydrogen Pressure and Temperature: These reaction parameters can have a profound effect on the catalyst's performance.

    • Actionable Advice:

      • Systematically vary the hydrogen pressure. While higher pressures can increase the reaction rate, they may sometimes negatively impact enantioselectivity.

      • Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, but at the cost of longer reaction times.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity.

    • Actionable Advice:

      • Screen a range of solvents with varying polarities, such as toluene, methanol, and dichloromethane. Toluene is often a good starting point for these reactions.[1]

Q2: The yield of my hydrogenation reaction is low. What should I investigate?

A2: Low yield can be attributed to incomplete reaction, side reactions, or product degradation.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate, solvent, or hydrogen gas. The electron-rich nature of the 3,5-dimethoxyphenyl ring could also potentially lead to catalyst inhibition through strong coordination.

    • Actionable Advice:

      • Ensure all reagents and solvents are rigorously purified and degassed.

      • Increase the catalyst loading, although this should be a last resort due to cost.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Actionable Advice:

      • Increase the reaction time and monitor the progress by TLC or HPLC.

      • Increase the hydrogen pressure to enhance the reaction rate.

  • Side Reactions: The electron-rich aromatic ring may be susceptible to side reactions under certain conditions.

    • Actionable Advice:

      • Carefully analyze the crude reaction mixture by NMR and MS to identify any byproducts.

      • Adjust the reaction conditions (temperature, pressure, solvent) to minimize side reactions.

B. Mannich-type Reaction Route

The Mannich reaction provides a convergent approach to the target molecule. An asymmetric variant is necessary to achieve the desired enantiomer.

Mannich Reaction Logic Start Start Aldehyde 3,5-Dimethoxybenzaldehyde Start->Aldehyde Amine Ammonia or Amine Source Start->Amine Enolate Ketene Silyl Acetal or Malonic Acid Derivative Start->Enolate Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine->Imine_Formation Mannich_Reaction Asymmetric Mannich Reaction Enolate->Mannich_Reaction Imine_Formation->Mannich_Reaction Chiral Catalyst Product Protected (R)-β-amino acid Mannich_Reaction->Product Deprotection Deprotection Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Logic flow for an Asymmetric Mannich Reaction.

Q3: I am attempting a one-pot Mannich reaction with 3,5-dimethoxybenzaldehyde, malonic acid, and an amine source, but the yield is poor and I see multiple side products. What is going wrong?

A3: One-pot Mannich reactions can be complex, and the electron-rich nature of 3,5-dimethoxybenzaldehyde can influence the reactivity.[2]

  • Aldol Condensation: The aldehyde can undergo self-condensation, especially under basic conditions.[3]

    • Actionable Advice:

      • Maintain acidic or neutral reaction conditions to favor imine formation over aldol condensation.

      • Consider a stepwise approach where the imine is pre-formed before the addition of the enolate component.

  • Knoevenagel Condensation: The reaction between the aldehyde and malonic acid can lead to the formation of 3,5-dimethoxycinnamic acid derivatives, which may not proceed to the desired amino acid.

    • Actionable Advice:

      • Optimize the reaction temperature and stoichiometry. Lower temperatures may favor the desired Mannich pathway.

  • Reagent Quality: The quality of the reagents, especially the aldehyde, is crucial.

    • Actionable Advice:

      • Use freshly distilled or purified 3,5-dimethoxybenzaldehyde to avoid impurities that could interfere with the reaction.

Q4: My asymmetric Mannich reaction is giving low diastereoselectivity/enantioselectivity. How can I improve this?

A4: Achieving high stereoselectivity in a Mannich reaction is dependent on the chiral control element and the reaction conditions.

  • Chiral Catalyst/Auxiliary: The choice of the chiral source is critical.

    • Actionable Advice:

      • If using a chiral catalyst, screen different catalyst families (e.g., chiral phosphoric acids, diamines).

      • If using a chiral auxiliary, ensure it is of high enantiomeric purity.

  • Reaction Conditions: Temperature, solvent, and the nature of the enolate can all impact stereoselectivity.

    • Actionable Advice:

      • Lowering the reaction temperature is a common strategy to improve stereoselectivity.

      • The choice of solvent can influence the transition state geometry. Screen a range of aprotic solvents.

      • The counterion of the enolate (if pre-formed) can also play a role.

C. Chiral Resolution Route

This route involves the synthesis of the racemic amino acid followed by separation of the enantiomers.

Q5: I have synthesized racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. What are the best methods for chiral resolution?

A5: Chiral resolution of amino acids is a well-established technique.

  • Diastereomeric Salt Formation: This is the most common method for resolving racemic acids.[4]

    • Actionable Advice:

      • React the racemic amino acid with a chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine) to form diastereomeric salts.[4]

      • These diastereomeric salts have different solubilities and can be separated by fractional crystallization.

      • The choice of solvent for crystallization is critical and may require screening.

  • Enzymatic Resolution: Enzymes can selectively react with one enantiomer, allowing for separation.[2]

    • Actionable Advice:

      • Lipases can be used for the enantioselective acylation or esterification of the amino group or the carboxylic acid, respectively.

      • The unreacted enantiomer can then be isolated.

Q6: I am having difficulty with the fractional crystallization of the diastereomeric salts. The separation is inefficient. What can I do?

A6: Fractional crystallization can be challenging and requires careful optimization.

  • Solvent Screening: The choice of solvent is the most critical parameter.

    • Actionable Advice:

      • Screen a wide range of solvents and solvent mixtures to find a system where the solubilities of the two diastereomers are significantly different.

  • Seeding: Seeding the solution with a pure crystal of the desired diastereomer can promote its crystallization.

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals and improve separation efficiency.

D. Purification and Characterization

Q7: How can I effectively purify the final product, this compound?

A7: As an amino acid, the target compound is zwitterionic and can be purified by several methods.

  • Recrystallization: This is a common method for purifying solid compounds.

    • Actionable Advice:

      • A common solvent system for recrystallizing amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.

  • Ion-Exchange Chromatography: This technique is very effective for purifying amino acids.[5]

    • Actionable Advice:

      • Use a cation-exchange resin. The amino acid will bind to the resin and can be eluted by changing the pH or ionic strength of the eluent.

Q8: What are the expected analytical signatures for this compound?

A8: Proper characterization is essential to confirm the identity and purity of your product.

  • ¹H NMR:

    • Look for the characteristic signals of the 3,5-dimethoxyphenyl group (aromatic protons and methoxy protons).

    • The protons on the propanoic acid backbone will appear as a characteristic pattern (typically an ABX or similar complex multiplet).

  • ¹³C NMR:

    • Confirm the presence of all expected carbon signals, including the carbonyl carbon, the benzylic carbon bearing the amino group, and the carbons of the aromatic ring.

  • HPLC:

    • Reversed-Phase HPLC: Can be used to assess the purity of the compound. A typical mobile phase would be a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[6]

    • Chiral HPLC: Essential for determining the enantiomeric excess (ee). Use a chiral stationary phase (e.g., based on a polysaccharide or a cyclodextrin) to separate the (R) and (S) enantiomers.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the compound.

III. Experimental Protocols

Protocol 1: Synthesis of Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid via a One-Pot Mannich-type Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents).

  • Solvent: Add a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Chiral Resolution using (R)-1-Phenylethylamine
  • Salt Formation: Dissolve the racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). Add (R)-1-phenylethylamine (0.5 equivalents) to the solution.

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 1-2.

  • Extraction: Extract the chiral amine with an organic solvent (e.g., diethyl ether).

  • Isolation of the Amino Acid: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) to precipitate the enantiomerically enriched amino acid. Collect the solid by filtration.

IV. Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Enantioselectivity Improper catalyst choice/quality, E/Z mixture of substrate, non-optimal reaction conditions.Screen chiral ligands, analyze and potentially separate substrate isomers, optimize H₂ pressure and temperature, screen solvents.
Low Yield Catalyst deactivation, incomplete reaction, side reactions.Use purified reagents, increase catalyst loading, increase reaction time/pressure, analyze byproducts and adjust conditions.
Inefficient Chiral Resolution Poor choice of resolving agent or crystallization solvent.Screen different chiral resolving agents and a wide range of crystallization solvents.
Purification Difficulties Zwitterionic nature of the product.Use recrystallization from polar solvent mixtures (e.g., water/ethanol) or ion-exchange chromatography.

V. References

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH.

  • Request PDF: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069–1094.

  • Separation and Refining of Amino acids. (n.d.). Retrieved January 22, 2026, from [Link]

  • Separation of 3-(3,4-Dimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. (n.d.). Retrieved January 22, 2026, from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high enantiomeric purity for this valuable β-amino acid building block. The insights provided herein are based on established principles of chiral separation and practical laboratory experience.

Introduction: The Challenge of Chiral Purity

This compound is a non-proteinogenic β-amino acid. Such compounds are critical precursors in the synthesis of pharmacologically active molecules and peptidomimetics, where stereochemistry is paramount to biological activity.[1][2] The primary challenge in its preparation is not the synthesis of the racemic mixture, but the efficient separation of the desired (R)-enantiomer from its (S)-counterpart to achieve high enantiomeric excess (e.e.). This guide focuses on the two most prevalent and scalable industrial methods: Diastereomeric Salt Crystallization and Preparative Chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Frequently Asked Questions (FAQs) & Strategy Selection

This section addresses high-level strategic decisions to guide you toward the most suitable purification approach for your specific needs.

Q1: What are the primary methods for the enantioselective purification of 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid?

The two cornerstone techniques for resolving racemic amino acids are Diastereomeric Salt Crystallization and Preparative Chiral HPLC.[3]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid (a racemate) with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[4] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[4][5] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution. The resolving agent is then cleaved to yield the pure desired enantiomer.

  • Preparative Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[6][7] As the racemic mixture passes through the HPLC column, one enantiomer is retained longer than the other, resulting in their separation into two distinct peaks. The fraction corresponding to the desired (R)-enantiomer is then collected.

Q2: How do I choose between diastereomeric crystallization and preparative HPLC?

The choice is dictated by scale, cost, available equipment, and the required final purity. The causality behind this decision is a trade-off between throughput, development time, and operational cost.

FeatureDiastereomeric Salt CrystallizationPreparative Chiral HPLC
Scalability Excellent; readily scaled to kilograms and beyond in standard chemical reactors.Limited; scaling up requires larger, more expensive columns and solvent handling systems.
Cost Generally lower operational cost at scale (solvents, energy). Cost of resolving agent can be a factor.High capital cost (equipment) and operational cost (chiral columns, large solvent volumes).[3]
Development Time Can be time-consuming; requires screening of multiple resolving agents and solvent systems.Can be faster for initial proof-of-concept. Method development can often be systematized.[7]
Throughput High (batch processing).Lower (sequential injections).
Purity Achievable Typically >99% e.e. after one or two crystallizations.Very high, often >99.5% e.e. is achievable.

Q3: What initial purification steps are necessary before attempting a chiral resolution?

It is a critical error to attempt chiral resolution on a crude reaction mixture. Impurities can interfere with crystallization or irreversibly damage expensive chiral HPLC columns. A standard workup is essential. While a specific synthesis protocol for the target molecule is not detailed, a general procedure adapted from similar syntheses involves:[8]

  • Quenching & Extraction: Neutralize the reaction mixture and perform a liquid-liquid extraction to move the product into an organic solvent, leaving behind inorganic salts and water-soluble impurities.

  • Washing: Wash the organic layer with brine or a buffered solution to remove residual reagents.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude racemic product.

  • Achiral Crystallization/Filtration (Optional): If the crude product contains significant non-chiral impurities, a simple crystallization or filtration step using a non-chiral solvent system can significantly improve purity before proceeding to the more delicate chiral separation.

Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization

This section provides solutions to common problems encountered during crystallization-based resolution.

Q: My diastereomeric salt won't crystallize, even after cooling and seeding. What should I do?

  • Probable Cause & Scientific Rationale: The solution is likely not supersaturated, or the kinetics of nucleation are extremely slow. Supersaturation is the thermodynamic driving force for crystallization. If the concentration of the salt is below its solubility limit at that temperature, it will not crystallize.

  • Solutions:

    • Increase Concentration: Carefully evaporate some of the solvent under reduced pressure. Be cautious not to evaporate too much, which could cause both diastereomers to precipitate out (oiling out).

    • Change Solvent System: The choice of solvent is critical. If the salt is too soluble, add an "anti-solvent" – a solvent in which the salt is poorly soluble but which is miscible with the primary solvent. Add the anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and allow to cool slowly.

    • Re-evaluate the Resolving Agent: The chosen resolving agent may not form a salt that readily crystallizes. It is standard practice to screen several resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphor-10-sulfonic acid) to find one that forms a well-defined, crystalline salt.[3][5]

Q: The enantiomeric excess (e.e.) of my product is low after crystallization. How can I improve it?

  • Probable Cause & Scientific Rationale: This typically results from co-precipitation of the more soluble diastereomer. This can happen if the solution is cooled too quickly, if the concentration is too high, or if the intrinsic solubility difference between the two diastereomers in the chosen solvent is small.[5]

  • Solutions:

    • Slow Down Cooling: Rapid cooling dramatically increases supersaturation, which can lead to the kinetic trapping of the undesired diastereomer. Allow the solution to cool to room temperature slowly over several hours, followed by further slow cooling in a refrigerator.

    • Perform a Re-crystallization: Dissolve the enriched but still impure crystals in a minimum amount of hot solvent and repeat the slow cooling process. Each subsequent crystallization will further enrich the desired diastereomer.

    • Optimize the Solvent: The solubility difference between diastereomers is highly solvent-dependent. A systematic screen of different solvents or solvent mixtures (e.g., ethanol/water, methanol/isopropanol) can identify a system that maximizes this difference, leading to higher purity in a single step.[5]

Q: The yield of my desired diastereomer is very low. What are the likely causes?

  • Probable Cause & Scientific Rationale: Low yield can be due to incomplete precipitation of the less soluble salt or high solubility of the target salt even at low temperatures. It can also be an artifact of using a sub-stoichiometric amount of the resolving agent.

  • Solutions:

    • Optimize Resolving Agent Stoichiometry: While 0.5 equivalents of resolving agent are theoretically sufficient to resolve a racemate, using slightly more (e.g., 0.55-0.6 equivalents) can sometimes improve the yield of the initial crystallization.

    • Maximize Precipitation: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize the recovery of the less-soluble diastereomer.

    • Isolate the "Second Crop": After filtering the initial crystals, concentrate the mother liquor. This may induce the crystallization of a "second crop" of crystals. While this crop will likely have lower e.e., it can be re-crystallized separately to improve purity and overall yield.

Part 3: Troubleshooting Guide: Preparative Chiral HPLC

This section addresses common issues in developing and running a preparative chiral HPLC separation.

Q: I'm seeing poor or no separation (low resolution) between the enantiomers on my chiral column.

  • Probable Cause & Scientific Rationale: The selectivity (α) between the enantiomers is insufficient with the current mobile phase. Chiral recognition on a CSP depends on a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). The mobile phase composition directly modulates these interactions.[6][9]

  • Solutions:

    • Change the Organic Modifier: For polysaccharide-based columns (common for this type of compound), the choice of alcohol modifier is critical. If you are using isopropanol, try ethanol or methanol, and vice-versa. The change in solvent polarity and hydrogen bonding capacity can dramatically alter selectivity.

    • Introduce an Additive: For acidic compounds like this, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to ensure sharp peak shape and improve resolution by suppressing the ionization of the carboxyl group.[6]

    • Screen Different Columns: If optimization fails, the chosen CSP may be inappropriate. A systematic screening approach using columns with different chiral selectors (e.g., amylose-based, cellulose-based, macrocyclic antibiotic-based) is the most effective strategy.[7][10]

Q: I'm observing inconsistent retention times and resolution between runs.

  • Probable Cause & Scientific Rationale: This is often a symptom of "column memory effect" or insufficient equilibration. Some mobile phase additives, particularly acids and bases, can be strongly retained by the CSP and alter its selective properties for subsequent runs, even after flushing.[11] The history of the column can significantly impact its current performance.[11]

  • Solutions:

    • Implement Rigorous Equilibration: Before starting a series of runs, equilibrate the column with at least 10-15 column volumes of the mobile phase. Ensure the baseline is stable before the first injection.

    • Dedicate Columns: In a development setting, it is best practice to dedicate a specific chiral column to a specific project or mobile phase type (e.g., normal phase vs. reversed-phase) to avoid cross-contamination and memory effects.[11]

    • Develop a Cleaning Protocol: If you must switch mobile phase types, use a robust cleaning procedure. A typical protocol involves flushing with a strong, miscible solvent like isopropanol before introducing the new mobile phase.

Q: How do I efficiently scale up my analytical method to a preparative scale?

  • Probable Cause & Scientific Rationale: Direct scaling is not always linear. The goal is to maximize throughput (mass of product per unit time) without sacrificing resolution. This involves adjusting the flow rate, sample concentration, and injection volume for a larger diameter column.

  • Solutions:

    • Perform a Loading Study: On the analytical column, progressively increase the injection mass until you see a significant loss in resolution. This determines the maximum loading capacity of the stationary phase.

    • Adjust Flow Rate Geometrically: When moving to a larger column, the flow rate should be increased by a factor equal to the square of the ratio of the column diameters. (e.g., Flow_prep = Flow_analyt * (ID_prep / ID_analyt)²).

    • Optimize Sample Solvent: The sample should be dissolved in the mobile phase itself if possible. Using a stronger solvent for the sample can cause peak distortion and reduce resolution on a preparative scale.

Part 4: Standard Operating Protocols

Protocol 1: Diastereomeric Salt Crystallization Workflow

This protocol outlines a general, self-validating workflow for chiral resolution via crystallization.

  • Resolving Agent Selection: Select a chiral resolving agent (e.g., (S)-(-)-α-Methylbenzylamine or a tartaric acid derivative). Ensure the resolving agent has >99.5% enantiomeric purity.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle warming.

    • In a separate flask, dissolve 0.55 equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 2-4 hours. The formation of crystals should be observed. If no crystals form, use a seed crystal or gently scratch the inside of the flask.

    • Once crystallization has started, age the slurry at room temperature for 1-2 hours before placing it in a refrigerator (4°C) for at least 12 hours to maximize precipitation.

  • Isolation & QC Check 1:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals. Take a small sample, cleave the salt with acid/base, and analyze the enantiomeric excess (e.e.) by chiral HPLC.

  • Re-crystallization (If Necessary): If the e.e. is below the desired specification (e.g., <99%), dissolve the crystals in a minimum amount of hot solvent and repeat step 3.

  • Liberation of the Free Amino Acid:

    • Dissolve the pure diastereomeric salt in water.

    • Adjust the pH with a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to break the salt and precipitate the free amino acid. The exact pH will depend on the pKa of the amino acid and resolving agent.

    • Collect the purified this compound by filtration, wash with water, and dry under vacuum.

  • Final QC: Confirm the final product's identity, purity (by achiral HPLC), and enantiomeric purity (by chiral HPLC).

Protocol 2: Chiral HPLC Method Development Workflow
  • Column Selection: Choose a set of 2-3 chiral columns for initial screening. For this molecule, polysaccharide-based columns are a good starting point (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Screening:

    • Prepare a stock solution of the racemic analyte at ~1 mg/mL in a suitable solvent (e.g., ethanol).

    • Prepare a set of mobile phases. A typical screening set for normal phase mode would be:

      • Hexane/Isopropanol (90/10 v/v) + 0.1% TFA

      • Hexane/Ethanol (90/10 v/v) + 0.1% TFA

      • Hexane/Methanol (90/10 v/v) + 0.1% TFA

  • Screening Execution:

    • Equilibrate the first column with the first mobile phase for at least 10 column volumes.

    • Inject a small volume (e.g., 5 µL) of the analyte solution.

    • Repeat for each mobile phase on each column, ensuring proper equilibration between runs.

  • Optimization:

    • Identify the column/mobile phase combination that gives the best "hit" (baseline or near-baseline separation).

    • Fine-tune the separation by systematically varying the ratio of hexane to alcohol (e.g., trying 95/5, 85/15) to optimize the resolution and run time.

  • Validation: Once the optimal conditions are found, confirm the method's robustness by making small, deliberate changes to the mobile phase composition and flow rate to ensure the separation is stable.

Part 5: Visualizations & Data

Diagrams

// Connections Input -> Workup; Workup -> Decision; Decision -> Cryst1 [label="Large Scale"]; Decision -> HPLC1 [label="Small Scale / High Purity"];

Cryst1 -> Cryst2 -> Cryst3 -> Cryst4; HPLC1 -> HPLC2 -> HPLC3 -> HPLC4;

Cryst4 -> Output; HPLC4 -> Output; } dot Caption: High-level workflow for purification strategy selection.

// Connections Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"];

Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"];

Q3 -> A3 [label="Likely"];

A1 -> End; A2 -> End; A3 -> End; } dot Caption: Troubleshooting flowchart for low e.e. in crystallization.

References

  • Sigma-Aldrich. (n.d.).
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Gong, L., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science. [Link]

  • Al-Hussain, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Chem-Impex. (n.d.). (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of. beta. -amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Sellars, J. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • PrepChem. (2016). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Al-Merah, M. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • Ilisz, I., et al. (2006). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A. [Link]

  • Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • Beaulieu, F., et al. (2010). Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains. Organic Process Research & Development. [Link]

  • Sawayanagi, Y., et al. (1983). Resolution of racemic amino acids.
  • Egri, G., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]

  • Kumar, A., & Sharma, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Iannitelli, A., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. As specific experimental solubility data for this molecule is not widely published, this document provides a framework for systematically determining and optimizing its solubility based on fundamental chemical principles and established laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how do they influence its solubility?

A1: While experimental data is limited, we can infer the properties of this compound by examining a structurally similar compound, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The predicted properties for this analog can offer valuable insights.

Table 1: Predicted Physicochemical Properties of a Structural Analog

PropertyPredicted Value (for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid)Implication for Solubility
Molecular Weight 225.24 g/mol Moderate molecular weight, which is generally favorable for solubility.
XLogP3 -2.4A negative XLogP3 value suggests the compound is more hydrophilic than lipophilic, indicating a preference for polar solvents.
Hydrogen Bond Donors 2The presence of hydrogen bond donors (the amine and carboxylic acid groups) suggests the potential for interaction with protic solvents.
Hydrogen Bond Acceptors 5Multiple hydrogen bond acceptors (the oxygen atoms in the methoxy and carboxylic acid groups) also indicate good potential for solvation in polar, protic solvents.

Source: PubChem CID 597182 for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid[1]

Based on these predicted properties, this compound is expected to be a polar molecule with a preference for polar solvents. The presence of both an acidic (carboxylic acid) and a basic (amino) group means it is a zwitterionic compound, and its solubility will be highly dependent on pH.

Q2: I'm struggling to dissolve this compound in water. What is a good starting point?

A2: Due to its zwitterionic nature, the aqueous solubility of this compound is expected to be lowest at its isoelectric point (pI) and will increase in acidic or basic conditions.[2][3] A logical first step is to attempt dissolution in either acidic or basic aqueous solutions.

It's also important to note that this compound is often supplied as a hydrochloride salt, (S)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride.[4] If you are working with the salt form, it will likely have better solubility in neutral to slightly acidic water compared to the free base due to the protonated amine group.

Troubleshooting Guide

Issue 1: The compound is poorly soluble in my desired aqueous buffer.

Underlying Cause: The pH of your buffer is likely close to the isoelectric point (pI) of the molecule, where it exists as a zwitterion with minimal net charge, leading to lower aqueous solubility.

Troubleshooting Workflow:

Caption: Workflow for pH adjustment to improve solubility.

Step-by-Step Protocol for pH Adjustment:

  • Prepare a suspension of the compound in the desired aqueous buffer at a concentration slightly higher than your target.

  • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.

  • Monitor for dissolution. A significant increase in solubility should be observed as the pH moves away from the isoelectric point.

  • Once the compound is dissolved, you can adjust the pH back towards your target, being careful not to precipitate the compound. Note the pH range where your compound remains in solution.

Issue 2: The compound has limited solubility in common organic solvents.

Underlying Cause: The polar, zwitterionic nature of the compound can limit its solubility in non-polar organic solvents. Even in polar aprotic solvents, the lack of proton exchange can hinder the dissolution of the crystalline solid.

Recommended Solvents to Screen:

Based on the properties of similar molecules, the following solvents are recommended for initial screening:

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesRationale
Polar Protic Water (with pH adjustment), Methanol, EthanolCapable of hydrogen bonding with the amine and carboxylic acid groups.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High polarity can help to solvate the molecule. Sonication may be required to overcome crystal lattice energy.[5]
Co-solvent Systems DMSO/water, Ethanol/water, PEG/waterCan provide a balance of polarity to solvate different parts of the molecule.

Experimental Protocol: Small-Scale Solubility Assessment

  • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several vials.

  • Add a measured volume of the test solvent (e.g., 100 µL) to each vial.

  • Vortex each vial for 1-2 minutes.

  • If the compound dissolves, add more of the compound in known increments until a saturated solution is formed.

  • If the compound does not dissolve, incrementally add more solvent until dissolution is achieved or a reasonable upper limit is reached.

  • Sonication and gentle heating can be employed to assist dissolution, but be mindful of potential degradation. Allow the solution to return to room temperature to check for precipitation.

Issue 3: I need to prepare a stock solution at a high concentration, but the compound keeps precipitating.

Underlying Cause: You may be exceeding the thermodynamic solubility of the compound in the chosen solvent system. The formation of a supersaturated solution, followed by precipitation, is a common issue.

Strategies for High-Concentration Stock Solutions:

  • Salt Formation: If you are working with the free base, converting it to a salt (e.g., hydrochloride, mesylate) can significantly improve aqueous solubility. If you have the hydrochloride salt, ensure your solvent is not basic, which could convert it back to the less soluble free base. Salt formation is a primary method to enhance the solubility of weakly acidic or basic drugs.[6]

  • Co-solvents: For a structural analog, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a stock solution of 50 mg/mL in DMSO has been reported.[5] A common strategy for aqueous-based assays is to prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

  • Formulation with Excipients: For more advanced applications, formulation with solubility enhancers like cyclodextrins can be explored. These molecules can form inclusion complexes with the less polar parts of your compound, increasing its aqueous solubility.

Experimental Workflow for Solubility Determination

For a definitive measure of solubility, the shake-flask method is a reliable approach.[7]

Sources

Technical Support Center: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. We address common stability issues encountered in solution, offering troubleshooting advice and validated protocols to ensure the integrity and reliability of your experimental outcomes.

Introduction: The Criticality of Solution Stability

This compound is a β-amino acid derivative with significant potential in pharmaceutical and neuroscience research.[1] Like many complex organic molecules, its stability in solution is not absolute and can be influenced by a variety of environmental factors including pH, solvent, temperature, light, and exposure to oxygen. Degradation of the parent compound can lead to a loss of potency, the formation of confounding artifacts, and ultimately, the invalidation of experimental data.

This guide is designed to be a practical resource. It moves beyond simple storage recommendations to explain the underlying chemical principles governing the stability of this compound. By understanding why degradation occurs, you can proactively design more robust experiments.

Troubleshooting Guide: Investigating Instability

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common issues.

Q1: I'm observing a progressive loss of my compound's concentration in my aqueous stock solution, confirmed by HPLC. What is the likely cause?

A1: A time-dependent loss of concentration strongly suggests chemical degradation. For a β-amino acid structure like this, the primary suspects are hydrolysis and pH-mediated instability.

  • Causality: The molecule contains both an amino group and a carboxylic acid group, making it amphoteric. At extreme pH values (either highly acidic or highly alkaline), these functional groups can catalyze or participate in degradation reactions.[2] For instance, changes in pH can lead to unfolding in larger biomolecules, demonstrating the powerful effect of proton concentration on molecular stability.[3][4] While this is a small molecule, the principle of pH influencing structural integrity and reactivity remains crucial. The stability of amino acids is often optimal near their isoelectric point.

  • Immediate Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. Unbuffered aqueous solutions can have their pH altered by dissolved CO₂ from the air, creating a slightly acidic environment.

    • Buffer the Solution: If your experimental design allows, prepare your solution in a suitable buffer (e.g., phosphate-buffered saline [PBS] at pH 7.4) to maintain a stable pH.

    • Analyze for Degradants: Re-run your HPLC analysis using a method capable of separating potential degradation products from the parent peak. The appearance of new, smaller peaks that grow over time as the main peak shrinks is a clear sign of degradation.

Q2: My solution has developed a faint yellow tint after being stored on the lab bench for a few days. What does this signify?

A2: A color change is a classic indicator of chemical degradation, often involving the aromatic ring system. The most probable causes are oxidation and/or photodegradation.

  • Causality: The 3,5-dimethoxyphenyl group is an electron-rich aromatic ring, which makes it susceptible to oxidation. Exposure to atmospheric oxygen, trace metal ions, or light can initiate radical reactions, leading to the formation of colored chromophoric byproducts. Arylpropionic acids, a class of compounds with structural similarities, are known to undergo photodegradation.[5][6] This process can be exacerbated by exposure to UV and visible light.[7]

  • Troubleshooting Workflow:

    • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a container wrapped in aluminum foil. Compare its stability over time to a solution stored in a clear vial under identical conditions.

    • De-gas Solvents: If oxidation is suspected, sparging your solvent with an inert gas (nitrogen or argon) before dissolving the compound can remove dissolved oxygen and improve stability.

    • Consider Antioxidants: For long-term storage, if compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[8]

Diagram: Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., Peak Loss, Color Change) check_ph Measure pH of Solution start->check_ph check_light Assess Light Exposure (Clear vs. Amber Vial) start->check_light check_temp Review Storage Temperature (Benchtop vs. 4°C vs. -20°C) start->check_temp ph_extreme Is pH outside 6-8 range? check_ph->ph_extreme light_exposed Was solution in clear vial under ambient light? check_light->light_exposed temp_high Was solution stored at room temperature? check_temp->temp_high ph_extreme->light_exposed No sol_buffer Action: Use Buffered Solvent (e.g., PBS pH 7.4) ph_extreme->sol_buffer Yes light_exposed->temp_high No sol_amber Action: Store in Amber Vial or Protect from Light light_exposed->sol_amber Yes sol_cold Action: Store at ≤ 4°C (or -20°C for long-term) temp_high->sol_cold Yes retest Prepare Fresh Solution & Re-evaluate Stability temp_high->retest No (Further Investigation Needed) sol_buffer->retest sol_amber->retest sol_cold->retest

A logical workflow for diagnosing common causes of solution instability.

Q3: I see several new peaks in my chromatogram after performing a forced degradation study. How do I determine the degradation pathway?

A3: This is the expected outcome of a successful forced degradation (stress testing) study. The conditions you applied (e.g., strong acid, strong base, oxidation, heat, light) have generated degradation products, and identifying them is key to understanding the molecule's liabilities.[9]

  • Causality & Identification Strategy:

    • Deamination/Decarboxylation: Amino acids can undergo deamination (loss of the -NH₂) or decarboxylation (loss of the -COOH) under thermal or pH stress.[10][11] These changes result in a predictable mass shift that can be detected by mass spectrometry (MS).

    • Oxidation: The addition of oxygen atoms (+16 Da per oxygen) is a hallmark of oxidative degradation. This is often observed on the aromatic ring or potentially at the benzylic position.

    • Hydrolysis: While the core structure is generally stable against hydrolysis, if any ester-based protecting groups were present from synthesis, they would be labile to acid/base hydrolysis.[12]

    • Photodegradation: Light exposure can induce complex reactions, including decarboxylation or reactions involving the aromatic ring.[6]

  • Analytical Approach: The most powerful tool for this investigation is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • HPLC-UV: Provides the retention time and UV absorbance of each peak.

    • MS: Provides the mass-to-charge ratio (m/z) of the parent compound and each new peak. By comparing the mass of the degradant to the parent, you can deduce the chemical transformation (e.g., a +16 Da shift implies oxidation).

    • MS/MS: For further structural confirmation, tandem MS (MS/MS) can be used to fragment the degradant ions and analyze their fragmentation patterns, providing clues to the exact site of modification.

Frequently Asked Questions (FAQs)

  • What is the recommended solvent for preparing stock solutions? For initial solubilization, a polar aprotic solvent like DMSO is often effective, especially if aqueous solubility is limited.[13] For subsequent dilutions into aqueous media for experiments, use a relevant biological buffer (e.g., PBS, TRIS) in the pH range of 6.0-8.0 to maintain stability.

  • How should I store my solutions?

    • Short-Term (up to 1 week): Store at 2-8°C, protected from light (amber vials).

    • Long-Term (1 week+): Aliquot solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Is the compound sensitive to temperature and light? Yes. As a general precaution for arylpropanoic acid derivatives, both light and elevated temperatures should be avoided to minimize the risk of photodegradation and thermal degradation.[13][14] Forced degradation studies are the definitive way to quantify these sensitivities.[7]

  • What are the most likely degradation pathways for this molecule? Based on its structure, the primary degradation pathways to investigate are oxidation of the dimethoxyphenyl ring, pH-mediated hydrolysis/rearrangements, and photodegradation. Deamination and decarboxylation are also possible under significant thermal stress.[10][15]

Diagram: Potential Degradation Pathways

G main This compound Aromatic Ring Amino Group Carboxylic Acid prod_oxidation Ring Hydroxylation, etc. main:f0->prod_oxidation prod_ph Racemization, Amide formation? main:f1->prod_ph main:f2->prod_ph prod_photo Decarboxylation, Ring Cleavage? main:f0->prod_photo main:f2->prod_photo prod_thermal Deamination, Decarboxylation main:f1->prod_thermal main:f2->prod_thermal stress_oxidation Oxidative Stress (e.g., H₂O₂, AIBN) stress_oxidation->prod_oxidation stress_ph pH Stress (Acid/Base Hydrolysis) stress_ph->prod_ph stress_photo Photolytic Stress (UV/Vis Light) stress_photo->prod_photo stress_thermal Thermal Stress (Heat) stress_thermal->prod_thermal

Primary chemical moieties and their susceptibility to different stress conditions.

Protocols for Stability Assessment

To ensure the trustworthiness of your results, we provide the following self-validating protocols.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to generate and identify potential degradation products, which is essential for developing a stability-indicating analytical method.[16][17] A degradation of 5-20% is typically targeted to ensure that the degradation products can be reliably detected without completely consuming the parent compound.[7]

Objective: To identify the degradation pathways under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), DMSO, HPLC-grade water

  • Stress Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

  • Equipment: HPLC-UV/MS system, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal: Water (as control). Incubate at 60°C for 48 hours.

    • Photolytic: Spread a thin film of the compound in a petri dish and expose it in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Dissolve the sample for analysis.

  • Sample Preparation: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-MS method (see Protocol 2).

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to identify conditions that produce degradation and to characterize the resulting peaks by their retention times, UV spectra, and mass spectra.

Stress ConditionIncubation Time/Temp% Degradation (Hypothetical)Key Degradant m/z (Hypothetical)
1M HCl24h @ 60°C8.5%m/z 195 (Decarboxylation)
1M NaOH24h @ 60°C15.2%m/z 224 (Isomerization)
3% H₂O₂24h @ RT18.9%m/z 241 (Oxidation, +16 Da)
Heat48h @ 60°C5.1%m/z 208 (Deamination)
Light (ICH Q1B)Per Guideline11.7%m/z 195 (Photodecarboxylation)
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products generated during the forced degradation study.

Instrumentation & Columns:

  • System: HPLC with a UV/PDA detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Method Parameters (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

Validation of the Method:

  • Specificity: Inject all samples from the forced degradation study. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks (Resolution > 2).

  • Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. The peak should be spectrally pure, confirming no co-elution with degradation products.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]

  • ResearchGate. Photoreactivity of the Nonsteroidal Anti-inflammatory 2-Arylpropionic Acids with Photosensitizing Side Effects. [Link]

  • MDPI. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]

  • National Center for Biotechnology Information (PMC). Forced degradation of recombinant monoclonal antibodies: A practical guide. [Link]

  • PubMed. Photoreactivity of the nonsteroidal anti-inflammatory 2-arylpropionic acids with photosensitizing side effects. [Link]

  • SpringerLink. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. [Link]

  • PubMed. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. [Link]

  • ResearchGate. (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • ResearchGate. Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. [Link]

  • PubMed. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. [Link]

  • National Center for Biotechnology Information (PMC). On the pH-optimum of activity and stability of proteins. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • PubMed. Diagnostic evaluation of hypersensitivity reactions to arylpropionic acid derivatives: a descriptive observational study focusing on clinical characteristics and potential risk factors in children. [Link]

  • Journal of the American Chemical Society. pH as a Trigger of Peptide β-Sheet Self-Assembly and Reversible Switching between Nematic and Isotropic Phases. [Link]

  • SpringerLink. Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]

  • The Journal of Chemical Physics. Influence of pH and sequence in peptide aggregation via molecular simulation. [Link]

  • Biomedical Chemistry: Research and Methods. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • National Center for Biotechnology Information (PMC). Hydrothermal Degradation of Amino Acids. [Link]

  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]

  • PubMed. Different Patterns of Response in Hypersensitivity Reactions to Arylpropionic Acid Derivatives. [Link]

  • Cengage. Selected Methods of Analysis. [Link]

  • PubChem. 3-(Dimethylamino)propanoic acid. [Link]

Sources

Technical Support Center: Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. As a key chiral building block in pharmaceutical development, ensuring its purity is paramount. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common impurity-related challenges encountered during its synthesis, with a focus on practical, field-proven insights.

Introduction: Navigating the Synthetic Landscape

The asymmetric synthesis of this compound typically involves a multi-step process. A common and efficient strategy begins with the racemic synthesis of the β-amino acid, followed by an enzymatic kinetic resolution to isolate the desired (R)-enantiomer. This guide will focus on impurities arising from this popular synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Enantiomeric Purity Issues

Question 1: My final product shows a significant peak for the (S)-enantiomer in the chiral HPLC analysis. What are the likely causes and how can I improve the enantiomeric excess (e.e.)?

Answer:

The presence of the undesired (S)-enantiomer is the most common impurity issue in this synthesis. The root cause lies in the efficiency of the enzymatic kinetic resolution step. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Enzyme Activity: The chosen enzyme (e.g., a lipase or acylase) may not be performing optimally under your reaction conditions. Enzyme activity is highly sensitive to pH, temperature, and the presence of co-solvents.

    • Troubleshooting:

      • Verify pH and Temperature: Ensure the reaction buffer pH and temperature are within the optimal range for the specific enzyme used. Even slight deviations can significantly impact enzyme activity and selectivity.[1][2]

      • Enzyme Loading: Inadequate enzyme loading can lead to incomplete resolution. Try incrementally increasing the enzyme concentration.

      • Enzyme Quality: Ensure the enzyme has been stored correctly and has not lost activity. It is advisable to test the activity of a new batch of enzyme with a known standard.

  • Reaction Time: The resolution process is time-dependent. Stopping the reaction too early will result in a lower conversion of the undesired enantiomer, while letting it run for too long might lead to non-selective hydrolysis or product degradation.

    • Troubleshooting:

      • Time Course Study: Perform a time-course study, taking aliquots at different time points and analyzing the e.e. to determine the optimal reaction time for maximum resolution.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or reduced enzyme efficiency.

    • Troubleshooting:

      • Concentration Optimization: Experiment with different substrate concentrations to find the optimal balance between reaction rate and enantioselectivity.

Purification Strategy for Removing the (S)-Enantiomer:

If your final product has a lower than desired e.e., recrystallization is a powerful technique for enrichment.

Parameter Recommendation Rationale
Solvent System A mixture of a good solvent (e.g., water, methanol) and an anti-solvent (e.g., isopropanol, acetone) is often effective.The goal is to find a solvent system where the desired (R)-enantiomer has lower solubility than the racemic mixture or the (S)-enantiomer, allowing it to crystallize out preferentially.
Seeding Seeding the supersaturated solution with a few crystals of the pure (R)-enantiomer can promote selective crystallization.[3]Seeding provides a template for the desired enantiomer to crystallize, improving the efficiency and selectivity of the recrystallization process.
Cooling Rate Slow and controlled cooling is crucial.Rapid cooling can lead to the co-precipitation of both enantiomers, reducing the effectiveness of the purification.

Protocol for Enantiomeric Enrichment by Recrystallization:

  • Dissolve the impure this compound in a minimal amount of a hot solvent (e.g., water or a methanol/water mixture).

  • Slowly add an anti-solvent (e.g., isopropanol) until the solution becomes slightly turbid.

  • Heat the mixture gently until the solution is clear again.

  • Allow the solution to cool down slowly to room temperature, and then further cool in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Analyze the enantiomeric purity of the crystals and the mother liquor by chiral HPLC to assess the efficiency of the enrichment.

Category 2: Process-Related Impurities

Question 2: I've identified unreacted N-acetyl-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid in my final product after enzymatic resolution. How can I remove it?

Answer:

The presence of the N-acetylated starting material indicates incomplete enzymatic hydrolysis. While optimizing the enzymatic reaction is the primary solution, post-reaction purification is also necessary.

  • Cause: This is a clear indication of incomplete enzymatic conversion of the racemic N-acetyl starting material. This could be due to the reasons mentioned in Question 1 (suboptimal enzyme activity, insufficient reaction time, etc.).

  • Purification Strategy: The difference in acidity between the free amino acid and the N-acetylated amino acid can be exploited for separation.

    • Acid-Base Extraction:

      • Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate). The free amino acid will be more soluble in this aqueous phase.

      • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the less polar N-acetylated impurity.

      • Carefully acidify the aqueous phase with a dilute acid (e.g., HCl) to precipitate the pure this compound.

      • Filter, wash with cold water, and dry the purified product.

Question 3: My synthesis starts with 3,5-dimethoxybenzaldehyde. What impurities from this starting material should I be aware of, and how can they affect my synthesis?

Answer:

The purity of your starting aldehyde is critical, as impurities can be carried through the synthetic sequence and complicate purification.

  • Common Impurities in 3,5-Dimethoxybenzaldehyde:

    • 3,5-Dimethoxybenzoic Acid: This is a common impurity formed by the oxidation of the aldehyde.[4][5] Its presence can interfere with reactions involving the aldehyde group and introduce an acidic impurity into your product stream.

    • Other Isomers: Depending on the synthetic route used to prepare the aldehyde, trace amounts of other dimethoxybenzaldehyde isomers may be present.

  • Impact on Synthesis:

    • The corresponding impurities (e.g., 3,5-dimethoxybenzoic acid) may react in subsequent steps, leading to the formation of undesired byproducts.

    • These impurities can complicate the purification of intermediates and the final product.

  • Troubleshooting and Prevention:

    • Starting Material Quality Check: Always verify the purity of your 3,5-dimethoxybenzaldehyde by techniques like GC-MS or NMR before use.

    • Purification of the Aldehyde: If significant impurities are detected, consider purifying the aldehyde by recrystallization or column chromatography.

    • Storage: Store 3,5-dimethoxybenzaldehyde under an inert atmosphere and protected from light to minimize oxidation.

Visualizing the Process: Synthetic and Impurity Formation Pathways

To provide a clearer understanding of the synthetic process and potential pitfalls, the following diagrams illustrate the key steps and the origin of common impurities.

Caption: General synthetic workflow for this compound.

Caption: Logical relationship between synthesis stages and the origin of common impurities.

Analytical Protocols

Chiral HPLC Method for Enantiomeric Purity Determination:

A robust chiral HPLC method is essential for monitoring the progress of the resolution and for the final purity assessment of the product.

Parameter Typical Conditions
Column Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, or macrocyclic glycopeptide-based like Chirobiotic T)
Mobile Phase A mixture of an organic solvent (e.g., ethanol, isopropanol) and an acidic aqueous buffer (e.g., formic acid or trifluoroacetic acid in water).
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 270 nm)
Column Temperature 25 - 40 °C

Note: The exact conditions will need to be optimized for your specific HPLC system and column.

References

  • Chem-Impex. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • U.S. Patent No. 5,965,432. (1999). Method for improving optical purity of an amine compound.
  • Ferreira, P., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 433.
  • Pellissier, H. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Tetrahedron, 69(38), 8141-8171.
  • SIELC Technologies. (n.d.). Separation of 3-(3,4-Dimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Patent Application Publication No. 2013/0095535 A1. (2013). Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide.
  • Gontero, B. (2016). Answer to "Can somebody help me in troubleshooting in analysis of Enzyme kinetics parameters?". ResearchGate. Retrieved from [Link]

  • Creation.com. (2023). Enantiomeric amplification of L amino acids: part 3—using chiral impurities. Retrieved from [Link]

  • Zhang, Y., et al. (2008). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. Journal of the Chinese chemical society, 55(4), 868-872.
  • Li, Z., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(11), 101115.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]

Sources

Protocol optimization for experiments with (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile beta-amino acid. Here, you will find scientifically grounded protocols, explanations for experimental choices, and solutions to common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a dry and cool place. Refrigeration at 2-8°C is recommended for short-term storage. For long-term storage, it is advisable to keep it at -20°C. If the compound is in solution, it should be stored at -20°C or -80°C to prevent degradation.[1][2][3] Avoid repeated freeze-thaw cycles by aliquoting solutions into smaller, single-use vials.

Q2: What is the best solvent to dissolve this compound?

A2: Due to its zwitterionic nature and the presence of a hydrophobic dimethoxyphenyl group, this compound exhibits poor solubility in water.[4] For preparing stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended.[4][5] For biological assays, a common practice is to prepare a high-concentration stock in 100% DMSO and then dilute it into the aqueous buffer to the final working concentration.[4]

Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I resolve this?

A3: This is a common phenomenon known as "precipitation upon dilution" and occurs when the compound is not sufficiently soluble in the final aqueous environment.[4] To address this, you can try the following:

  • Lower the final concentration: The most direct solution is to reduce the final concentration of the compound in your assay.

  • Increase the percentage of organic co-solvent: If your experiment allows, slightly increasing the percentage of DMSO in the final aqueous solution can enhance solubility.

  • Use a different buffer or adjust the pH: The solubility of amino acids is pH-dependent.[4] Experimenting with different buffers or adjusting the pH of your current buffer may improve solubility.

  • Employ sonication: After dilution, sonicating the solution can help to redissolve fine precipitates.[4]

Section 2: Troubleshooting Guide for Experimental Protocols

This section provides detailed troubleshooting for specific experimental challenges you may encounter.

Protocol for Solubilization of this compound

Issue: Difficulty in dissolving the compound for experimental use.

Underlying Cause: The combination of a polar amino acid backbone and a nonpolar aromatic ring system can lead to poor solubility in many common solvents.

Step-by-Step Protocol for Solubilization:

  • Solvent Selection: Begin with an appropriate organic solvent. DMSO and DMF are generally good starting points.[4][5]

  • Initial Dissolution: Add the desired volume of solvent to the solid compound.

  • Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. This provides energy to break up the solid lattice.[4]

  • Gentle Warming: If solids persist, gentle warming of the solution up to 40°C can be applied. Be cautious with temperature to avoid any potential degradation.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before use.

Data Presentation: Qualitative Solubility of Similar Amino Acid Derivatives

SolventSolubilityReference
WaterPoor[4]
MethanolModerately Soluble[5]
EthanolModerately Soluble[5]
DMSOHighly Soluble[4]
DMFHighly Soluble[4][5]

Experimental Workflow: Solubilization Protocol

G start Start with solid compound add_solvent Add DMSO or DMF start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate for 5-10 minutes check1->sonicate No end Solution ready for use check1->end Yes check2 Is it fully dissolved? sonicate->check2 warm Gently warm to 40°C check2->warm No check2->end Yes check3 Is it fully dissolved? warm->check3 check3->end Yes fail Insoluble, consider alternative solvent check3->fail No

Caption: A stepwise workflow for dissolving this compound.

Troubleshooting Peptide Synthesis: Incorporating a Sterically Hindered Beta-Amino Acid

Issue: Low coupling efficiency or incomplete reaction when incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS).

Underlying Cause: The bulky 3,5-dimethoxyphenyl group presents significant steric hindrance, which can slow down the kinetics of the coupling reaction. Beta-amino acids, in general, can also exhibit different reactivity compared to their alpha-amino acid counterparts.

Recommended Protocol for Coupling:

  • Choice of Coupling Reagent: For sterically hindered amino acids, standard coupling reagents like DIC/HOBt may not be sufficient. More potent activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[6][7]

  • Reagent Stoichiometry: Use a higher excess of the amino acid and coupling reagents. A 3-5 fold excess over the resin loading is a good starting point.

  • Reaction Time: Extend the coupling time. Monitor the reaction using a qualitative test like the Kaiser test. If the test remains positive after 2 hours, a second coupling may be necessary.

  • Double Coupling: If the coupling remains incomplete, perform a second coupling with a fresh solution of the amino acid and coupling reagents.

  • Solvent Choice: NMP (N-Methyl-2-pyrrolidone) can be a better solvent than DMF for difficult couplings as it has a higher boiling point and can disrupt secondary structures.

Troubleshooting Guide: Low Coupling Efficiency

ObservationPotential CauseRecommended Solution
Positive Kaiser test after 2 hoursSteric hindrance slowing the reactionExtend coupling time to 4 hours or overnight.
Persistent positive Kaiser testIncomplete reactionPerform a double coupling.
Resin shrinkingPeptide aggregationSwitch to NMP as the solvent. Consider using a resin with better swelling properties.[8]

Experimental Workflow: Optimized Coupling of Hindered Beta-Amino Acid

G start Deprotected resin add_aa Add 3-5 eq. of amino acid and HATU/HBTU in NMP start->add_aa react Couple for 2 hours add_aa->react kaiser_test Kaiser Test react->kaiser_test wash Wash resin kaiser_test->wash Negative double_couple Perform a second coupling kaiser_test->double_couple Positive next_cycle Proceed to next cycle wash->next_cycle double_couple->react G cluster_0 Primary Factors cluster_1 Secondary Optimization CSP Chiral Stationary Phase (e.g., Teicoplanin) MobilePhase Mobile Phase Composition (Organic/Aqueous Ratio, pH) CSP->MobilePhase Temperature Column Temperature MobilePhase->Temperature FlowRate Flow Rate Temperature->FlowRate

Caption: Key factors to consider for chiral HPLC method development.

Section 3: Characterization Data

While specific experimental data for this compound is not widely published, below is a table of expected NMR chemical shifts based on the analysis of similar compounds.

Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomExpected ¹H ShiftExpected ¹³C ShiftRationale
Aromatic CH6.5 - 7.0100 - 110Protons and carbons on the dimethoxy-substituted phenyl ring.
Aromatic C-O-158 - 162Aromatic carbons directly attached to the methoxy groups.
Methoxy CH₃~3.8~55Protons and carbons of the two methoxy groups.
α-CH4.0 - 4.550 - 55The chiral proton and carbon at the amino-substituted position.
β-CH₂2.5 - 3.040 - 45The methylene protons and carbon adjacent to the carboxylic acid.
Carboxyl C=O-170 - 175The carbon of the carboxylic acid group.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. [9][10][11]

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available from: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Available from: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC. Available from: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link]

  • 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182. PubChem. Available from: [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. Available from: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available from: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available from: [Link]

  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. Available from: [Link]

  • A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

  • Aggregation Rules of Short Peptides. PMC. Available from: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Available from: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Sciences. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available from: [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Available from: [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Available from: [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This document provides in-depth troubleshooting and practical solutions for a common experimental hurdle: the compound's poor solubility in aqueous solutions. Our goal is to equip you with the foundational knowledge and step-by-step protocols to handle this molecule effectively, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of this compound. Understanding the 'why' is crucial for effective troubleshooting.

Q1: Why is this compound poorly soluble in neutral aqueous solutions (e.g., water, PBS pH 7.4)?

A1: The poor aqueous solubility arises from a combination of two key structural features: its zwitterionic nature and its hydrophobic moiety.

  • Zwitterionic Character: Like other amino acids, this molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH)[1]. In solid form and at its isoelectric point (pI) in solution, the molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). These opposing charges lead to strong intermolecular electrostatic attractions, creating a stable crystal lattice that is difficult for water molecules to break apart. The lowest solubility for an amino acid is typically observed at its isoelectric point, where the net charge is zero[2][3].

  • Hydrophobic Moiety: The presence of the 3,5-dimethoxyphenyl ring introduces a significant non-polar, hydrophobic character to the molecule. This bulky, greasy region has a low affinity for polar water molecules, further contributing to its limited solubility.

Q2: What is the most critical parameter to control when trying to dissolve this compound?

A2: The pH of the solution is the single most important parameter. By adjusting the pH away from the compound's isoelectric point (pI), you can shift its ionization state from a neutral zwitterion to a charged species (either a cation or an anion). These charged forms are significantly more soluble in water due to stronger ion-dipole interactions with water molecules.

Q3: How does pH adjustment increase solubility?

A3: The mechanism is based on fundamental acid-base chemistry.

  • In Acidic Conditions (pH < pI): Adding an acid (e.g., HCl) protonates the carboxylate group (-COO⁻) to its neutral form (-COOH). This leaves the positively charged ammonium group (-NH₃⁺), resulting in the molecule carrying a net positive charge. This cationic salt form is readily solvated by water.

  • In Basic Conditions (pH > pI): Adding a base (e.g., NaOH) deprotonates the ammonium group (-NH₃⁺) to its neutral form (-NH₂). This leaves the negatively charged carboxylate group (-COO⁻), resulting in the molecule carrying a net negative charge. This anionic salt form is also highly soluble in water.

The relationship between pH and the ionization state of the molecule is visualized below.

cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 10) low_ph Cationic Form (High Solubility) R-CH(NH3+)-CH2-COOH pi Zwitterionic Form (Poor Solubility) R-CH(NH3+)-CH2-COO- low_ph->pi + OH- pi->low_ph + H+ high_ph Anionic Form (High Solubility) R-CH(NH2)-CH2-COO- pi->high_ph + OH- high_ph->pi + H+

Caption: pH-dependent ionization states of the amino acid.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering difficulties dissolving this compound, follow this logical workflow. Start with the simplest and most common method (pH adjustment) before proceeding to alternative approaches.

start Start: Compound Undissolved in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust check_ph Is the target pH compatible with your experiment? ph_adjust->check_ph Yes cosolvent Strategy 2: Use of Co-solvents ph_adjust->cosolvent No, still insoluble success Problem Solved: Compound Dissolved check_ph->success Yes check_ph->cosolvent No check_cosolvent Is the co-solvent compatible with your assay/system? cosolvent->check_cosolvent Yes salt_formation Strategy 3 (Advanced): Salt Formation Screening cosolvent->salt_formation No, still insoluble check_cosolvent->success Yes check_cosolvent->salt_formation No salt_formation->success Yes contact Consult Technical Support for advanced strategies (e.g., surfactants, complexation) salt_formation->contact No

Caption: Troubleshooting workflow for solubility enhancement.

Strategy 1: pH Adjustment

This should always be your first approach. The goal is to prepare a concentrated stock solution at an acidic or basic pH and then dilute it into your final experimental medium.

Protocol: Preparation of a 10 mM Acidic Stock Solution

  • Weigh Compound: Weigh out the required amount of this compound (MW: 225.24 g/mol ) for your desired volume and concentration. For 10 mL of a 10 mM solution, you need 22.52 mg.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). The compound will likely form a slurry.

  • Acidify: While stirring, add 1 M HCl dropwise. Monitor the suspension. As the pH drops, the solid will begin to dissolve.

  • Check for Clarity: Continue adding HCl until the solution becomes completely clear. Use a calibrated pH meter to check that the pH is in the acidic range (typically pH 1-2).

  • Adjust Final Volume: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., 10 mL).

  • Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm filter that is compatible with acidic solutions (e.g., PVDF or PES).

Note on Neutralization: When you dilute this acidic stock into a larger volume of a buffered solution (e.g., PBS pH 7.4), the buffer should have sufficient capacity to neutralize the small amount of acid added, bringing the final pH close to the buffer's target. Always verify the final pH of your experimental solution.

Strategy 2: Use of Co-solvents

If pH adjustment is not compatible with your experimental design (e.g., in cell-based assays where extreme pH is toxic), a co-solvent can be used. Co-solvents enhance solubility by reducing the polarity of the solvent system[4][5].

Protocol: Preparation of a Stock Solution in DMSO

  • Select Co-solvent: Dimethyl sulfoxide (DMSO) is a powerful and common choice. Other options include Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG400). A structurally similar compound has shown high solubility in DMSO[6].

  • Dissolve Compound: Add the weighed compound directly to 100% of the co-solvent (e.g., 22.52 mg into 1 mL of DMSO for a 100 mM stock).

  • Promote Dissolution: Gently warm (to 37°C) and/or vortex the solution to aid dissolution. Sonication can also be effective[6].

  • Dilution: This concentrated stock can then be serially diluted into your aqueous experimental buffer.

Critical Consideration: Ensure the final concentration of the co-solvent in your experiment is low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts or toxicity.

Co-solventTypical Starting Stock ConcentrationNotes
DMSO 10-100 mMWidely used, high solubilizing power. Can be toxic to cells at >1%.
Ethanol 10-50 mMLess toxic than DMSO but also generally less powerful.
PEG400 1-20 mMGood for in vivo formulations; lower toxicity profile.
Propylene Glycol 1-20 mMCommon pharmaceutical excipient.
Strategy 3 (Advanced): Salt Formation

For drug development professionals seeking a long-term solution for formulation, converting the parent molecule into a stable, highly soluble salt is a standard industry practice[7][8][9]. This involves reacting the compound with a suitable acid or base to create a new chemical entity with superior physicochemical properties[10][11].

Conceptual Workflow:

  • Counter-ion Screening: The compound is reacted with a library of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate for a basic group; sodium, potassium, calcium for an acidic group).

  • Characterization: The resulting solids are isolated and characterized for key properties, including:

    • Aqueous solubility

    • Dissolution rate

    • Crystallinity (via XRPD)

    • Hygroscopicity (moisture uptake)

    • Chemical and physical stability

  • Selection: The salt form that provides the optimal balance of solubility, stability, and manufacturability is selected for further development.

This process is a comprehensive undertaking and typically falls under the purview of a dedicated formulation or medicinal chemistry team.

References

  • Uversky, V. N., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ferreira, O., et al. (2012). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Preprints.org. Available at: [Link]

  • S, L., & K, S. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]

  • Haim, M. B., et al. (2007). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Cowell, P. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? SA Pharmaceutical Journal. Available at: [Link]

  • Shete, A., et al. (2022). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. (2025). ResearchGate. Available at: [Link]

  • Tran, P. H. L., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Musan, V., & Brkljača, R. (2014). Solubility-Modifying Power of Zwitterionic Salts. Angewandte Chemie International Edition. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Available at: [Link]

  • Liu, H., et al. (2020). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Solubility of Things. (n.d.). Beta-alanine. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jadhav, N., et al. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. Available at: [Link]

  • Lee, J.-H., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • Principles of Salt Formation. (2025). ResearchGate. Available at: [Link]

Sources

Technical Support Center: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This document provides in-depth guidance on the proper storage, handling, and use of this compound, designed for researchers, scientists, and drug development professionals. As a specialized amino acid derivative, its unique properties require careful consideration to ensure experimental success and maintain compound integrity. This guide is structured to address common challenges and frequently asked questions encountered in the field.

Compound Profile

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center and a dimethoxy-substituted phenyl ring, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and other bioactive molecules.[1][2]

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₅NO₄Derived from structure
Molecular Weight 225.24 g/mol [3][4]
Appearance Typically a white to off-white or beige solid powder[5]
Primary Applications Peptide synthesis, drug discovery, neuropharmacology research[1][6]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: How should I properly store this compound upon receipt?

A: Proper storage is critical to maintain the long-term stability and purity of the compound. Upon receipt, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3][7] For long-term storage, keeping it in a desiccator within the refrigerated environment is best practice to protect it from moisture. The compound should also be kept in a dry, well-ventilated place.[5]

  • Causality: Refrigeration slows down potential degradation pathways. The amino and carboxylic acid moieties can make the compound slightly hygroscopic; therefore, protection from moisture prevents clumping and potential hydrolysis of impurities.

Q2: What are the essential safety precautions when handling this powder?

A: While specific hazard data for this isomer is limited, compounds with similar structures are known to cause skin, eye, and respiratory irritation.[3][8][9] Therefore, standard laboratory safety protocols should be strictly followed. Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[3][10] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[7][10] Avoid dust formation during handling.[3][7] After handling, wash hands thoroughly.[3][7]

  • Self-Validation: Adherence to these PPE and handling standards is the first line of defense in preventing accidental exposure and ensuring a safe laboratory environment.

Q3: My compound has a slight beige or brownish tint. Is it still usable?

A: A brownish discoloration can be an indicator of oxidation, a common issue with compounds containing phenol-like (dimethoxybenzene) and amino groups.[11] While a slight off-white or beige color may be normal for some batches[5], a noticeable change from its initial appearance or the development of a dark color suggests degradation. If you observe this, it is recommended to run a purity check (e.g., HPLC, NMR) before use in a critical experiment.

  • Expert Insight: Oxidation often creates impurities that can interfere with biological assays or complicate reaction chemistry. To prevent this, always store the compound under an inert atmosphere (like argon or nitrogen) if possible, especially after the container has been opened.

Q4: I'm struggling to dissolve the compound in my aqueous buffer. What should I do?

A: This is the most frequently encountered issue. Due to its zwitterionic nature (containing both an acidic carboxyl group and a basic amino group), the compound's solubility is highly pH-dependent and often poor in neutral water.

  • For Aqueous Solutions: Adjusting the pH is the most effective strategy. Solubility typically increases significantly in acidic conditions (pH < 2), which protonates the amino group, or in basic conditions (pH > 10), which deprotonates the carboxylic acid group.[11] See Protocol 2 for a detailed method.

  • For Organic Solvents: The compound is generally soluble in polar aprotic solvents like DMSO and DMF.[11] Preparing a concentrated stock solution in one of these solvents is a common and effective practice.

Q5: What are the recommended disposal procedures for this compound?

A: Unused material and its containers should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[3] It should be collected in a suitable, closed container for disposal.[3]

Troubleshooting Guides

Guide 1: Overcoming Solubility Challenges

Inconsistent results can often be traced back to incomplete solubilization of the compound. Follow this guide to troubleshoot dissolution issues.

The following diagram outlines a logical workflow for achieving complete dissolution of this compound for your experiments.

G start Start: Need to dissolve compound is_aqueous Is an aqueous solution required? start->is_aqueous use_dmso Prepare a concentrated stock in DMSO or DMF. (See Protocol 1) is_aqueous->use_dmso No check_solubility Add compound to aqueous buffer (e.g., PBS, Tris) is_aqueous->check_solubility Yes success Solution ready for use. Dilute stock as needed. use_dmso->success ph_adjust Prepare aqueous solution by pH adjustment. (See Protocol 2) ph_adjust->success is_dissolved Does it dissolve completely? check_solubility->is_dissolved is_dissolved->success Yes troubleshoot Troubleshoot: Incomplete Dissolution is_dissolved->troubleshoot No try_sonication 1. Gently warm (to 37°C) and/or sonicate. (Caution: monitor for degradation) troubleshoot->try_sonication check_again Does it dissolve now? try_sonication->check_again check_again->success Yes consider_ph 2. Adjust pH. Try pH 2 (with HCl) or pH 10 (with NaOH). (Verify compatibility with experiment) check_again->consider_ph No final_check Is it soluble now? consider_ph->final_check final_check->success Yes use_organic Conclusion: Direct aqueous dissolution is not feasible. Use an organic stock (DMSO/DMF). final_check->use_organic No

Caption: Troubleshooting workflow for dissolving the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is recommended when the final experimental medium can tolerate a small percentage of DMSO (typically ≤0.5%).

  • Preparation: Work in a chemical fume hood. Wear appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any solid particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment

Use this protocol when an organic solvent is not permissible in your experiment.

  • Preparation: Work in a sterile environment. Wear appropriate PPE.

  • Weighing: Accurately weigh the compound into a sterile container.

  • Initial Suspension: Add a portion (approx. 80%) of the final required volume of purified water or your desired buffer (e.g., PBS). The compound will likely not dissolve and will form a suspension.

  • pH Adjustment (Acidic):

    • While stirring, slowly add 1N HCl dropwise to the suspension.

    • Monitor the pH continuously. The solid should dissolve as the pH drops below 3.

    • Stop adding acid once the solution is clear.

  • pH Adjustment (Basic):

    • Alternatively, while stirring, slowly add 1N NaOH dropwise to the suspension.

    • The solid should dissolve as the pH rises above 10.

    • Stop adding base once the solution is clear.

  • Final Volume: Once the compound is fully dissolved, adjust the solution to the final target volume with the remaining water or buffer.

  • Final pH Check: Re-check the pH and adjust if necessary. Be aware that readjusting the pH back towards neutral may cause the compound to precipitate out of solution.

  • Sterilization & Storage: Sterilize the solution using a 0.22 µm syringe filter. Store at 2-8°C. Use freshly prepared solutions for best results.

References

  • AA Blocks. (2025). Safety Data Sheet: (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from AA Blocks. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from MDPI. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from Carl ROTH. [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Modern Peptide Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-3-Amino-3-(3-hydroxyphenyl)propionic Acid: A Key Building Block in Peptide Synthesis and Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Analysis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding to diagnose and resolve common challenges encountered during the chromatographic analysis of this and similar β-amino acids.

Understanding the Analyte: A Foundation for Success

This compound is a chiral β-amino acid. Its structure presents a unique set of challenges and opportunities for HPLC method development. As a zwitterionic molecule, it possesses both a basic amino group and an acidic carboxylic acid group. This amphoteric nature means its charge state is highly dependent on the pH of the mobile phase, which in turn profoundly impacts its retention and peak shape in reversed-phase HPLC.[1][2][3]

Physicochemical Properties (Estimated)
PropertyEstimated Value/CharacteristicRationale/Supporting Evidence
Molecular Weight ~225.24 g/mol Based on the molecular formula C₁₁H₁₅NO₄.
pKa₁ (Carboxylic Acid) ~3.5 - 4.5Typical range for the carboxylic acid group of β-amino acids.
pKa₂ (Amine) ~9.0 - 10.0Typical range for the amino group of β-amino acids.
Isoelectric Point (pI) ~6.2 - 7.2Calculated as (pKa₁ + pKa₂)/2. At this pH, the analyte has a net neutral charge and minimum aqueous solubility.
Solubility Soluble in aqueous acidic and basic solutions, and polar organic solvents like methanol and DMSO. Sparingly soluble in water at its pI and in non-polar organic solvents.The zwitterionic nature dictates pH-dependent aqueous solubility. The phenylpropanoic acid core provides some organic solubility.[4]
UV Absorbance Expected λₘₐₓ ~270-280 nmDue to the dimethoxyphenyl chromophore.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the HPLC analysis of this compound.

Q1: Why am I seeing poor retention of my compound on a C18 column?

A1: Poor retention of this polar, zwitterionic compound on a traditional C18 column is a common issue.[5][6] At mid-range pH values (e.g., pH 4-8), the molecule may have a net neutral charge or be ionized, making it highly polar and less likely to interact with the hydrophobic stationary phase.

  • Causality: In its zwitterionic form, the molecule is highly polar and has limited affinity for the non-polar C18 stationary phase.

  • Solution: To increase retention, you need to shift the equilibrium towards a more hydrophobic form of the analyte. This can be achieved by adjusting the mobile phase pH. Lowering the pH to well below the pKa of the carboxylic acid group (e.g., pH < 2.5) will protonate the carboxylate, reducing the molecule's overall polarity and increasing its interaction with the stationary phase.[1][3]

Q2: My peak shape is very broad and tailing. What is the cause and how can I fix it?

A2: Peak tailing is a frequent problem when analyzing basic compounds like this amino acid on silica-based columns.[7][8][9]

  • Causality: The primary cause is often secondary interactions between the protonated amino group of the analyte and acidic silanol groups on the surface of the silica stationary phase. These interactions lead to a mixed-mode retention mechanism, resulting in tailing peaks.

  • Solutions:

    • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[10]

    • Use of a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups, which significantly improves peak shape for basic compounds.

    • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. However, TEA can suppress ionization in mass spectrometry.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based column or one with a polar-embedded phase, which are less prone to silanol interactions.

Q3: How do I achieve chiral separation of the (R) and (S) enantiomers?

A3: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP).

  • Causality: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates transient diastereomeric complexes with the enantiomers, which have different energies and stabilities, allowing for their separation.

  • Recommended Approach: For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are highly effective.[11][12][13] These phases offer multiple interaction modes (hydrogen bonding, ionic interactions, and steric hindrance) that facilitate chiral recognition.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex issues you may encounter.

Problem 1: Irreproducible Retention Times

Symptoms: Retention times drift or are inconsistent between injections or runs.

Troubleshooting Workflow:

start Irreproducible Retention Times check_equilibration Is the column fully equilibrated? start->check_equilibration check_mobile_phase Is the mobile phase stable? check_equilibration->check_mobile_phase Yes solution_equilibration Increase equilibration time. check_equilibration->solution_equilibration No check_temp Is the column temperature controlled? check_mobile_phase->check_temp Yes solution_mobile_phase Prepare fresh mobile phase daily. Use a buffer. check_mobile_phase->solution_mobile_phase No check_pump Is the pump performance consistent? check_temp->check_pump Yes solution_temp Use a column oven. check_temp->solution_temp No solution_pump Degas mobile phase. Check for leaks and service pump. check_pump->solution_pump No

Caption: Troubleshooting workflow for irreproducible retention times.

  • Detailed Explanation:

    • Column Equilibration: Chiral separations and methods with buffered mobile phases often require longer equilibration times. Ensure at least 10-20 column volumes of the mobile phase have passed through the column before starting your analysis.

    • Mobile Phase Stability: The pH of unbuffered or weakly buffered mobile phases can change over time due to the absorption of atmospheric CO₂. Prepare fresh mobile phase daily and use a buffer with a pKa within +/- 1 pH unit of your target pH.[3]

    • Temperature Control: Small fluctuations in ambient temperature can affect retention times. A column oven provides a stable thermal environment.

    • Pump Performance: Air bubbles in the pump head or leaks in the system can cause flow rate fluctuations. Ensure proper degassing of the mobile phase and regularly check for leaks.

Problem 2: Split or Shouldered Peaks

Symptoms: The main peak is accompanied by a smaller peak on its front or tail, or the peak appears to be split into two.

Troubleshooting Workflow:

start Split or Shouldered Peaks check_frit Is the column inlet frit blocked? start->check_frit check_void Is there a void at the column head? check_frit->check_void No solution_frit Reverse flush the column (if permissible). Replace the frit or the column. check_frit->solution_frit Yes check_solvent Is the sample solvent compatible with the mobile phase? check_void->check_solvent No solution_void Replace the column. check_void->solution_void Yes solution_solvent Dissolve the sample in the mobile phase. check_solvent->solution_solvent Yes

Caption: Troubleshooting workflow for split or shouldered peaks.

  • Detailed Explanation:

    • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing a distorted flow path and split peaks. Filtering all samples and mobile phases is crucial.

    • Column Void: A void at the head of the column can occur due to pressure shocks or dissolution of the silica bed at high pH. This also leads to a non-uniform flow path.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Recommended Starting HPLC Method (Chiral Separation)

This method provides a robust starting point for the chiral separation of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column Macrocyclic glycopeptide-based CSP (e.g., Teicoplanin-based, 5 µm, 4.6 x 250 mm)Proven effectiveness for chiral separation of underivatized amino acids.[11][12][13]
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (Gradient)Formic acid maintains a low pH to ensure good peak shape and retention on reversed-phase. The gradient elution will help in eluting the compound with a reasonable run time.
Gradient 10% to 50% Acetonitrile over 20 minutesA starting point to balance retention and run time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection UV at 275 nmBased on the dimethoxyphenyl chromophore.
Injection Volume 5-10 µLTo avoid column overload.
Sample Diluent Initial mobile phase composition (10% Acetonitrile in 0.1% Formic Acid)Ensures good peak shape.
Experimental Protocol: Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase to prepare a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the working standard through a 0.45 µm syringe filter before injection.

References

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Quora. (2021). How does pH affect the results of HPLC results? Retrieved from [Link]

  • LCGC International. (2011). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Chromatography Today. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubMed. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Retrieved from [Link]

  • Semantic Scholar. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Analysis of Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2013). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Waters. (2020). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]

  • ResearchGate. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • PMC. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid and Other Notable β-Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the exploration of non-natural amino acids has opened new avenues for the design of novel therapeutics with enhanced pharmacological profiles. Among these, β-amino acids have garnered significant interest due to their ability to form stable secondary structures in peptides and their diverse biological activities.[1] This guide provides a detailed comparison of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid , a synthetically accessible β-aryl-amino acid, with other key β-amino acids, offering insights for researchers, scientists, and drug development professionals.

Introduction to β-Amino Acids: A Structural Paradigm Shift

β-Amino acids are structural isomers of the proteinogenic α-amino acids, characterized by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle structural alteration has profound implications, rendering peptides containing them resistant to proteolytic degradation and enabling the formation of unique helical and sheet-like structures.[1] Their utility spans from acting as chiral building blocks to forming the core of pharmacologically active molecules with applications including antimicrobial, anticancer, and neurological treatments.[2]

In Focus: this compound

This compound is a chiral, non-proteinogenic β-amino acid featuring a dimethoxy-substituted phenyl ring. This substitution pattern is of particular interest in medicinal chemistry as methoxy groups can influence a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. While specific biological data for this compound is not extensively published, its structural motifs are present in a variety of biologically active compounds.

Physicochemical Characteristics

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the 3,5-dimethoxyphenyl ring, a multiplet for the benzylic proton (the stereocenter), diastereotopic protons for the adjacent methylene group, and singlets for the two methoxy groups.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the two carbons of the propanoic acid backbone, the aromatic carbons (with unique shifts for the methoxy-substituted and unsubstituted positions), and the methoxy carbons.

A Comparative Analysis with Key β-Amino Acids

To contextualize the potential of this compound, it is instructive to compare it with other well-characterized β-amino acids that have established roles in research and medicine.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Biological Target/Role
This compound 225.24 (calculated)Data not availablePutative neuromodulatory/pharmacological applications
3-Aminopropanoic Acid (β-Alanine) 89.09207 (decomposes)[3]Precursor to carnosine, pH buffer in muscle[4]
(R)-Baclofen 213.66206-208GABA-B receptor agonist
(S)-Pregabalin 159.23194-196α2δ subunit of voltage-gated calcium channels
Phenibut 179.22252.5 (decomposes)GABA-B receptor agonist
3-Aminopropanoic Acid (β-Alanine)

The simplest β-amino acid, β-alanine, is a naturally occurring compound that serves as a fundamental building block for the dipeptide carnosine in muscle tissue.[4] Unlike the other compounds in this guide, its primary biological role is not as a direct neuromodulator but as a component for enhancing muscle buffering capacity. It is highly soluble in water (54.5 g/100 mL).[3]

(R)-Baclofen

Baclofen is a structural analog of the neurotransmitter GABA and functions as a selective agonist of the GABA-B receptor. This interaction leads to muscle relaxation, and it is clinically used as a muscle relaxant to treat spasticity. The presence of the p-chlorophenyl group is crucial for its activity.

(S)-Pregabalin

Pregabalin, marketed as Lyrica, is a widely prescribed medication for neuropathic pain, fibromyalgia, and certain types of seizures. Although structurally related to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ subunit of voltage-gated calcium channels, modulating calcium influx and reducing the release of excitatory neurotransmitters.

Phenibut

Phenibut is another GABA analog that acts as a GABA-B receptor agonist. It is known for its anxiolytic and nootropic effects. The phenyl ring in its structure facilitates its passage across the blood-brain barrier.

Experimental Protocols

Representative Synthesis of a 3-Aryl-β-Amino Acid

While a specific protocol for this compound is not detailed in readily available literature, a general and robust one-pot method for the synthesis of 3-amino-3-arylpropanoic acids can be adapted. This method, a variation of the Rodionov reaction, provides a straightforward approach for researchers.

Protocol: One-Pot Synthesis of 3-Amino-3-phenylpropanoic Acid

This protocol is adapted from a general procedure for the synthesis of 3-amino-3-arylpropanoic acids.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (1.0 N)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (3.20 g, 30.0 mmol), malonic acid (3.10 g, 30.2 mmol), and ammonium acetate (3.10 g, 40.2 mmol) in 50.0 mL of ethanol.

  • Heat the suspension to reflux and maintain for 8 hours.

  • Cool the reaction mixture to room temperature. A white precipitate should form.

  • Collect the white precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the crude amino acid under reduced pressure.

  • For further purification, the crude product can be dissolved in 1.0 N HCl and then evaporated to dryness, followed by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices: The use of ammonium acetate provides both the ammonia source for the amine and the basic conditions to facilitate the Knoevenagel condensation between benzaldehyde and malonic acid. The subsequent Michael addition of ammonia and decarboxylation occur in the same pot, making this an efficient process. Ethanol is a suitable solvent that allows for the dissolution of reactants at reflux while enabling the product to precipitate upon cooling.

Synthesis_Workflow General Workflow for 3-Aryl-β-Amino Acid Synthesis Reactants Aryl Aldehyde + Malonic Acid + Ammonium Acetate Reflux Reflux in Ethanol Reactants->Reflux One-Pot Reaction Cooling Cooling & Precipitation Reflux->Cooling Product Formation Filtration Filtration & Washing Cooling->Filtration Isolation Purification Purification (e.g., Recrystallization) Filtration->Purification Crude Product Product 3-Aryl-β-Amino Acid Purification->Product Pure Product

Caption: A generalized workflow for the one-pot synthesis of 3-aryl-β-amino acids.

Mechanistic Insights into Biological Activity

The selected comparator compounds exhibit distinct mechanisms of action, highlighting the diverse pharmacology of β-amino acids.

MoA_Comparison Mechanisms of Action of Selected β-Amino Acids cluster_gaba GABAergic Modulation cluster_ca Calcium Channel Modulation Baclofen Baclofen GABAB_Receptor GABA-B Receptor Baclofen->GABAB_Receptor Agonist Phenibut Phenibut Phenibut->GABAB_Receptor Agonist Muscle_Relaxation Muscle Relaxation GABAB_Receptor->Muscle_Relaxation Leads to Pregabalin Pregabalin VGCC α2δ subunit of Voltage-Gated Ca²⁺ Channel Pregabalin->VGCC Binds to Neurotransmitter_Release ↓ Excitatory Neurotransmitter Release VGCC->Neurotransmitter_Release Reduces

Caption: Comparative mechanisms of action for key neuromodulatory β-amino acids.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored scaffold in the realm of β-amino acids. Its structural similarity to known neuroactive compounds suggests potential for applications in CNS drug discovery. However, a clear understanding of its biological activity necessitates further experimental evaluation.

This guide has provided a comparative framework, placing the target compound alongside β-amino acids with established pharmacological profiles. The provided synthetic protocol offers a reliable starting point for the preparation of this and related compounds, enabling further investigation into their structure-activity relationships. As the demand for novel therapeutics with improved properties continues to grow, the systematic exploration of unique β-amino acid scaffolds like this compound will be a critical endeavor for the drug discovery community.

References

  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Milit. Med. Sci. Lett. (Voj. Zdrav. Listy), 80(4), 174-182.
  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Developing Drugs. Retrieved from [Link]

  • ResearchGate. (2008). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of «beta»-Alanine (CAS 107-95-9). Retrieved from [Link]

  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

  • PubChem. (n.d.). Beta-Alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information for Asymmetric Synthesis of β-Amino Acids. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid Analogs as GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Aryl-β-amino Acids

β-Aryl-β-amino acids are a class of compounds with significant therapeutic potential, acting as analogs of the principal inhibitory neurotransmitter in the central nervous system, GABA.[1] By incorporating a phenyl ring at the β-position, these molecules exhibit modified pharmacokinetic and pharmacodynamic properties compared to endogenous GABA, including the ability to cross the blood-brain barrier. A key member of this class is (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, which serves as a scaffold for developing selective modulators of GABA receptors. This guide will explore the nuanced relationships between the chemical structure of its analogs and their biological activity, with a particular emphasis on their interaction with the GABAB receptor.

The GABAB Receptor: A Key Therapeutic Target

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission throughout the central nervous system.[2] Structurally, it is an obligate heterodimer composed of two subunits, GABAB1 and GABAB2.[3] The GABAB1 subunit is responsible for binding endogenous GABA and other orthosteric ligands, while the GABAB2 subunit is crucial for G-protein coupling and signaling.[3] Upon activation, the GABAB receptor triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of potassium (K+) and calcium (Ca2+) channels, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]

Dysregulation of GABAB receptor signaling has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, spasticity, pain, anxiety, and addiction.[5][6] This makes the GABAB receptor a compelling target for drug discovery and development.

Structure-Activity Relationship (SAR) Analysis

The biological activity of (R)-3-Amino-3-(aryl)propanoic acid analogs at the GABAB receptor is exquisitely sensitive to their stereochemistry and the nature of the substituents on the phenyl ring.

The Critical Role of Stereochemistry

For β-phenyl-GABA analogs, the stereochemistry at the C3 carbon is a critical determinant of their activity. The (R)-enantiomer is consistently reported to be the more potent agonist at the GABAB receptor.[5] This stereoselectivity highlights the specific conformational requirements of the orthosteric binding site on the GABAB1 subunit.

Impact of Phenyl Ring Substitution

Generally, the introduction of lipophilic substituents on the phenyl ring can enhance the binding affinity and efficacy of these compounds at the GABAB receptor. The position of these substituents is also crucial. For instance, the well-known GABAB agonist, baclofen, features a chlorine atom at the para-position of the phenyl ring.[4]

The 3,5-dimethoxy substitution pattern introduces two electron-donating methoxy groups at the meta positions. This substitution is expected to alter the electronic properties and the conformational preferences of the phenyl ring, which in turn would affect its interaction with the amino acid residues in the binding pocket of the GABAB1 subunit. While direct quantitative comparisons are limited, the exploration of various di-substituted analogs is a common strategy in medicinal chemistry to optimize ligand-receptor interactions.

Comparative Biological Data

To provide a quantitative perspective, the following table summarizes the reported biological activities of selected β-phenyl-GABA analogs at the GABAB receptor. It is important to note that these values are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

CompoundPhenyl SubstitutionAssay TypeActivity (IC50/EC50)Reference
(R,S)-Baclofen4-ChloroHippocampal Slice ElectrophysiologyEC50 = 2.5 µM[7]
(R)-(-)-β-phenyl-GABA (Phenibut)UnsubstitutedHippocampal Slice ElectrophysiologyEC50 = 25 µM[7]
4-Amino-3-(5-chloro-2-thienyl)butyric acid5-Chloro-2-thienyl[3H]baclofen displacementIC50 = 0.61 µM
4-Amino-3-(5-methyl-2-thienyl)butyric acid5-Methyl-2-thienyl[3H]baclofen displacementIC50 = 1.34 µM

Note: Data for this compound is not available in the reviewed literature.

Experimental Protocols

To ensure scientific integrity and enable replication of findings, this section details the standard experimental procedures for evaluating the activity of this compound analogs.

Synthesis of (R)-3-Amino-3-(aryl)propanoic Acids

A general synthetic route to enantiomerically pure β-aryl-β-amino acids often involves an asymmetric Michael addition of a nucleophile to a substituted cinnamic acid derivative, followed by transformations of the functional groups.

Diagram of a General Synthetic Workflow:

Synthesis Workflow A Substituted Benzaldehyde C Knoevenagel Condensation A->C B Malonic Acid Derivative B->C D Substituted Cinnamic Acid C->D F Asymmetric Michael Addition D->F E Chiral Auxiliary/Catalyst E->F G Chiral Intermediate F->G H Hydrolysis & Decarboxylation G->H I (R)-3-Amino-3-(aryl)propanoic Acid H->I

Caption: General synthetic scheme for (R)-3-Amino-3-(aryl)propanoic acids.

GABAB Receptor Binding Assay

This assay quantifies the affinity of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand, such as -Baclofen.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABAB receptors. Wash the membranes repeatedly to remove endogenous GABA.

  • Incubation: Incubate the prepared membranes with a fixed concentration of -Baclofen and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Diagram of the Binding Assay Workflow:

Binding Assay A Prepare Brain Membranes B Incubate Membranes with 3H-Baclofen & Test Compound A->B C Filter to Separate Bound and Free Ligand B->C D Measure Radioactivity C->D E Calculate IC50 D->E

Caption: Workflow for a competitive GABAB receptor binding assay.

GABAB Receptor Functional Assay ([35S]GTPγS Binding)

This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon agonist binding.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing recombinant human GABAB receptors.

  • Incubation: Incubate the membranes with the test compound, GDP, and [35S]GTPγS.

  • Stimulation: In the presence of an agonist, the G-protein is activated, exchanges GDP for GTP, and binds the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Separation and Quantification: Separate the bound [35S]GTPγS by filtration and quantify using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax).

Diagram of the Functional Assay Principle:

Functional_Assay cluster_0 Inactive State cluster_1 Active State GABAB_inactive GABAB Receptor G_protein_inactive Gαβγ-GDP GABAB_active GABAB Receptor GABAB_inactive->GABAB_active Conformational Change G_protein_active Gα-[35S]GTPγS + Gβγ G_protein_inactive->G_protein_active GDP/GTPγS Exchange Agonist Agonist Agonist->GABAB_inactive Binds

Caption: Principle of the [35S]GTPγS functional assay for GABAB receptor activation.

Conclusion and Future Directions

The (R)-3-Amino-3-(aryl)propanoic acid scaffold represents a promising starting point for the development of novel GABAB receptor modulators. The stereochemistry at the C3 position and the substitution pattern on the phenyl ring are key determinants of their biological activity. While the existing data provides a foundational understanding of the SAR for this class of compounds, a systematic investigation into the effects of various di-alkoxy substitutions on the phenyl ring, including the 3,5-dimethoxy pattern, is warranted. Such studies, employing standardized binding and functional assays, would provide the crucial data needed to build a comprehensive comparative guide and to rationally design the next generation of selective and potent GABAB receptor ligands for the treatment of a range of neurological and psychiatric disorders.

References

  • Colby, D. A., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Medicinal Chemistry Letters, 9(5), 443-448. [Link]

  • Froestl, W. (2010). Novel GABA(B) receptor positive modulators: a patent survey. Expert Opinion on Therapeutic Patents, 20(8), 1007-1017. [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuropharmacology, 111, 3-13. [Link]

  • Bowery, N. G., et al. (2002). GABAB receptor pharmacology. Pharmacological Reviews, 54(2), 247-264. [Link]

  • Ong, J., et al. (1993). R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum. European Journal of Pharmacology, 233(1), 169-172. [Link]

  • Berthelot, P., et al. (1991). 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies. Journal of Medicinal Chemistry, 34(8), 2557-2560. [Link]

  • Krogsgaard-Larsen, P., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. [Link]

  • Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (Eds.). (2007). The GABA Receptors. Humana Press.
  • Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. In The GABA Receptors (pp. 53-105). Humana Press.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAB receptors: Introduction. Retrieved from [Link]

  • Bowery, N. G. (2010). An historical perspective on GABAergic drugs. British Journal of Pharmacology, 160(3), 481-495. [Link]

  • ResearchGate. (n.d.). Comparison of the Effect and Properties of GABA B Agonists and PAMs. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of GABAB modulators. Retrieved from [Link]

  • Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Glycomics & Lipidomics, 8(1). [Link]

Sources

A Researcher's Guide to Validating the Biological Activity of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, technical framework for validating the biological activity of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. Drawing from established methodologies for analogous compounds, we present a comprehensive strategy for its characterization, focusing on its potential as a modulator of the GABA-B receptor. This guide will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols.

Introduction: Unveiling the Potential of a Novel Molecule

This compound belongs to a class of 3-amino-3-arylpropanoic acid derivatives, a scaffold known to exhibit diverse biological activities, including anticancer and antimicrobial properties.[1][2] Its structural similarity to known central nervous system (CNS) active agents, particularly GABA-B receptor agonists like Baclofen, strongly suggests a potential role in neuromodulation.[3]

GABA-B receptors, a class of G-protein coupled receptors (GPCRs), are crucial for mediating slow and prolonged inhibitory neurotransmission in the brain.[4] Their activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channel activity.[5] Consequently, GABA-B receptor agonists are clinically used as muscle relaxants and for the treatment of spasticity.[3][6]

This guide outlines a systematic approach to investigate the hypothesis that this compound acts as a GABA-B receptor modulator. We will detail the necessary in-vitro assays to determine its binding affinity, functional activity, and downstream signaling effects, in direct comparison to the well-characterized GABA-B agonist, Baclofen.

Experimental Validation Strategy: A Multi-faceted Approach

To comprehensively validate the biological activity of this compound, a tiered experimental approach is recommended. This involves primary screening to establish binding to the GABA-B receptor, followed by functional assays to characterize the nature and potency of this interaction.

GABAb_Validation_Workflow cluster_0 Tier 1: Receptor Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Data Analysis & Comparison Binding_Assay Radioligand Binding Assay GTP_Assay [35S]GTPγS Binding Assay Binding_Assay->GTP_Assay Confirms direct interaction cAMP_Assay cAMP Functional Assay GTP_Assay->cAMP_Assay Assesses G-protein activation Data_Analysis Determine Ki, EC50, and Emax cAMP_Assay->Data_Analysis Measures downstream signaling Comparison Compare with Baclofen Data_Analysis->Comparison

Caption: Tiered experimental workflow for validating GABA-B receptor activity.

Tier 1: Determining Binding Affinity via Radioligand Binding Assay

The initial step is to ascertain whether this compound directly interacts with the GABA-B receptor. A competitive radioligand binding assay is the gold standard for this purpose.[7] This assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a stable cell line overexpressing human GABA-B receptors (e.g., HEK293 or CHO cells).

    • Alternatively, rat brain membranes can be used as a source of native receptors.[7] A thorough washing of the tissue is crucial to remove endogenous GABA.[7]

  • Assay Components:

    • Radioligand: [³H]-CGP 54626, a high-affinity GABA-B receptor antagonist, is a suitable choice.[7][8]

    • Test Compound: this compound at varying concentrations.

    • Positive Control: Unlabeled Baclofen.

    • Assay Buffer: Tris-HCl buffer containing MgCl₂ and CaCl₂.

  • Incubation:

    • Incubate the membrane preparation, radioligand, and test compound (or control) in a 96-well plate.

    • Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Assessing Functional Activity

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is this compound an agonist, antagonist, or an allosteric modulator? Functional assays that measure downstream signaling events provide these answers.

2.2.1. [³⁵S]GTPγS Binding Assay: A Direct Measure of G-Protein Activation

Activation of a G-protein coupled receptor (GPCR) like the GABA-B receptor facilitates the exchange of GDP for GTP on the associated Gα subunit.[8] The [³⁵S]GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct readout of receptor agonism.[9][10]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same membrane preparation as in the radioligand binding assay.

  • Assay Components:

    • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

    • GDP: To ensure G-proteins are in their inactive state at the start of the assay.

    • Test Compound: this compound at varying concentrations.

    • Positive Control: Baclofen.

    • Basal Control: No agonist.

    • Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and a reducing agent like DTT.

  • Incubation:

    • Pre-incubate the membranes with the test compound or control.

    • Initiate the reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

2.2.2. cAMP Functional Assay: Measuring Downstream Signaling

GABA-B receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] A cAMP functional assay provides a robust method to quantify the functional consequences of receptor activation.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: Use a stable cell line expressing the human GABA-B receptor.

  • Assay Principle:

    • Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.

    • Co-incubate with the test compound. An agonist will inhibit Forskolin-induced cAMP production.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound or Baclofen, followed by Forskolin.

    • Incubate for a specified time (e.g., 30 minutes).

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the EC₅₀ and Emax values.

GABAb_Signaling_Pathway cluster_receptor Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound or Baclofen Agonist->GABAB_R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Regulates

Caption: Simplified GABA-B receptor signaling pathway.

Data Presentation and Comparison

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate a direct comparison between this compound and the reference compound, Baclofen.

CompoundRadioligand Binding Assay (Ki, nM)[³⁵S]GTPγS Binding Assay (EC₅₀, nM)[³⁵S]GTPγS Binding Assay (Emax, % of Basal)cAMP Functional Assay (EC₅₀, nM)cAMP Functional Assay (Emax, % Inhibition)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
BaclofenLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Interpretation of Results and Concluding Remarks

The collective data from these assays will provide a comprehensive profile of the biological activity of this compound at the GABA-B receptor.

  • A low Ki value from the radioligand binding assay will indicate high binding affinity.

  • The EC₅₀ values from the functional assays will determine the potency of the compound. A lower EC₅₀ signifies higher potency.

  • The Emax values will reveal the efficacy of the compound. An Emax similar to that of Baclofen would suggest it is a full agonist, while a lower Emax would indicate partial agonism.

This systematic validation approach, grounded in established pharmacological principles and methodologies, will enable researchers to definitively characterize the biological activity of this compound. The comparative analysis against a known standard like Baclofen will provide crucial context for its potential as a novel therapeutic agent or a valuable research tool in the field of neuroscience. Further investigations could explore its selectivity for GABA-B receptors over other neurotransmitter receptors and its in-vivo efficacy in relevant animal models.

References

  • Characterization of GABA Receptors - PMC - PubMed Central. Available at: [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. Available at: [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Baclofen Alternatives Compared - Drugs.com. Available at: [Link]

  • What are GABAB receptor agonists and how do they work?. Available at: [Link]

  • Muscle Relaxers: List of 17 Prescription Medications - Healthline. Available at: [Link]

Sources

A Comparative Guide for the Preclinical Evaluation of Novel GABAergic Modulators: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid versus Baclofen

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative preclinical evaluation of novel compounds targeting the γ-aminobutyric acid type B (GABAB) receptor, using the newly synthesized molecule, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, as a hypothetical candidate against the established therapeutic, Baclofen. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities for neurological disorders.

Introduction: The Therapeutic Promise of GABAB Receptor Modulation

The GABAB receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system (CNS).[1] Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, which collectively dampen neuronal excitability.[2] This mechanism of action underpins the therapeutic utility of GABAB receptor agonists in conditions characterized by neuronal hyperexcitability, most notably muscle spasticity.[2]

Baclofen, the prototypical GABAB receptor agonist, has been a cornerstone in the management of spasticity arising from multiple sclerosis and spinal cord injuries for decades.[3] However, its clinical use is often tempered by a spectrum of dose-limiting side effects, including sedation, muscle weakness, and cognitive impairment, which arise from its broad activity across the CNS.[2] This creates a compelling rationale for the development of novel GABAB receptor modulators with improved therapeutic indices.

This guide outlines a rigorous, multi-tiered experimental approach to compare a novel chemical entity, this compound, with Baclofen. The objective is to build a comprehensive pharmacological profile that enables an informed assessment of the novel compound's potential as a next-generation therapeutic.

The Benchmark: A Profile of Baclofen

Baclofen, or β-(4-chlorophenyl)-γ-aminobutyric acid, is a direct agonist of the GABAB receptor.[2] Its therapeutic action is primarily attributed to its ability to mimic the action of the endogenous neurotransmitter GABA at these receptors, leading to a reduction in the release of excitatory neurotransmitters.[2]

Parameter Baclofen
Mechanism of Action Direct GABAB Receptor Agonist
Therapeutic Use Treatment of spasticity in multiple sclerosis and spinal cord injury.[4]
Common Side Effects Drowsiness, dizziness, weakness, fatigue, headache, insomnia.[5][6]
Serious Side Effects Seizures, confusion, depression, hallucinations.[5]
Pharmacokinetics Rapidly absorbed orally, with a half-life of 3-4 hours. Excreted largely unchanged by the kidneys.

The Challenger: this compound

For the purpose of this guide, we will hypothesize that this compound is a novel, selective GABAB receptor agonist. Its structural modifications, specifically the 3,5-dimethoxyphenyl moiety, are presumed to confer altered potency, selectivity, and pharmacokinetic properties compared to Baclofen.

In Vitro Comparative Analysis: Receptor Affinity and Functional Potency

The initial phase of comparison focuses on elucidating the molecular interactions of the compounds with the GABAB receptor and their functional consequences in a controlled, in vitro setting.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

Causality of Experimental Choice: This assay is fundamental for quantifying the binding affinity of the test compounds to the GABAB receptor. By measuring the displacement of a radiolabeled ligand, we can determine the inhibition constant (Ki), a direct measure of binding affinity. A lower Ki value indicates a higher affinity.

Experimental Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue. This is achieved through homogenization in a buffered sucrose solution, followed by differential centrifugation to isolate the membrane fraction rich in GABAB receptors.[7]

  • Assay Conditions: In a 96-well plate, incubate the brain membranes with a fixed concentration of a selective GABAB receptor radioligand (e.g., [3H]-GABA or [3H]-CGP54626) and a range of concentrations of the unlabeled competitor (Baclofen or this compound).[8]

  • Incubation and Termination: Incubate the mixture at 4°C to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[8]

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

Compound IC50 (nM) Ki (nM)
Baclofen[Hypothetical Value][Hypothetical Value]
This compound[Hypothetical Value][Hypothetical Value]

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain prep2 Differential Centrifugation prep1->prep2 prep3 Isolate Synaptic Membranes prep2->prep3 assay1 Incubate Membranes with Radioligand & Competitor prep3->assay1 assay2 Rapid Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Calculate IC50 assay3->analysis1 analysis2 Calculate Ki via Cheng-Prusoff Equation analysis1->analysis2 G agonist Agonist (Baclofen or Novel Compound) receptor GABA_B Receptor agonist->receptor Binds g_protein G-Protein (Gαβγ) receptor->g_protein Activates g_alpha Gα-[35S]GTPγS (Active) g_protein->g_alpha Exchanges GDP for [35S]GTPγS g_betagamma Gβγ g_protein->g_betagamma Dissociates effector Downstream Effectors (e.g., Adenylyl Cyclase) g_alpha->effector Modulates g_betagamma->effector Modulates

Caption: GABAB Receptor-Mediated G-Protein Activation.

Electrophysiology: Measuring Neuronal Inhibition

Causality of Experimental Choice: Whole-cell patch-clamp electrophysiology in primary neuronal cultures or brain slices provides a direct measure of the functional consequences of GABAB receptor activation on neuronal activity. [9]This technique allows for the precise measurement of changes in membrane potential and ion currents.

Experimental Protocol:

  • Preparation: Prepare acute brain slices containing a region of interest (e.g., hippocampus or thalamus) or primary neuronal cultures.

  • Recording: Obtain whole-cell recordings from individual neurons.

  • Drug Application: Perfuse the slice or culture with a solution containing a known concentration of the test compound.

  • Measurement: Record the changes in holding current, membrane potential, and the frequency and amplitude of spontaneous inhibitory postsynaptic currents (IPSCs). [9]5. Data Analysis: Quantify the magnitude of the outward current induced by the agonist and the reduction in IPSC frequency.

Hypothetical Data Presentation:

Compound Concentration Induced Outward Current (pA) % Reduction in IPSC Frequency
Baclofen[Concentration][Hypothetical Value][Hypothetical Value]
This compound[Concentration][Hypothetical Value][Hypothetical Value]

In Vivo Comparative Analysis: Therapeutic Efficacy and Side-Effect Profile

The in vivo evaluation aims to assess the therapeutic potential and the side-effect liability of the novel compound in a whole-animal system.

Animal Models of Muscle Spasticity

Causality of Experimental Choice: To evaluate the primary therapeutic effect, animal models that mimic human spasticity are employed. These models allow for the quantitative assessment of muscle tone and motor coordination. [10][11] Experimental Protocols:

  • Electrically-Induced Muscle Spasm Model: In anesthetized rats, muscle spasms can be induced by electrical stimulation of a peripheral nerve (e.g., the sciatic nerve). The ability of the test compounds to reduce the amplitude and duration of these spasms is measured. [11]* Experimental Autoimmune Encephalomyelitis (EAE) Model: This model of multiple sclerosis in mice spontaneously develops spasticity. [10]The effect of the compounds on muscle tone and motor function can be assessed over time.

Hypothetical Data Presentation:

Compound Dose (mg/kg) % Reduction in Spasm Amplitude (Electrical Model) Improvement in Motor Score (EAE Model)
Vehicle-0%0
Baclofen[Dose][Hypothetical Value][Hypothetical Value]
This compound[Dose][Hypothetical Value][Hypothetical Value]
Assessment of Sedative and Motor-Impairing Side Effects

Causality of Experimental Choice: A key objective is to identify compounds with a wider therapeutic window than Baclofen. Therefore, it is crucial to assess the sedative and motor-impairing effects of the novel compound at and above its therapeutically effective doses.

Experimental Protocols:

  • Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. A decrease in performance indicates motor impairment.

  • Open Field Test: This test measures general locomotor activity and can be used to assess for sedation (reduced movement) or hyperactivity.

Hypothetical Data Presentation:

Compound Dose (mg/kg) Latency to Fall on Rotarod (s) Total Distance Traveled in Open Field (m)
Vehicle-[Baseline Value][Baseline Value]
Baclofen[Dose][Hypothetical Value][Hypothetical Value]
This compound[Dose][Hypothetical Value][Hypothetical Value]

Experimental Workflow Diagram:

G cluster_efficacy Therapeutic Efficacy cluster_side_effects Side-Effect Profile cluster_analysis Therapeutic Index Determination efficacy1 Animal Model of Spasticity (e.g., EAE) efficacy2 Administer Compound or Vehicle efficacy1->efficacy2 efficacy3 Assess Muscle Tone and Motor Function efficacy2->efficacy3 analysis1 Compare Efficacious Doses with Doses Causing Side Effects efficacy3->analysis1 side1 Rotarod Test side4 Measure Motor Coordination and Locomotor Activity side1->side4 side2 Open Field Test side2->side4 side3 Administer Compound or Vehicle side3->side1 side3->side2 side4->analysis1

Caption: In Vivo Comparative Evaluation Workflow.

Synthesis and Conclusion

The comprehensive in vitro and in vivo data generated through these comparative studies will enable a robust evaluation of this compound relative to Baclofen. The ideal candidate would exhibit high affinity and potency at the GABAB receptor, demonstrate significant efficacy in animal models of spasticity, and possess a superior side-effect profile, particularly with respect to sedation and motor impairment. This structured, data-driven approach is essential for identifying promising new therapeutics for neurological disorders.

References

  • Bettler, B., Kaupmann, K., & Bowery, N. (2004).
  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247-264.
  • Enna, S. J. (2001). GABAB receptor binding, function, and localization. In Current Protocols in Pharmacology (pp. 1-15). John Wiley & Sons, Inc. [Link]

  • NHS. (n.d.). Side effects of baclofen. NHS. [Link]

  • Harrison, N. L., & Simmonds, M. A. (1984). Quantitative studies on some antagonists of GABAB receptors in the rat olfactory cortex slice. British journal of pharmacology, 83(1), 239-246.
  • Cleveland Clinic. (n.d.). Baclofen Tablets: Uses, Interactions & Side Effects. Cleveland Clinic. [Link]

  • Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of The Japan Academy, Series B, 94(9), 360-373.
  • Mehta, A. K., & Ticku, M. K. (1999). An update on GABAB receptors. Brain research reviews, 29(2), 195-217.
  • Willard, A. L., & Nistri, A. (1983). A patch-clamp analysis of the effects of baclofen on the membrane electrical properties of cultured rat hippocampal neurones. British journal of pharmacology, 80(3), 441-447.
  • Genc, B., Le-Corronc, H., & Legendre, P. (2018). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 75(23), 4253-4279.
  • Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current opinion in neurobiology, 17(3), 298-303.
  • Dario, A., & Tomei, G. (2004). A benefit-risk assessment of baclofen in severe spinal spasticity. Drug safety, 27(11), 799-818.
  • Baker, D., & Amor, S. (2014). Experimental autoimmune encephalomyelitis is a good model of multiple sclerosis if used wisely.
  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Ace Therapeutics. (n.d.). In Vivo Model Development for Skeletal Muscle Spasm. [Link]

  • Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor [Video]. YouTube. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. Cold Spring Harbor perspectives in biology, 8(11), a029633.
  • Malcangio, M. (2018). GABAB receptors and pain. Neuropharmacology, 136, 94-100.
  • Duicu, O., Licker, M., & Cozlac, D. (2009). Experimental model for in vivo testing of muscle relaxant drugs. Romanian Journal of Biophysics, 19(4), 317-324.
  • Bettler, B., & Tiao, J. Y. (2006). Molecular diversity, trafficking and subcellular localization of GABAB receptors. Pharmacology & therapeutics, 110(3), 533-543.
  • Pharmacy Freak. (2023, November 15). Mechanism of Action of Baclofen. [Link]

  • Dr. Oracle. (2023, March 19). What is the mode of action of baclofen?[Link]

  • MedlinePlus. (2019, December 15). Baclofen. [Link]

  • National Center for Biotechnology Information. (n.d.). Baclofen. PubChem. [Link]

  • Mayo Clinic. (n.d.). Baclofen (oral route). [Link]

  • 2-Minute Neuroscience. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

Sources

Efficacy of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid in Neurological Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the exploration of novel molecular entities that can modulate neuronal excitability and confer neuroprotection is of paramount importance. This guide provides a comprehensive comparative analysis of the potential efficacy of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid , a compound of interest in neuropharmacology. Due to the limited direct experimental data on this specific molecule, this guide will leverage a scientifically-driven inferential approach, drawing upon data from structurally related compounds to project its potential efficacy in established neurological models. The performance of this target compound will be compared against well-characterized drugs: Pregabalin for anticonvulsant activity and Memantine for neuroprotective and cognitive-enhancing effects.

Introduction to this compound: A Postulated Mechanism of Action

This compound belongs to the class of 3-amino-3-arylpropanoic acids. Its core structure, featuring a γ-amino acid backbone, is analogous to that of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This structural similarity is the foundation for our primary hypothesis: the compound is likely to function as a modulator of neuronal activity, potentially through interaction with components of the GABAergic system or related voltage-gated ion channels.

A closely related analogue, (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid, has been utilized in neuropharmacological research to explore treatments for neurological disorders and enhance cognitive function by modulating neurotransmitter activity[1]. Furthermore, the presence of the dimethoxyphenyl moiety suggests potential for neuroprotective effects, as other dimethoxyphenyl-containing compounds have demonstrated antioxidant and neuroprotective properties against glutamate-induced oxidative stress[2].

Based on these structural and analogue-based inferences, we will evaluate the projected efficacy of this compound in two key areas of neurological dysfunction: seizure disorders and cognitive deficits associated with neurodegeneration.

Comparative Analysis of Anticonvulsant Efficacy

To assess the potential anticonvulsant properties of our target compound, we will use the Maximal Electroshock Seizure (MES) test , a widely accepted preclinical model for identifying compounds that prevent the spread of seizures.

Experimental Model: Maximal Electroshock Seizure (MES) Test

The MES test induces a generalized tonic-clonic seizure via an electrical stimulus, allowing for the evaluation of a compound's ability to inhibit seizure spread.

  • Animal Preparation: Male Swiss mice (20-25 g) are used. The compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Drug Administration: After a predetermined pretreatment time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution, each mouse is subjected to the electrical stimulus.

  • Induction of Seizure: A corneal electrode is used to deliver a 60 Hz alternating current (e.g., 50 mA for 0.2 seconds).

  • Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • Dose-Response Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

MES_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Data Analysis Animal_Housing Acclimatize Mice Grouping Randomize into Treatment Groups Animal_Housing->Grouping Dosing Administer Compound or Vehicle Grouping->Dosing Stimulation Apply Corneal Electrical Stimulus Dosing->Stimulation After Pretreatment Time Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Record Record Presence/Absence of Seizure Observation->Record Calculate Calculate ED50 Record->Calculate

Comparative Efficacy Data

The following table compares the known anticonvulsant efficacy of Pregabalin with the projected efficacy of this compound.

CompoundProposed Mechanism of ActionAnimal ModelEfficacy Endpoint (ED50)
This compound Hypothesized: Modulation of voltage-gated calcium channels (α2δ subunit) or GABAergic neurotransmission.MouseProjected: To be determined experimentally.
Pregabalin Binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels[3].Rat (High-intensity electroshock)1.8 mg/kg, p.o.[4]

Comparative Analysis of Neuroprotective and Cognitive-Enhancing Efficacy

To evaluate the potential for cognitive enhancement and neuroprotection, we will consider the Morris Water Maze (MWM) test in a mouse model of Alzheimer's disease. This test assesses spatial learning and memory, which are often impaired in neurodegenerative disorders.

Experimental Model: Morris Water Maze (MWM) in an Alzheimer's Disease Mouse Model

The MWM is a behavioral test where animals must use spatial cues to find a hidden platform in a circular pool of water.

  • Animal Model: An established mouse model of Alzheimer's disease (e.g., 5xFAD) is used alongside wild-type controls.

  • Treatment Regimen: Chronic administration of the test compound, Memantine, or vehicle is initiated before or during the development of cognitive deficits.

  • Acquisition Phase: For several consecutive days (e.g., 5 days), mice undergo multiple trials per day to learn the location of a hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) and the number of platform location crossings are measured to assess spatial memory retention.

MWM_Workflow cluster_setup Setup cluster_training Acquisition Phase (e.g., 5 days) cluster_testing Probe Trial (Day 6) Pool Circular Pool with Opaque Water Trials Multiple Trials per Day Pool->Trials Platform Hidden Platform Platform->Trials Cues Distal Visual Cues Cues->Trials Record_Latency Record Escape Latency Trials->Record_Latency Remove_Platform Remove Platform Record_Latency->Remove_Platform Free_Swim Allow Free Swimming Remove_Platform->Free_Swim Record_Metrics Record Time in Target Quadrant & Crossings Free_Swim->Record_Metrics

Comparative Efficacy Data

The table below compares the known cognitive-enhancing effects of Memantine with the projected effects of this compound.

CompoundProposed Mechanism of ActionAnimal ModelKey Efficacy Readouts
This compound Hypothesized: NMDA receptor modulation and/or antioxidant neuroprotection.Alzheimer's Disease Mouse Model (e.g., 5xFAD)Projected: Reduction in escape latency during acquisition; Increased time in target quadrant during probe trial.
Memantine Non-competitive NMDA receptor antagonist[5].Alzheimer's Disease Mouse Model (3xTg-AD)Significantly decreased escape latency compared to untreated AD mice[6].

Assessment of Neuroprotection: Immunohistochemistry

Following behavioral testing, immunohistochemistry (IHC) can provide valuable insights into the neuroprotective effects of the compound at a cellular level.

Experimental Protocol: Immunohistochemical Staining for Neuronal Markers
  • Antigen Retrieval: If necessary, antigen retrieval methods are employed to unmask epitopes.

  • Blocking: Non-specific antibody binding is blocked using a suitable blocking solution (e.g., normal serum).

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody targeting a specific neuronal marker (e.g., NeuN for mature neurons, or markers for synaptic proteins like synaptophysin).

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is applied.

  • Visualization: The sections are imaged using a fluorescence microscope to visualize the stained neurons.

  • Quantification: The density of neurons or the intensity of synaptic markers in specific brain regions (e.g., the hippocampus) can be quantified to assess neuroprotection.

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_compound Compound Action cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress Reduced_Apoptosis Reduced Apoptosis Oxidative_Stress->Reduced_Apoptosis Glutamate_Excitotoxicity Glutamate Excitotoxicity Glutamate_Excitotoxicity->Reduced_Apoptosis Compound This compound Compound->Oxidative_Stress Inhibits (Antioxidant) Compound->Glutamate_Excitotoxicity Modulates (NMDA Antagonism?) Neuronal_Survival Neuronal Survival Reduced_Apoptosis->Neuronal_Survival

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound in neurological models is not yet available, a strong scientific rationale exists for its investigation as a potential therapeutic agent. Its structural similarity to known neuromodulatory compounds, combined with the neuroprotective potential of its dimethoxyphenyl moiety, positions it as a promising candidate for further preclinical evaluation.

The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of this compound's anticonvulsant and neuroprotective/cognitive-enhancing properties. A direct comparison with established drugs like Pregabalin and Memantine in these standardized models will be crucial in determining its therapeutic potential and advancing our understanding of its mechanism of action.

References

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a novel GABAergic compound. We will delve into its mechanism of action, compare it to established alternatives, and provide detailed, field-tested protocols to build a robust pharmacological profile.

Introduction: Understanding this compound

This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its structure, featuring a phenyl ring, classifies it as an analogue of phenibut (β-phenyl-γ-aminobutyric acid), a compound known for its anxiolytic and nootropic effects.[3][4][5] The primary molecular target for this class of compounds is the GABA type-B (GABAB) receptor.[3][5][6]

Mechanism of Action: GABAB Receptor Agonism

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[1][2][7] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade with two main downstream effects:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP).[2][7]

  • Modulation of Ion Channels: It promotes the opening of inwardly rectifying potassium (K+) channels, leading to hyperpolarization, and inhibits voltage-gated calcium (Ca2+) channels, reducing neurotransmitter release from presynaptic terminals.[2][7]

Collectively, these actions decrease neuronal excitability, underpinning the compound's potential therapeutic effects, such as anxiolysis, muscle relaxation, and sedation.[1]

GABA_B_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular Space Compound (R)-3-Amino-3-(3,5-dimethoxyphenyl) propanoic acid GABAB_R GABA_B Receptor (GPCR) Compound->GABAB_R Binds & Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP K_ion K+ Efflux K_Channel->K_ion Ca_ion Ca2+ Influx Ca_Channel->Ca_ion ATP ATP ATP->cAMP Converts Hyperpolarization Hyperpolarization (Neuron Inhibition) K_ion->Hyperpolarization NT_Release Neurotransmitter Release Ca_ion->NT_Release

Caption: GABAB Receptor Signaling Pathway.

Comparative Analysis: Benchmarking Against Gold Standards

To properly characterize a novel compound, its profile must be compared against well-established drugs acting on the same target. For GABAB receptor agonists, the primary comparators are Baclofen and Phenibut.

FeatureThis compoundBaclofen (Gold Standard)Phenibut
Primary Target GABAB Receptor AgonistSelective GABAB Receptor Agonist[7][8]GABAB Receptor Agonist[3][5][6]
Secondary Target(s) To be determinedNone of high affinityα2-δ subunit of voltage-gated calcium channels (similar to Gabapentin)[9]
Key Therapeutic Use InvestigationalSpasticity, Muscle Relaxant[8]Anxiolytic, Nootropic[3][5]
Known Side Effects To be determinedSedation, Drowsiness, NauseaSedation, Irritability, Dependence, Withdrawal[6]
Stereochemistry (R)-enantiomer specifiedRacemic mixture commonly usedRacemic, but (R)-enantiomer is significantly more active[10]

Expert Insight: The dimethoxyphenyl substitution on the target compound is a key structural modification from phenibut. This may alter its blood-brain barrier permeability, receptor binding affinity, and metabolic stability, which are critical parameters to assess during in vivo validation. The explicit use of the (R)-enantiomer is a crucial design choice, as GABA analogues often show stereospecific activity.[10]

Experimental Design for In Vivo Validation

A logical, multi-step approach is required to build a comprehensive in vivo profile. The goal is to move from broad behavioral screening to more specific mechanistic validation.

Workflow cluster_setup Phase 1: Foundational Setup cluster_behavior Phase 2: Behavioral Phenotyping cluster_mechanism Phase 3: Mechanistic Confirmation Formulation Dose Formulation & Solubility Testing PK_Screen Preliminary Pharmacokinetics (PK) & Tolerability Formulation->PK_Screen Anxiety Anxiolytic Effects (Elevated Plus Maze) PK_Screen->Anxiety Sedation Sedative/Motor Effects (Rotarod Test) PK_Screen->Sedation Analgesia Analgesic Effects (Hot Plate Test) PK_Screen->Analgesia Antagonist Antagonist Challenge (e.g., with CGP35348) Anxiety->Antagonist Sedation->Antagonist Receptor_Binding Ex Vivo Receptor Occupancy Studies Antagonist->Receptor_Binding

Caption: In Vivo Validation Workflow.

Core In Vivo Validation Protocols

The following protocols are designed to be self-validating by including necessary controls. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Assessment of Anxiolytic Effects (Elevated Plus Maze)
  • Principle: This test leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

  • Materials:

    • Elevated Plus Maze (EPM) apparatus

    • Adult male C57BL/6 mice (8-10 weeks old)

    • Test Compound, Vehicle (e.g., 0.9% saline), Positive Control (e.g., Diazepam, 1-2 mg/kg)

    • Video tracking software

  • Methodology:

    • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

    • Dosing: Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.), vehicle, or positive control 30 minutes prior to testing. The dose range should be determined from preliminary tolerability studies.

    • Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore freely for 5 minutes.

    • Data Collection: Record the session using video tracking software. Key parameters are:

      • Time spent in open arms vs. closed arms.

      • Number of entries into open arms vs. closed arms.

      • Total distance traveled (a measure of general locomotor activity).

  • Trustworthiness Check: The total distance traveled is a critical internal control. A significant decrease suggests sedation, which could confound the results by non-specifically reducing movement, rather than anxiety. The positive control (Diazepam) validates that the assay is sensitive to known anxiolytics.

Protocol 2: Assessment of Sedative & Motor Impairing Effects (Rotarod Test)
  • Principle: This test assesses motor coordination and balance. Compounds with sedative or motor-impairing effects will reduce the time an animal can stay on a rotating rod.

  • Materials:

    • Accelerating Rotarod apparatus

    • Animals and compounds as in Protocol 4.1.

  • Methodology:

    • Training: In the days prior to the experiment, train the mice on the rotarod at a constant speed (e.g., 4 RPM) until they can consistently stay on for 60 seconds.

    • Dosing: On the test day, administer the compound, vehicle, or positive control as described previously.

    • Test Procedure: At the predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotarod. Start the acceleration protocol (e.g., from 4 to 40 RPM over 5 minutes).

    • Data Collection: Record the latency to fall from the rod. A trial is typically ended if the animal falls or grips the rod and rotates with it for two consecutive revolutions. Conduct 3 trials per animal.

  • Causality Explained: This assay is crucial for interpreting data from other behavioral tests. For example, if a high dose of the test compound shows an anxiolytic effect in the EPM but also causes the animal to fail the rotarod test, the EPM result is likely a false positive due to motor impairment.

Protocol 3: Mechanistic Challenge with a GABAB Antagonist
  • Principle: To confirm that the observed behavioral effects are mediated by the GABAB receptor, a selective antagonist is used to block the receptor. If the antagonist reverses the effects of the test compound, it provides strong evidence for a GABAB-mediated mechanism.

  • Materials:

    • Apparatus from the assay showing the strongest effect (e.g., EPM or Rotarod).

    • Animals and test compound.

    • Selective GABAB antagonist (e.g., CGP35348).

  • Methodology:

    • Experimental Groups:

      • Group 1: Vehicle + Vehicle

      • Group 2: Vehicle + Test Compound (effective dose)

      • Group 3: Antagonist + Test Compound

      • Group 4: Antagonist + Vehicle

    • Dosing: Administer the antagonist (e.g., CGP35348, i.p.) 15-30 minutes before the administration of the test compound.

    • Test Procedure: Conduct the behavioral assay (e.g., EPM) at the predetermined time after the test compound injection.

  • Data Interpretation: A successful mechanistic validation will show that the effect of the test compound (Group 2) is significantly attenuated or completely blocked in the group pre-treated with the antagonist (Group 3). The antagonist-only group (Group 4) ensures the antagonist itself does not have confounding behavioral effects at the dose used.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the in vivo validation of this compound. By systematically comparing its effects to gold-standard compounds and using mechanistically-driven protocols, researchers can build a comprehensive pharmacological profile. Future studies should aim to establish a full dose-response curve, investigate the pharmacokinetic/pharmacodynamic (PK/PD) relationship, and explore chronic dosing models to assess the potential for tolerance and dependence, which are known liabilities for this class of compounds.[6]

References

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. PubChem Compound Database. Available at: [Link]

  • Koek, W., et al. (2010). GABAB receptor-positive modulators: enhancement of GABAB receptor agonist effects in vivo. Journal of Pharmacology and Experimental Therapeutics, 335(1), 183-193. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. Available at: [Link]

  • Wikipedia. (n.d.). Phenibut. Available at: [Link]

  • Le, T., & Tadi, P. (2024). GABA Receptor. StatPearls. Available at: [Link]

  • Zvejniece, L., et al. (2021). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Pharmaceuticals, 14(5), 479. Available at: [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Available at: [Link]

  • Patsnap. (2024). What are GABA receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a synthetic amino acid derivative with significant potential as a pharmacological tool in neuroscience research. Its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA) suggests a primary interaction with GABA receptors. However, for any novel compound, a thorough understanding of its receptor selectivity is paramount to ensure the validity of experimental results and to foresee potential therapeutic applications and off-target effects. This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We present a systematic approach, including detailed experimental protocols for receptor binding and functional assays, and a comparative analysis using established compounds like baclofen and phenibut as benchmarks.

Introduction: The Imperative of Receptor Selectivity in Drug Discovery

The efficacy and safety of a neuroactive compound are intrinsically linked to its receptor selectivity. A highly selective ligand interacts primarily with its intended target, minimizing confounding off-target effects that can obscure research findings and lead to adverse clinical outcomes. This compound belongs to the family of β-phenyl-γ-aminobutyric acid derivatives, which includes well-characterized drugs known to modulate the GABAergic system. Its unique 3,5-dimethoxy substitution on the phenyl ring, however, necessitates a de novo characterization of its receptor interaction profile. This guide is designed for researchers, scientists, and drug development professionals to provide a robust, experimentally-driven methodology for determining the selectivity of this, and similar, novel compounds.

Structural Analysis and Primary Target Hypothesis

The chemical structure of this compound is analogous to that of GABA, and more specifically, to selective GABA-B receptor agonists like baclofen.

  • GABA Backbone: The core propanoic acid with an amino group at the 3rd position mimics the structure of GABA.

  • Phenyl Ring: The presence of a phenyl ring is a feature shared with phenibut and baclofen, which are known to act on GABA-B receptors.[1][2]

  • (R)-Enantiomer: For many GABA-B agonists, including phenibut, the (R)-enantiomer is the more active form at the GABA-B receptor.[3]

Based on this structural homology, the primary hypothesis is that This compound is a GABA-B receptor agonist .

G cluster_ligand Test Compound cluster_primary Primary Target Hypothesis Ligand (R)-3-Amino-3- (3,5-dimethoxyphenyl)propanoic acid GABA_B GABA-B Receptor Ligand->GABA_B Predicted Primary Interaction

Figure 1. Primary target hypothesis for the test compound based on structural similarity to known GABA-B agonists.

A Systematic Approach to Cross-Reactivity Profiling

A comprehensive assessment of selectivity involves a tiered experimental approach, starting with broad screening and progressing to detailed functional characterization of any identified interactions.

G Start Start: Novel Compound Screening Tier 1: Broad Radioligand Binding Screen Start->Screening Hit_Identification Hit Identification (Significant % Inhibition) Screening->Hit_Identification Dose_Response Tier 2: Competitive Binding Assay (Determine Ki) Hit_Identification->Dose_Response Hits Found Selectivity_Profile Establish Selectivity Profile Hit_Identification->Selectivity_Profile No Significant Hits Functional_Assay Tier 3: Functional Assay (Determine EC50 & Efficacy) Dose_Response->Functional_Assay Functional_Assay->Selectivity_Profile End End: Characterized Compound Selectivity_Profile->End

Figure 2. A tiered experimental workflow is crucial for systematically characterizing receptor cross-reactivity.

Rationale for Selecting a Cross-Reactivity Panel

The choice of receptors for screening should be guided by the structural features of the test compound.

  • GABA-A Receptors: As the other major class of GABA receptors, these are a primary consideration for cross-reactivity.[4]

  • Glutamate Receptors (Ionotropic and Metabotropic): Glutamate is the primary excitatory neurotransmitter, and some structural overlap exists with GABAergic ligands.[5][6]

  • Monoamine Receptors (Serotonin, Dopamine, Adrenergic): The presence of an aromatic ring could confer affinity for receptors that bind endogenous aromatic amines.[7][8]

  • Voltage-Gated Calcium Channels (VDCCs): Notably, phenibut is known to bind to the α2δ subunit of VDCCs, making this an important potential off-target.[3]

Tier 1 & 2: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[9][10] A competitive binding assay is used to determine the inhibition constant (Ki) of the test compound against a known high-affinity radioligand for each receptor target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the target receptor or from native tissue known to have high receptor density.

  • Assay Buffer Preparation: Use a buffer appropriate for the target receptor (e.g., Tris-HCl with MgCl2 for many GPCRs).

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor-containing membranes (e.g., 10-20 µg protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-CGP 54626 for GABA-B receptors), typically at a concentration close to its dissociation constant (Kd).

    • A range of concentrations of the unlabeled test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.

    • For determining non-specific binding, a separate set of wells containing a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM baclofen).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Comparative Binding Affinity Profile (Illustrative Data)

Receptor TargetTest Compound: this compound (Ki, nM)Benchmark: (R)-Baclofen (Ki, nM)Benchmark: (R)-Phenibut (Ki, nM)
GABA-B (Primary) [Experimental Value] ~50~3,000 - 5,000
GABA-A>10,000>10,000>10,000
mGluR1>10,000>10,000>10,000
5-HT2A>10,000>10,000>10,000
D2>10,000>10,000>10,000
α2δ (VDCC)>10,000>10,000~23,000

Note: Data for benchmark compounds are approximations from published literature for illustrative purposes.[2][3] The Ki for the test compound must be determined experimentally.

Tier 3: Functional Assays for Efficacy Characterization

Binding does not equate to function. A functional assay is required to determine whether the compound acts as an agonist, antagonist, or inverse agonist at any identified targets. Since the hypothesized primary target, the GABA-B receptor, is a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[11]

Experimental Protocol: Gαi/o-Coupled cAMP Functional Assay

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the Gαi/o-coupled receptor of interest (e.g., GABA-B).

  • Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Adenylate Cyclase Stimulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period, followed by an adenylyl cyclase activator like forskolin. This elevates the basal cAMP level.

  • Compound Addition: Add varying concentrations of the test compound to the wells. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. To test for antagonist activity, the compound would be added in the presence of a known agonist.

  • Lysis and Detection: After incubation, lyse the cells and detect cAMP levels using a homogenous assay technology, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor.[12][13]

  • Data Analysis:

    • Plot the assay signal (inversely proportional to cAMP for some kits) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy relative to a reference full agonist).

G Agonist GABA-B Agonist (e.g., Test Compound) Receptor GABA-B Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a critical quality attribute for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare the performance of various techniques, supported by scientific principles and data.

Introduction: The Significance of Enantiomeric Purity

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. In the pharmaceutical and life sciences, the biological activity of these enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide will focus on the most effective and reliable methods for this critical analysis.

Core Analytical Strategy: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the enantiomeric purity analysis of non-volatile and thermally labile compounds like our target analyte.[1] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.

The Power of Macrocyclic Glycopeptide-Based CSPs

For underivatized amino acids, particularly β-amino acids, macrocyclic glycopeptide-based CSPs have demonstrated exceptional performance.[2][3] These CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and vancomycin (CHIROBIOTIC V), offer a multimodal separation mechanism. The complex structure of these selectors provides a variety of interaction sites, including peptide backbones for hydrogen bonding and dipole-dipole interactions, ionizable groups for electrostatic interactions, and hydrophobic pockets.[4] This versatility allows for successful separations in various mobile phase modes, including polar ionic, polar organic, and reversed-phase.

The choice between different macrocyclic glycopeptide CSPs can be critical. For instance, CHIROBIOTIC T and its aglycone version, CHIROBIOTIC TAG, often exhibit complementary selectivity. The removal of the sugar moieties in the TAG phase can enhance the resolution for certain amino acids.[2][5]

Proposed Starting HPLC Method

Based on the analysis of structurally similar β-amino acids with aromatic substituents, the following method provides a robust starting point for the enantiomeric purity analysis of this compound.

Experimental Protocol: Chiral HPLC

  • Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Polar Ionic Mode (PIM)

    • Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 270 nm (due to the dimethoxyphenyl chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • CHIROBIOTIC T Column: This CSP is well-established for the separation of underivatized amino acids, including β-amino acids.[3] The teicoplanin selector offers multiple interaction points (ionic, hydrogen bonding, dipole-dipole, and inclusion complexation) that are crucial for resolving the enantiomers of our target molecule which possesses an amino group, a carboxylic acid group, and an aromatic ring.[4]

  • Polar Ionic Mode (PIM): This mobile phase is highly effective for ionizable compounds like amino acids. The small amounts of acetic acid and triethylamine serve to control the ionization state of both the analyte and the stationary phase, thereby enhancing the electrostatic interactions that drive the chiral recognition.[6] This mode is also compatible with mass spectrometry (MS) detection if desired.

  • Methanol as the Organic Modifier: Methanol is often the preferred organic solvent in PIM for macrocyclic glycopeptide columns as it facilitates the necessary hydrogen bonding interactions for chiral recognition.

  • UV Detection at 270 nm: The 3,5-dimethoxyphenyl moiety in the analyte provides a strong chromophore, allowing for sensitive detection at this wavelength.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in mobile phase (1 mg/mL) injector Inject 10 µL prep->injector column CHIROBIOTIC T Column (250 x 4.6 mm, 5 µm) injector->column detector UV Detector (270 nm) column->detector pump Mobile Phase Pump (1.0 mL/min) pump->column thermostat Column Oven (25 °C) chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peak Areas of (R) and (S) enantiomers chromatogram->integration calculation Calculate Enantiomeric Purity (%) integration->calculation

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Comparison with Alternative Methodologies

While chiral HPLC with a macrocyclic glycopeptide CSP is the primary recommendation, it is essential to consider alternative and complementary techniques.

Method Principle Advantages Disadvantages Suitability for Target Analyte
Chiral HPLC (Ligand-Exchange) Formation of transient diastereomeric metal complexes between the enantiomers, a chiral ligand on the stationary phase, and a metal ion (e.g., Cu²⁺) in the mobile phase.[7]Excellent for underivatized amino acids.[8] Can provide different selectivity compared to macrocyclic glycopeptide CSPs.Mobile phase contains metal ions, which can be incompatible with MS detection and may require dedicated HPLC systems.High. A strong alternative if the primary method fails to provide adequate resolution.
Capillary Electrophoresis (CE) Differential migration of enantiomers in a capillary under the influence of an electric field, with a chiral selector added to the background electrolyte.[9]High separation efficiency, low sample and solvent consumption.[]Lower sensitivity for UV detection due to the short path length. Can be less robust than HPLC.Moderate. Suitable for orthogonal testing or when sample volume is limited. Requires method development to select an appropriate chiral selector.
NMR Spectroscopy Use of a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers in the NMR spectrum.[11]Rapid analysis without the need for chromatographic separation. Provides structural information.Lower sensitivity and precision for determining low levels of the minor enantiomer. Requires a relatively pure sample.Low for routine purity analysis. More suitable for confirming the absolute configuration and for analyzing samples with high enantiomeric excess.
Ligand-Exchange Chromatography: A Viable Alternative

Ligand-exchange chromatography (LEC) is a powerful technique for the chiral separation of amino acids.[8] The mechanism involves the formation of ternary complexes between a metal ion (typically Cu(II)), a chiral selector immobilized on the stationary phase (e.g., an amino acid), and the analyte enantiomers. The differing stabilities of the diastereomeric complexes formed by the (R) and (S) enantiomers lead to their separation.

Workflow for Ligand-Exchange Chromatography

G Analyte Analyte Enantiomers ((R) and (S)) Complex_R Diastereomeric Complex (CSP-Cu-R-Analyte) Analyte->Complex_R Complex_S Diastereomeric Complex (CSP-Cu-S-Analyte) Analyte->Complex_S CSP Chiral Stationary Phase (with immobilized chiral ligand) CSP->Complex_R CSP->Complex_S MobilePhase Mobile Phase (containing Cu(II) ions) MobilePhase->Complex_R MobilePhase->Complex_S Separation Differential Elution (Separation) Complex_R->Separation Complex_S->Separation

Caption: Principle of Chiral Ligand-Exchange Chromatography.

Method Validation: Ensuring Trustworthiness and Compliance

A self-validating system is crucial for ensuring the trustworthiness of any analytical method. Method validation should be performed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[12]

Key Validation Parameters for Enantiomeric Purity Analysis:

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its enantiomer and potential impurities.Baseline resolution (Rs > 1.5) between the enantiomeric peaks.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1.
Linearity To demonstrate a linear relationship between the concentration of the minor enantiomer and the analytical response.Correlation coefficient (r²) ≥ 0.99 for a series of concentrations of the minor enantiomer.
Accuracy To assess the closeness of the measured value to the true value.Recovery of the minor enantiomer from spiked samples should be within 90-110%.
Precision To evaluate the repeatability and intermediate precision of the method.Relative standard deviation (RSD) ≤ 5% for replicate injections.
Robustness To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent resolution and enantiomeric purity values with minor changes in flow rate, temperature, and mobile phase composition.

Conclusion: A Pathway to Reliable Enantiomeric Purity Analysis

The enantiomeric purity of this compound can be reliably determined using chiral HPLC with a macrocyclic glycopeptide-based chiral stationary phase, such as CHIROBIOTIC T. The proposed starting method in the polar ionic mode offers a high probability of success. For orthogonal testing or as a primary alternative, ligand-exchange chromatography presents a strong option. Capillary electrophoresis and NMR spectroscopy serve as valuable complementary techniques for specific applications.

It is imperative that the chosen method is rigorously validated according to established guidelines to ensure the accuracy, precision, and reliability of the results. This comprehensive approach will provide the necessary confidence in the quality of this important chiral building block for research and drug development.

References

  • Phenomenex. "Chiral HPLC Separations." [Link]

  • Iliasz, I., et al. "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors." Molecules, vol. 26, no. 11, 2021, p. 3344. [Link]

  • Akyüz, M., and T. D. Çınar. "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." AVESİS, 2022. [Link]

  • García-Cámara, B., et al. "Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography." Molecules, vol. 28, no. 1, 2022, p. 11. [Link]

  • Péter, A., et al. "Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids." Journal of Chromatography A, vol. 1104, no. 1-2, 2006, pp. 139-48. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "Validation of Analytical Procedures Q2(R2)." 2023. [Link]

  • Grobuschek, N., et al. "Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC." PubMed, 2002. [Link]

  • El-Awady, D., et al. "Separation of enantiomers of compounds 1 and 2 on teicoplanin (T) and teicoplanin aglycon (TAG) chiral stationary phases in the polar organic mode." ResearchGate, 2011. [Link]

  • Johnson, M. B., et al. "Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples." Analytical Chemistry, vol. 88, no. 24, 2016, pp. 12196-202. [Link]

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." 2022. [Link]

  • Wenzel, T. J., and J. D. Chisholm. "Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy." ResearchGate, 2011. [Link]

  • Péter, A., et al. "Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids." ResearchGate, 2004. [Link]

  • Gübitz, G., and M. G. Schmid. "Chiral separation by ligand-exchange." ResearchGate, 2011. [Link]

  • Wang, Y., et al. "Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand." LCGC International, vol. 33, no. 10, 2020, pp. 574-80. [Link]

  • Sigma-Aldrich. "Astec CHIROBIOTIC Chiral HPLC Columns Brochure." Bioanalysis Zone. [Link]

  • Das, A., et al. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis." RSC Publishing, 2022. [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." [Link]

  • Ali, I., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." YAKHAK HOEJI, vol. 65, no. 3, 2021, pp. 195-203. [Link]

  • Gáspár, A., et al. "New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods." PubMed Central, 2022. [Link]

  • Labuta, J., et al. "NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers." PubMed, 2013. [Link]

  • International Council for Harmonisation. "Bioanalytical Method Validation and Study Sample Analysis M10." 2022. [Link]

  • Uccello-Barretta, G., et al. "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide." UNIPI, 2022. [Link]

  • Cirilli, R., et al. "Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase." MDPI, 2021. [Link]

  • Di-Donato, E., et al. "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent." MDPI, 2023. [Link]

  • Teixeira, J., et al. "Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns." MDPI, 2018. [Link]

  • Armstrong, D. W., et al. "Comparison and Modeling Study of Vancomycin, Ristocetin A, and Teicoplanin for CE Enantioseparations." Scholars' Mine, 1996. [Link]

  • Li, Y., et al. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, vol. 95, no. 1, 2023, pp. 303-15. [Link]

Sources

Safety Operating Guide

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our valued researchers, scientists, and drug development professionals have access to comprehensive and practical safety information that extends beyond the point of purchase. This guide provides a detailed framework for the proper disposal of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available, data from closely related analogs such as 3-Amino-3-(3,4-dimethoxyphenyl)propionic Acid and (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid suggest that this class of compounds may cause skin, eye, and respiratory irritation.[1] It is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a well-ventilated area.

Key Hazard Considerations:

  • Acute Toxicity: While no specific data is available for the target compound, related structures are harmful if swallowed.[1]

  • Skin and Eye Irritation: Direct contact may cause irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]

A summary of hazard information for a related compound, (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, is provided in the table below. This should be considered as a surrogate until a specific SDS for the (R)-3,5-dimethoxy isomer is available.

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, oral (Cat 4)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritationSkin corrosion/irritation (Cat 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Cat 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSTOT - single exposure (Cat 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE are the first line of defense against chemical exposure. When handling this compound, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should be worn.[2] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working with the solid form where dust generation is possible, a NIOSH-approved respirator with a particulate filter is recommended.[2]

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[3] Restrict access to the contaminated zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the previous section.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[4][5] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]

  • Cleanup: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., water, if the material is soluble and not water-reactive), followed by a thorough cleaning with soap and water.

  • Waste Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in a sealed container, properly labeled as hazardous waste, and disposed of according to institutional and local regulations.[2]

Disposal Workflow

The proper disposal of this compound and its contaminated materials is a regulated process. The following workflow provides a systematic approach to ensure compliance and safety.

DisposalWorkflow cluster_prep Waste Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Unused/Expired Compound C Place in a designated, compatible, and sealed hazardous waste container. A->C B Contaminated Materials (PPE, glassware, etc.) B->C D Label container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - Accumulation Start Date C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Ensure secondary containment is in place. E->F G Arrange for pickup by the institution's Environmental Health & Safety (EH&S) department. F->G H Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H

Sources

A Researcher's Guide to the Safe Handling of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

The toxicological profile of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid has not been exhaustively determined. However, by examining related amino acid and propanoic acid derivatives, we can anticipate potential hazards. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon direct contact.

  • Eye Damage: Potential for serious irritation or damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[1]

  • Ingestion: May be harmful if swallowed.[1]

These potential hazards mandate a cautious and well-defined approach to handling, storage, and disposal.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes.[1][3]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact. It is advisable to double-glove, especially during procedures with a higher risk of splashes.[4][5]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.In the absence of definitive data on inhalation toxicity, a conservative approach is warranted to prevent respiratory tract irritation. A fume hood should always be used when handling the solid compound.[4][6]

Operational Protocol: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following step-by-step guide details the safe handling procedures for this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate After experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and chemical safety goggles.[4]

    • Prepare Workspace: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[4] Cover the work surface with absorbent bench paper.[5]

    • Glove Up: Wear nitrile gloves. For tasks with a higher risk of spillage, consider wearing two pairs.[4][5]

  • Handling the Solid Compound:

    • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.[4]

    • Transfer: Use a spatula to transfer the solid to your reaction vessel.

  • In-Solution Handling:

    • Once dissolved, the risk of inhalation is significantly reduced. However, the risk of skin and eye contact remains. Continue to wear all prescribed PPE.

  • Post-Handling and Cleanup:

    • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and bench paper, in a designated hazardous waste container.[4][7] Do not dispose of chemical waste down the drain.[7][8]

    • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, and then the lab coat.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[6]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, paper towels, weigh boats) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container.

  • Disposal Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]

Conclusion

By adhering to these comprehensive safety guidelines, researchers can confidently and safely work with this compound. A proactive approach to safety, grounded in a thorough understanding of potential hazards and meticulous adherence to established protocols, is the cornerstone of responsible scientific practice.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet: (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
  • Carl ROTH.
  • Thermo Fisher Scientific. Safety Data Sheet: (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-(3,4-Dimethoxyphenyl)propionic acid.
  • New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet: Propionic Acid. [Link]

  • Fisher Scientific. (2024, March 15). Safety Data Sheet: 3-Amino-3-(3-methoxyphenyl)propionic acid.
  • Tokyo Chemical Industry Co., Ltd. (2024, December 17). Safety Data Sheet: 3-Amino-3-(3,4-dimethoxyphenyl)propionic Acid.
  • Utah State University.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Sigma-Aldrich. (2024, March 2).
  • National Center for Biotechnology Information. (2005). The safety testing of amino acids. PubMed. [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Laballey.com. (2025, February 12). Safety Data Sheet: Propionic Acid, Liquid, FCC/Food Grade.
  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Thermo Fisher Scientific. (2012, February 21).
  • Oakwood Chemical. 3-Amino-3-(3-methoxyphenyl)propanoic acid, min 95%.
  • PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.